molecular formula C9H8N2O3 B182110 7-Methoxy-4-nitro-1H-indole CAS No. 175913-32-3

7-Methoxy-4-nitro-1H-indole

Cat. No.: B182110
CAS No.: 175913-32-3
M. Wt: 192.17 g/mol
InChI Key: LLEMQUFWHPCBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-nitro-1H-indole is a specialized indole derivative that serves as a key synthetic intermediate in modern organic chemistry, particularly for constructing complex heterocyclic frameworks. Its structure, featuring a nitro group and a methoxy substituent, makes it a valuable precursor in classical and contemporary indole synthesis methodologies, including Cadogan, Reissert, and Leimgruber–Batcho reactions . The nitroarene functionality is a versatile handle for reductive and cross-coupling strategies, enabling access to a diverse array of functionalized indoles that are privileged scaffolds in medicinal chemistry . The indole nucleus is a fundamental pharmacophore present in numerous biologically active molecules and FDA-approved drugs, with documented potential in antiviral, anticancer, anti-inflammatory, and antimicrobial research . As a building block, this compound provides researchers a pathway to develop novel compounds for probing biological mechanisms and exploring new therapeutic possibilities in drug discovery programs . Its utility extends to the synthesis of more complex structures like isatins and oxindoles, further expanding its application in developing pharmaceuticals, agrochemicals, and advanced materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMQUFWHPCBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-nitro-1H-indole

Abstract

This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. The strategic placement of an electron-donating group (methoxy) at the 7-position and a strong electron-withdrawing group (nitro) at the 4-position presents unique challenges and requires a nuanced approach to its synthesis. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will explore and compare seminal indole syntheses, including the Leimgruber-Batcho, Reissert, and direct nitration approaches, to provide researchers, scientists, and drug development professionals with a comprehensive framework for producing this compound with efficiency and control.

Introduction and Strategic Overview

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] The specific substitution pattern of this compound makes it a precursor for more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the methoxy group modulates the electronic properties of the aromatic system.

Synthesizing this target molecule efficiently is non-trivial. The primary challenges include:

  • Regiocontrol: Direct functionalization of an indole ring often leads to a mixture of isomers. Electrophilic substitution on the indole nucleus is kinetically favored at the C3 position, while the directing effects of the C7-methoxy group must also be considered.

  • Substrate Sensitivity: The indole ring can be sensitive to the harsh acidic or oxidative conditions often employed in classical aromatic chemistry.

  • Precursor Availability: The viability of any synthetic route is contingent on the commercial availability or straightforward preparation of the required starting materials.

This guide will dissect the most logical and established strategies for overcoming these challenges.

Primary Synthetic Pathways: A Comparative Analysis

Three principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound. We will analyze each for its intrinsic advantages and potential difficulties.

Pathway I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and highly versatile method for constructing the indole ring from an o-nitrotoluene precursor.[2] It has become a popular alternative to the Fischer indole synthesis, particularly in industrial applications, due to its high yields, mild conditions, and the wide availability of starting materials.[2] The general two-step sequence involves the formation of an enamine followed by a reductive cyclization.[3]

For our target molecule, this pathway commences with 3-methoxy-6-nitrotoluene .

Leimgruber_Batcho_Pathway A 3-Methoxy-6-nitrotoluene B Intermediate Enamine (trans-β-Dimethylamino-2-nitro-5-methoxystyrene) A->B 1. DMF-DMA, Pyrrolidine 2. Heat C This compound B->C Reductive Cyclization (e.g., Raney Ni, H₂ or Fe/AcOH)

Figure 1: Leimgruber-Batcho synthesis workflow.
  • Expertise & Causality: The first step leverages the increased acidity of the benzylic protons on the o-nitrotoluene, which are readily deprotonated under basic conditions.[4] The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a highly conjugated push-pull enamine, identifiable by its characteristic deep red color.[2] The subsequent reductive cyclization is the key ring-forming step. A variety of reducing agents can be employed, allowing the protocol to be adapted for substrates with other sensitive functional groups.[5] Raney nickel with hydrogen or hydrazine is a common choice, though alternatives like iron in acetic acid or sodium dithionite are also effective.[2][5]

Pathway II: The Reissert Indole Synthesis

The Reissert synthesis is another classical method that begins with an o-nitrotoluene.[6] It involves an initial condensation with diethyl oxalate, followed by a reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.[7][8]

Reissert_Pathway A 3-Methoxy-6-nitrotoluene B Ethyl o-nitrophenylpyruvate derivative A->B 1. Diethyl oxalate 2. NaOEt C This compound-2-carboxylic acid B->C Reductive Cyclization (e.g., Zn, Acetic Acid) D This compound C->D Decarboxylation (Heat)

Figure 2: Reissert synthesis workflow.
  • Expertise & Causality: The condensation is a base-catalyzed Claisen reaction where the ethoxide base deprotonates the acidic methyl group of the nitrotoluene.[7] Potassium ethoxide has been reported to give superior results compared to sodium ethoxide.[6] The subsequent reductive cyclization of the resulting pyruvate derivative, typically with zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indole ring.[6] While robust, this pathway adds a final decarboxylation step, which can sometimes require high temperatures and may affect overall yield.[8]

Pathway III: Direct Nitration of 7-Methoxy-1H-indole

Conceptually the most direct route, this pathway involves the electrophilic nitration of the pre-formed 7-methoxy-1H-indole ring system. This approach is highly atom-economical but is fraught with challenges related to regioselectivity.

  • Expertise & Causality: The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles.[9] The site of electrophilic attack is governed by the stability of the resulting Wheland intermediate. Attack at C3 is strongly favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. However, the C7-methoxy group is an activating, ortho, para-director, which would favor substitution at C6 and C2 (via the nitrogen). The desired C4-substitution is electronically disfavored. Achieving nitration at the C4 position often requires specialized nitrating agents or a multi-step strategy involving a protecting/directing group. For instance, a common strategy for achieving nitration at positions other than C3 is to first protect the C3 position with a removable group. A related protocol for the synthesis of 7-nitroindole involves a more complex indirect method of reducing indole to indoline, protecting the nitrogen, nitrating, and then re-aromatizing.[10]

Comparative Summary
ParameterPathway I: Leimgruber-BatchoPathway II: ReissertPathway III: Direct Nitration
Starting Material 3-Methoxy-6-nitrotoluene3-Methoxy-6-nitrotoluene7-Methoxy-1H-indole
Key Reagents DMF-DMA, Raney Ni/H₂Diethyl oxalate, NaOEt, Zn/AcOHNitrating agent (e.g., HNO₃/H₂SO₄)
Number of Steps 231
Typical Yield HighModerate to HighLow to Moderate (for C4 isomer)
Regiocontrol ExcellentExcellentPoor
Key Advantage High yields, mild conditions, reliable.[2]Well-established classical method.Atom economical, fewest steps.
Key Disadvantage Intermediate enamine can be unstable.Requires an additional decarboxylation step.High potential for isomeric impurities.[10]

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol describes the synthesis of this compound from 3-methoxy-6-nitrotoluene.

Safety Precautions:
  • o-Nitrotoluenes are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry. It is also a catalyst for hydrogenation and should be used in an area free of flammable solvents in the presence of hydrogen.

  • DMF-DMA and pyrrolidine are corrosive and have strong odors. Handle with care in a well-ventilated fume hood.

Step 1: Synthesis of trans-β-Dimethylamino-2-nitro-5-methoxystyrene (Enamine Intermediate)

Protocol_Step_1 cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Methoxy-6-nitrotoluene P1 Combine reactants in flask A->P1 B DMF-DMA B->P1 C Pyrrolidine (catalyst) C->P1 D DMF (solvent) D->P1 P2 Heat to reflux (e.g., 110-120 °C) P1->P2 P3 Monitor by TLC P2->P3 P4 Cool and crystallize P3->P4 Z Enamine Intermediate (Deep red solid) P4->Z

Figure 3: Workflow for enamine synthesis.
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-6-nitrotoluene (1.0 eq).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by pyrrolidine (0.2 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). The addition of pyrrolidine can accelerate the reaction.[2]

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The solution will typically turn a deep red or purple color, characteristic of the conjugated enamine product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the reaction mixture. Collect the solid by vacuum filtration, wash with cold methanol or ethanol to remove residual DMF, and dry under vacuum. The product is the intermediate enamine, trans-β-dimethylamino-2-nitro-5-methoxystyrene.

Step 2: Reductive Cyclization to this compound
  • Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10-20% by weight of the enamine) in ethanol or ethyl acetate. Caution: Do not allow the catalyst to dry.

  • Reaction Setup: Add the enamine intermediate from Step 1 to the vessel, followed by a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting upon exposure to air.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization.

Mechanism of the Leimgruber-Batcho Synthesis

The reaction proceeds in two distinct stages: enamine formation and reductive cyclization.

Leimgruber_Mechanism cluster_enamine Step 1: Enamine Formation cluster_cyclization Step 2: Reductive Cyclization N1 1. Deprotonation of o-nitrotoluene by base (from DMF-DMA). N2 2. Nucleophilic attack of the resulting carbanion on the iminium ion from DMF-DMA. N1->N2 N3 3. Elimination of methanol to form the conjugated enamine. N2->N3 C1 1. Reduction of the nitro group to an amine (-NH₂) by the catalyst/H₂. C2 2. The newly formed aniline nitrogen attacks the enamine β-carbon intramolecularly. C1->C2 C3 3. Tautomerization and elimination of dimethylamine to restore aromaticity. C2->C3 C4 4. Formation of the final indole product. C3->C4

Figure 4: Key mechanistic steps of the Leimgruber-Batcho synthesis.

In the first step, the heating of DMF-DMA generates a reactive iminium ion and a methoxide base. The methoxide deprotonates the acidic methyl group of the o-nitrotoluene.[4] The resulting carbanion attacks the iminium ion, and subsequent elimination of methanol yields the stable, conjugated enamine.[3][4]

In the second step, the nitro group is catalytically reduced to an amino group. This primary amine then rapidly undergoes an intramolecular cyclization by attacking the electron-rich β-carbon of the enamine. The final step is the elimination of dimethylamine, which re-establishes the aromaticity of the newly formed five-membered ring to yield the indole product.[3]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Leimgruber-Batcho indole synthesis , starting from 3-methoxy-6-nitrotoluene. This pathway provides superior regiochemical control compared to direct nitration strategies and is generally higher yielding and more scalable than the classical Reissert synthesis. The provided protocol, grounded in established chemical principles, offers a robust blueprint for researchers in medicinal and materials chemistry. By understanding the causality behind the reaction steps and potential challenges, scientists can confidently apply and adapt this methodology for the synthesis of this and other complex indole derivatives.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
  • Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. The Merck Index Online.
  • Thieme. (2008).
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • ResearchGate. (n.d.). Bischler-Möhlau indole synthesis.
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • SciSpace by Typeset. (n.d.). Bischler–Möhlau indole synthesis.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Royal Society of Chemistry. (2009). Indoles via Knoevenagel–Hemetsberger reaction sequence.
  • Gribble, G. W. (2016). Hemetsberger Indole Synthesis.
  • ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Wikipedia. (n.d.). Hemetsberger indole synthesis.
  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis.
  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.
  • Cambridge University Press. (n.d.). Reissert Indole Synthesis.
  • Merck & Co. (n.d.). Reissert Indole Synthesis. The Merck Index Online.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ChemWis. (2023, January 25). Leimgruber–Batcho Indole Synthesis. YouTube.
  • Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis.
  • chemeurope.com. (n.d.). Reissert indole synthesis.
  • Royal Society of Chemistry. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Org. Biomol. Chem.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ResearchGate. (n.d.). Fischer indole synthesis.
  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
  • SciSpace by Typeset. (2001). Fischer indole synthesis in the absence of a solvent.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Somei, M. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 132(11), 1265-1276.
  • Semantic Scholar. (n.d.). Notes - Synthesis of 7-Nitroindole.
  • Organic Syntheses. (n.d.). indole.
  • Popp, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(11), 2587-2594.

Sources

Introduction: The Strategic Importance of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its electron-rich nature dictates a broad spectrum of chemical reactivity.[1] The strategic placement of substituents on the indole scaffold dramatically modulates its electronic properties, reactivity, and biological interactions. This guide focuses on this compound, a molecule featuring a compelling electronic dichotomy: a potent electron-donating group (EDG), methoxy (-OCH₃), on the benzene ring and a powerful electron-withdrawing group (EWG), nitro (-NO₂), at a key position.

This specific substitution pattern creates a unique chemical entity. The 7-methoxy group enhances the electron density of the bicyclic system, while the 4-nitro group significantly depletes it, particularly within the carbocyclic portion.[1] This push-pull electronic arrangement is not merely a structural curiosity; it is a design principle that imparts distinct reactivity and potential for specialized applications, from a building block in targeted drug synthesis to a component in advanced materials like fluorescent probes.[2] This document serves as a technical deep-dive into the synthesis, characterization, reactivity, and potential applications of this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound is a substituted indole with the molecular formula C₉H₈N₂O₃. The core structure consists of a fused benzene and pyrrole ring. The methoxy group at position 7 and the nitro group at position 4 are critical determinants of its chemical behavior.

Diagram 1: Annotated Structure of this compound

Caption: Molecular structure with IUPAC numbering.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group establishes a significant dipole moment and influences the molecule's solubility, melting point, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol [3]
CAS Number 175913-32-3[3]
LogP 2.60790 (Predicted)[4]
Polar Surface Area (PSA) 70.84 Ų (Predicted)[4]
Physical Appearance No data available (likely a yellow crystalline solid)N/A
Purity ≥95% (Commercial)[3]

Synthesis of this compound

A validated experimental protocol for the direct synthesis of this compound is not prominently described in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for indole modification, primarily through the electrophilic nitration of a suitable precursor.

The most logical precursor is 7-Methoxy-1H-indole (CAS 3189-22-8).[5] The key to the synthesis is controlling the regioselectivity of the nitration. In electrophilic aromatic substitution on the indole ring, the C3 position is generally the most nucleophilic and kinetically favored site of attack. However, substitution on the benzene portion of the ring is governed by the existing substituents. The methoxy group at C7 is an ortho-, para-director. The ortho positions are C6 and C8 (part of the pyrrole ring), and the para position is C5. Therefore, direct nitration of 7-methoxy-1H-indole would be expected to yield a mixture of isomers, primarily the 5-nitro and potentially the 6-nitro or 3-nitro derivatives.[6]

Achieving substitution at the C4 position requires a more nuanced strategy, potentially involving a blocking group or starting from a precursor where the C4 position is pre-functionalized or activated for nitration. A common strategy for synthesizing 4-nitroindoles is the Reissert indole synthesis.[7]

Diagram 2: Proposed Synthetic Pathway via Electrophilic Nitration

G cluster_conditions Reaction Conditions start 7-Methoxy-1H-indole reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) start->reagents 1. conditions Controlled Temp. (e.g., 0 °C) product This compound + Isomeric Byproducts reagents->product 2. purification Chromatographic Separation product->purification 3. final_product Isolated Product purification->final_product 4.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized approach and requires optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 7-Methoxy-1H-indole.

Materials:

  • 7-Methoxy-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to -10 °C, slowly add concentrated nitric acid dropwise to a stirred volume of acetic anhydride. Maintain the temperature below 0 °C. This in-situ formation of acetyl nitrate is a milder alternative to mixed acid.[8]

  • Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of 7-Methoxy-1H-indole in acetic anhydride. Cool the solution to -10 °C.

  • Nitration Reaction: Slowly add the pre-formed cold acetyl nitrate solution dropwise to the stirred indole solution. Critically maintain the internal reaction temperature below -5 °C to minimize side product formation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting material and the appearance of new, more polar spots (due to the nitro group) will indicate reaction progression.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid will be a mixture of isomers. Purify the desired this compound using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. The separation of positional isomers can be challenging and requires careful selection of the eluent system.

  • Characterization: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum will be the most definitive tool for confirming the substitution pattern. The chemical shifts will be influenced by the anisotropic effects of the indole ring and the electronic effects of the substituents.

| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | | :--- | :--- | :--- | :--- | :--- | | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | NH -1 | 8.2 - 8.5 | broad singlet | - | Deshielded proton on nitrogen. | | H -5 | ~7.8 | doublet | ~8.0 | Ortho to the electron-withdrawing NO₂ group, significantly deshielded. | | H -6 | ~7.0 | doublet | ~8.0 | Ortho to the electron-donating OCH₃ group, shielded. | | H -2 | ~7.3 | triplet or dd | ~2.5-3.0 | Typical C2-H of indole, coupled to H1 and H3. | | H -3 | ~6.7 | triplet or dd | ~2.5-3.0 | Typical C3-H of indole, coupled to H1 and H2. | | OCH ₃-7 | ~4.0 | singlet | - | Methoxy protons. |

¹³C NMR Spectroscopy

The carbon spectrum will show 9 distinct signals, with chemical shifts heavily influenced by the attached functional groups.

| Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz) | | :--- | :--- | Rationale | | Assignment | Predicted δ (ppm) | | C-7a | ~140 | Quaternary carbon attached to OCH₃ and part of the ring fusion. | | C-4 | ~145 | Quaternary carbon attached to the NO₂ group, deshielded. | | C-7 | ~148 | Aromatic carbon bearing the methoxy group. | | C-3a | ~128 | Quaternary carbon at the ring fusion. | | C-5 | ~115 | Aromatic CH ortho to the nitro group. | | C-6 | ~105 | Aromatic CH ortho to the methoxy group, shielded. | | C-2 | ~125 | Pyrrole ring CH. | | C-3 | ~102 | Pyrrole ring CH, typically shielded. | | OC H₃ | ~56 | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Predicted IR Absorption Bands | | :--- | :--- | Functional Group | | Wavenumber (cm⁻¹) | Intensity | | 3400 - 3300 | Medium, Sharp | N-H Stretch (Indole) | | 3100 - 3000 | Medium | Aromatic C-H Stretch | | 2950 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-OCH₃) | | 1520 - 1480 | Strong | Asymmetric N-O Stretch (NO₂) | | 1360 - 1320 | Strong | Symmetric N-O Stretch (NO₂) | | 1260 - 1230 | Strong | Aryl-O Stretch (Asymmetric) | | 1050 - 1020 | Medium | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Molecular Ion (M⁺): m/z ≈ 192.17

  • Key Fragmentation: Expect loss of NO₂ (m/z 46), OCH₃ (m/z 31), and other characteristic indole ring fragmentations.

Chemical Reactivity: A Study in Electronic Conflict

The reactivity of this compound is a fascinating case study dictated by the opposing electronic influences of its substituents.

  • Pyrrole Ring Reactivity (C2/C3): The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, typically at C3.[10] The 7-methoxy group, being an EDG, further enhances the overall electron density of the ring system, supporting this reactivity. However, the 4-nitro group's strong electron-withdrawing nature will somewhat temper this, making the molecule less reactive towards electrophiles than 7-methoxy-1H-indole itself. Nonetheless, reactions like Vilsmeier-Haack formylation or Mannich reactions are expected to proceed at the C3 position.

  • Benzene Ring Reactivity (C5/C6): The benzene portion of the molecule is strongly deactivated towards electrophilic aromatic substitution due to the C4-nitro group. Further electrophilic attack on this ring is highly unlikely. Conversely, the nitro group makes the benzene ring electron-deficient and activates it for nucleophilic aromatic substitution (SₙAr) , particularly at positions ortho and para to the nitro group (C5). A strong nucleophile could potentially displace a suitable leaving group at C5 if one were present.

  • Nitro Group Reduction: The nitro group is readily reduced to an amino group (7-Methoxy-4-amino-1H-indole) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This transformation is often a key step in drug development, converting the EWG into a versatile EDG and a synthetic handle for further functionalization, such as amide or sulfonamide formation.[11]

Diagram 3: Reactivity Profile of this compound

G cluster_reactivity Key Reactive Sites main This compound C3 C3: Electrophilic Attack (Vilsmeier, Mannich, etc.) main->C3 Pyrrole Ring Reactivity NO2 NO₂: Reduction to NH₂ (H₂/Pd-C, SnCl₂) main->NO2 Nitro Group Reactivity BenzeneRing Benzene Ring: Activated for SₙAr (Nucleophilic Attack) main->BenzeneRing Benzene Ring Reactivity

Sources

An In-depth Technical Guide to 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 175913-32-3

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Novel

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 7-Methoxy-4-nitro-1H-indole. It is important to note that while this compound is commercially available, the publicly accessible scientific literature lacks extensive, dedicated experimental studies on its synthesis, characterization, and reactivity. Consequently, this guide has been meticulously compiled by synthesizing direct information where available, and by drawing logical, evidence-based extrapolations from established chemical principles and the well-documented behavior of structurally analogous methoxyindoles and nitroindoles. Our objective is to provide a robust framework for future research and application development involving this promising heterocyclic scaffold.

Section 1: Molecular Overview and Physicochemical Properties

This compound belongs to the indole family, a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1] The molecule incorporates two key functional groups that significantly influence its electronic properties and reactivity: an electron-donating methoxy group (-OCH₃) at the 7-position and a powerful electron-withdrawing nitro group (-NO₂) at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175913-32-3[2][3]
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol [3]
Appearance Data not available (predicted to be a yellow or brownish solid)General knowledge of nitroaromatics
Purity ≥95% - ≥98% (as offered by commercial suppliers)[3][4]
Storage Room temperature, dry conditions[3]

The strategic placement of the methoxy and nitro groups is predicted to create a molecule with a distinct electronic profile, rendering the indole core susceptible to specific types of chemical transformations.

Section 2: Proposed Synthetic Routes and Methodologies

Electrophilic Nitration of 7-Methoxy-1H-indole

The most direct and plausible synthetic route is the electrophilic nitration of the readily available precursor, 7-methoxy-1H-indole. The methoxy group at the 7-position is an ortho-, para-director. However, due to the nature of the indole ring, nitration is expected to occur on the benzene portion. The electron-donating nature of the methoxy group will activate the aromatic ring, and the nitro group is anticipated to be directed to the 4- and 6-positions.

A protocol for the synthesis of the related 7-methoxy-5-nitro-1H-indole via direct nitration has been described, which can be adapted for the synthesis of the 4-nitro isomer.[5] Separation of the resulting regioisomers would be necessary.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 7-methoxy-1H-indole in a suitable solvent such as acetic acid or sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it to 0°C.

  • Controlled Addition: Add the nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature is maintained below 5°C to control the reaction and minimize side-product formation.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for a designated period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product, likely a mixture of 4-nitro and 6-nitro isomers, will require purification by column chromatography to isolate the desired this compound.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 7-Methoxy-1H-indole in Acetic Acid cool1 Cool to 0°C start->cool1 add_dropwise Add Nitrating Mixture Dropwise (Maintain < 5°C) cool1->add_dropwise prep_nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) cool2 Cool Nitrating Mixture prep_nitrating->cool2 cool2->add_dropwise stir Stir and Monitor (TLC) add_dropwise->stir quench Quench with Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: A generalized workflow for the synthesis of this compound.

Alternative Multi-step Syntheses

More complex, multi-step synthetic routes, such as the Fischer, Reissert, or Bartoli indole syntheses, could also be envisioned.[6][7][8][9] These would involve the synthesis of a suitably substituted nitroarene precursor followed by cyclization to form the indole ring. For instance, a Bartoli approach could utilize an ortho-substituted nitroarene and a vinyl Grignard reagent.[8] While potentially offering greater regiocontrol, these methods are more synthetically demanding.

Section 3: Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectral properties of substituted indoles, a predicted profile can be outlined.[10][11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationsRationale
¹H NMR Aromatic protons with distinct chemical shifts due to anisotropic effects of the nitro group and electronic effects of the methoxy group. A singlet for the methoxy protons. A broad singlet for the N-H proton.The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The electron-donating methoxy group will shield adjacent protons.
¹³C NMR Resonances for nine distinct carbon atoms. The carbon bearing the nitro group will be significantly deshielded.The electronic environment of each carbon is unique, leading to nine distinct signals.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H aromatic stretching, asymmetric and symmetric NO₂ stretching, and C-O stretching of the methoxy group.These functional groups have well-defined vibrational frequencies.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 192.17. Fragmentation patterns characteristic of the indole ring and loss of the nitro and methoxy groups.This provides confirmation of the molecular weight and structural information.
UV-Vis Spectroscopy Absorption maxima influenced by the extended conjugation of the indole ring system and the electronic transitions associated with the nitro and methoxy substituents.Substituents on the indole ring are known to affect the energy of the ¹Lₐ and ¹Lₑ transitions.[10][11]

Section 4: Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Reactivity Profile
  • Electrophilic Nature of the Indole Core: The potent electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution. However, it significantly enhances the electrophilicity of the C2-C3 double bond, making it susceptible to nucleophilic attack and cycloaddition reactions.[1][14][15] This reactivity opens avenues for the synthesis of complex, diversely substituted indoline scaffolds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄). This transformation provides a key intermediate, 4-amino-7-methoxy-1H-indole, which can be further functionalized to generate a library of derivatives for biological screening.

  • N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated to introduce various substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

Diagram 2: Key Reactivity Pathways of this compound

G cluster_reduction Reduction cluster_cycloaddition Cycloaddition/Nucleophilic Addition cluster_n_functionalization N-Functionalization start This compound reduction_reagents H₂/Pd, SnCl₂, etc. start->reduction_reagents nucleophile Electron-rich species (e.g., enolates, ylides) start->nucleophile n_reagents Alkyl halides, Acyl chlorides, Sulfonyl chlorides start->n_reagents amino_product 4-Amino-7-methoxy-1H-indole reduction_reagents->amino_product [H] indoline_product Substituted Indolines nucleophile->indoline_product at C2-C3 n_product N-Substituted Indoles n_reagents->n_product R-X

Sources

7-Methoxy-4-nitro-1H-indole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of methoxy and nitro functional groups on this scaffold is a common approach to modulate electronic properties and biological function. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a plausible synthetic route with a hypothetical experimental protocol, and a discussion of its potential applications in research and drug development. Due to the limited availability of direct experimental data, this guide synthesizes information from related analogues to offer scientifically grounded predictions and insights for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, present in compounds ranging from the essential amino acid tryptophan to potent pharmaceuticals. Methoxy-substituted indoles have garnered significant attention as the electron-donating nature of the methoxy group can enhance biological activity and influence metabolic pathways[1][2][3]. Conversely, the nitro group, a strong electron-withdrawing moiety, is a key functional group in many biologically active compounds and often serves as a crucial intermediate for further chemical transformations[4]. The combination of these two groups on the indole scaffold in this compound creates a molecule with unique electronic characteristics and significant potential as a synthetic building block for novel therapeutic agents. This guide aims to consolidate the known information and provide a forward-looking perspective on the utility of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₃[5][6]
Molecular Weight 192.17 g/mol [5][7][8]
CAS Number 175913-32-3 or 175913-27-6[5][6][7][8][9][10][11][12]
Polar Surface Area (PSA) 70.84 Ų[6]
LogP (calculated) 2.6079[6]
Appearance (Predicted) Yellow to brown solidN/A
Storage Temperature Room Temperature (sealed, dry)[6]

Note on CAS Number: Chemical databases and suppliers show two primary CAS numbers for this structure. The number 175913-32-3 is frequently listed for "this compound," while 175913-27-6 is often associated with the IUPAC-preferred name "4-Methoxy-7-nitro-1H-indole".[6][9][11][12] Researchers should verify the CAS number with their specific supplier.

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach to this compound is the electrophilic nitration of the precursor, 7-Methoxy-1H-indole[13]. The indole ring is highly activated towards electrophilic substitution, primarily at the C3 position[4]. However, the directing effects of the existing methoxy group at C7 must be considered. The methoxy group is an ortho-, para-director. In this case, it will direct incoming electrophiles to the C2, C4, and C6 positions.

The reaction is expected to yield a mixture of constitutional isomers, including the desired 4-nitro product alongside the 2-nitro, 6-nitro, and potentially the 5-nitro isomers. The formation of the 5-nitro isomer is a known outcome in the nitration of 7-methoxy-1H-indole[14]. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions[15][16]. Consequently, chromatographic separation is essential for isolating the target compound.

Experimental Protocol (Hypothetical)

This protocol is an illustrative example based on the nitration of related indole compounds and requires empirical optimization[14].

Objective: To synthesize this compound via nitration of 7-methoxy-1H-indole.

Materials:

  • 7-Methoxy-1H-indole

  • Acetic Anhydride

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: Dissolve 7-methoxy-1H-indole (1.0 eq) in acetic anhydride at -10 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitration: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride. Add this nitrating mixture dropwise to the indole solution over 30 minutes, maintaining the temperature below -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture three times with dichloromethane.

  • Neutralization & Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to separate the isomers and isolate the this compound.

Characterization (Predicted)

In the absence of published experimental spectra, the following characteristics can be predicted based on the structure and data from analogous compounds.[17][18]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. A singlet for the methoxy protons would be expected around 3.9-4.1 ppm. The N-H proton would appear as a broad singlet at a downfield shift (> 8.0 ppm).

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon atoms attached to the oxygen (C7) and the nitro group (C4) would be significantly shifted. Software-based prediction tools can provide more precise estimated chemical shifts[19][20].

  • IR Spectroscopy: Characteristic peaks would include a broad N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-O stretches for the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 192.17.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Dissolve 7-Methoxy-1H-indole in Acetic Anhydride B Cool to -10 °C A->B D Add Nitrating Mixture Dropwise (< -5 °C) B->D C Prepare HNO3 in Acetic Anhydride C->D E Stir for 1-2 hours Monitor by TLC D->E F Quench with Ice-Water E->F G Extract with DCM F->G H Wash (H2O, NaHCO3, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Isolated Product: This compound J->K

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its structural motifs suggest significant potential in drug discovery.

Role as a Synthetic Intermediate

The primary and most immediate application is as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, alkylation, diazotization) to generate a library of novel compounds for screening.

Potential Biological Activity
  • Anticancer Agents: Many indole derivatives are known to exhibit potent anticancer activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis[21][22][23][24][25]. The specific substitution pattern of this compound could be explored for its potential to interact with the colchicine binding site on tubulin, a key target for cancer therapy.

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Methoxyindoles have been identified as both agonists and antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses[1][2]. Investigating the effect of this compound on AhR could reveal novel therapeutic avenues.

  • Other Potential Activities: The broader indole family exhibits a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties[26]. This compound serves as a valuable starting point for exploring these activities.

Potential Mechanism of Action (Hypothetical): Tubulin Polymerization Inhibition

Based on extensive literature on related indole compounds, a plausible mechanism of action for the potential anticancer activity of derivatives of this compound is the inhibition of microtubule formation.

G cluster_pathway Hypothetical Anticancer Mechanism Indole This compound Derivative Tubulin α/β-Tubulin Heterodimers Indole->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Indole->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption Causes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of drug development and materials science, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can invalidate years of work and investment. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the structural elucidation of 7-Methoxy-4-nitro-1H-indole. More than a sequence of protocols, this document illuminates the causality behind each analytical choice, demonstrating how a multi-technique, synergistic approach creates a self-validating system for absolute structural confirmation. We will proceed from a logical synthetic proposal to the integrated interpretation of data from mass spectrometry, multi-dimensional NMR, and vibrational and electronic spectroscopy.

Molecular Blueprint and Physicochemical Properties

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry.[1] The strategic placement of a methoxy (-OCH₃) group at the 7-position and a nitro (-NO₂) group at the 4-position creates a molecule with distinct electronic and steric properties, making it a potentially valuable building block for more complex bioactive molecules.[2] Before embarking on its characterization, we must first define its fundamental properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Exact Mass 192.0535 Da(Predicted)
IUPAC Name This compound-

Proposed Synthesis: A Logic-Driven Approach

G cluster_synthesis Proposed Synthesis Workflow Precursor 7-Methoxy-1H-indole Nitration Nitrating Mixture (HNO₃ / H₂SO₄) 0 °C to RT Precursor->Nitration 1. Electrophilic Substitution Workup Aqueous Work-up & Neutralization Nitration->Workup 2. Quenching Purification Column Chromatography (Silica Gel) Workup->Purification 3. Isolation Product This compound Purification->Product 4. Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 7-methoxy-5-nitro-1H-indole and should be optimized for this specific isomer.[3]

  • Preparation of Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add concentrated nitric acid (e.g., 1.0 eq) to concentrated sulfuric acid (e.g., 2.0 eq) with careful stirring. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate three-neck flask equipped with a thermometer and a dropping funnel, dissolve 7-Methoxy-1H-indole (1.0 eq) in glacial acetic acid. Cool this solution to 0 °C.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the indole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. A precipitate should form.

  • Neutralization & Extraction: Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to isolate the desired this compound isomer.

The Core Elucidation Strategy: A Multi-Pronged Approach

G cluster_workflow Structure Elucidation Workflow Sample Purified Sample MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (1D & 2D) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Integration Data Integration & Final Structure MS->Integration Formula (C₉H₈N₂O₃) NMR->Integration Connectivity (C-H Framework) IR->Integration Functional Groups (-NO₂, -OCH₃, N-H) UV->Integration Conjugated System

Caption: Integrated workflow for comprehensive structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is the first-line technique, providing the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This data validates the success of the synthesis and confirms that no unexpected atoms have been incorporated.

Expected Data & Interpretation

The primary ionization technique would likely be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4] We expect to see the protonated molecular ion [M+H]⁺ in positive mode. The fragmentation pattern is also highly informative. The indole ring is relatively stable, but key losses are predictable.[5]

Table 2: Predicted Mass Spectrometry Data for C₉H₈N₂O₃

IonPredicted m/z (Da)Interpretation
[M+H]⁺ 193.0608Protonated molecular ion. HRMS confirms the C₉H₈N₂O₃ formula.
[M-NO₂]⁺ 147.0651Loss of the nitro group (46 Da), a characteristic fragmentation for nitroaromatics.[6]
[M-CH₃]⁺ 177.0345Loss of a methyl radical from the methoxy group.
[M-HCN]⁺ 165.0498Characteristic loss from the indole pyrrole ring.[5]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.[4]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an ESI or APCI source. Acquire data in full scan mode (e.g., m/z 50-500) and, if possible, in tandem MS (MS/MS) mode by fragmenting the parent ion at m/z 193 to confirm the predicted fragments.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of every proton and carbon.[8]

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nitro group will strongly deshield nearby protons (shift them downfield), while the electron-donating methoxy group will shield them (shift them upfield).

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The carbon attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy group (C7) will be strongly shielded.

2D NMR: Connecting the Pieces
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, pairing the data from the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece the molecular fragments together and, crucially, to confirm the exact positions of the substituents.[9]

Caption: Key HMBC correlations confirming substituent positions.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, values are estimates)

PositionPredicted ¹H δ (ppm), Mult. (J Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton)
1 (N-H)~8.5 (br s)-C2, C7a
2~7.4 (d, J=3.0)~125C3, C3a, C7a
3~6.8 (d, J=3.0)~105C2, C3a, C4
3a-~128-
4-~140-
5~7.8 (d, J=8.0)~118C3a, C4, C7
6~7.0 (t, J=8.0)~115C4, C5, C7a
7-~148-
7a-~124-
OCH₃~4.0 (s)~56C7
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire a ¹H spectrum with high signal-to-noise. Following this, acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Using the same sample, perform standard 2D experiments, including gCOSY, gHSQC, and gHMBC, using pre-defined parameter sets on the spectrometer.[9] The HMBC experiment is the most critical for final confirmation.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic Confirmation

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the key functional groups. The presence of the nitro and methoxy groups, alongside the indole N-H, will give rise to strong, characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethoxy C-H
~1530 & ~1350 N-O Asymmetric & Symmetric Stretch Aromatic Nitro (-NO₂)[10][11]
~1600-1450C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (-OCH₃)
Experimental Protocol: ATR-IR Spectroscopy
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum.

UV-Vis Spectroscopy

This technique provides insight into the electronic structure. Indole itself has strong absorptions, but the addition of a nitro group, a powerful chromophore, will cause a significant bathochromic (red) shift. Studies on nitroindole isomers show that 4-nitroindole, in particular, has an absorption spectrum that extends further into the visible range than other isomers, which is a key identifying feature.[12][13]

Experimental Protocol: UV-Vis Spectroscopy
  • Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Acquisition: Record the absorption spectrum from approximately 200 to 700 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.[13]

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed not by a single piece of data but by the overwhelming and corroborating evidence from a suite of orthogonal analytical techniques.

  • Mass Spectrometry confirms the elemental formula is C₉H₈N₂O₃.

  • IR Spectroscopy confirms the presence of N-H, -NO₂, and -OCH₃ functional groups.

  • ¹H and ¹³C NMR define the 9-carbon, 8-proton skeleton.

  • HMBC unequivocally establishes the connectivity, placing the methoxy group at C7 (via the H(OCH₃)→C7 correlation) and proving the relative positions of the aromatic protons, which dictates the C4 position of the nitro group.

  • UV-Vis Spectroscopy supports the presence of a highly conjugated nitro-indole system.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any future research or development involving this molecule.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). National Institutes of Health (PMC).
  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2022). MDPI.
  • Structure elucidation of indole. (n.d.). CUTM Courseware.
  • Strychnine and its derivatives – Identifying similar molecules with benchtop NMR. (2021). Magritek.
  • Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (2023). National Institutes of Health (PMC).
  • Supporting Information for Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Publications.
  • Beni Z., Hada V., et al. (2012). Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis.
  • IR: nitro groups. (n.d.). University of Calgary.
  • Infrared of nitro compounds. (n.d.). University of Wisconsin-Platteville.
  • Mass spectra of aerosolized 3-nitroindole particles. (2024). ResearchGate.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (2020). Royal Society of Chemistry.
  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (PMC).
  • Evaluation of Band-Selective HSQC and HMBC. (2021). MDPI.
  • 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. (2007). National Institutes of Health (PMC).
  • Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. (2012). PubMed.
  • Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. (2016). PubMed.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2021). MDPI.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2012). National Institutes of Health.
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024). PubMed.
  • Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. (2022). Taylor & Francis Online.

Sources

Spectroscopic Profile of 7-Methoxy-4-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Methoxy-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its structural precursors, 7-methoxy-1H-indole and 4-nitro-1H-indole, to offer a robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with two key functional groups that profoundly influence its electronic and, consequently, its spectroscopic properties. The methoxy group (-OCH₃) at the 7-position is an electron-donating group, enriching the electron density of the benzene ring. Conversely, the nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group. This electronic push-pull system is anticipated to give rise to distinct features in its NMR, mass, IR, and UV-Vis spectra.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to be highly informative, with the chemical shifts of the protons and carbons being significantly influenced by the opposing electronic effects of the methoxy and nitro substituents.

Predicted ¹H NMR Spectroscopic Data

The electron-donating methoxy group at C7 is expected to shield the protons on the benzene portion of the indole ring, while the electron-withdrawing nitro group at C4 will deshield them.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1HN-HThe acidic proton of the indole nitrogen typically appears as a broad singlet at a high chemical shift.
~8.0 - 8.2d1HH5The nitro group at C4 will strongly deshield the adjacent H5 proton.
~7.3 - 7.5t1HH6Positioned further from the nitro group, H6 will be less deshielded than H5.
~7.0 - 7.2d1HH2The proton at C2 of the pyrrole ring.
~6.8 - 7.0t1HH3The proton at C3 of the pyrrole ring.
~4.0s3H-OCH₃The protons of the methoxy group will appear as a singlet.
Predicted ¹³C NMR Spectroscopic Data

The carbon chemical shifts will also reflect the electronic effects of the substituents. The carbon attached to the nitro group (C4) is expected to be significantly downfield, while the carbon attached to the methoxy group (C7) will also be downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C4The carbon bearing the electron-withdrawing nitro group will be strongly deshielded.
~148C7The carbon attached to the electronegative oxygen of the methoxy group will be deshielded.
~135C7aA quaternary carbon in the indole ring system.
~128C3aA quaternary carbon in the indole ring system.
~125C2The C2 carbon of the pyrrole ring.
~120C6Aromatic carbon.
~115C5Aromatic carbon.
~105C3The C3 carbon of the pyrrole ring.
~56-OCH₃The carbon of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a clear molecular ion peak, along with characteristic fragmentation patterns corresponding to the loss of the nitro and methoxy groups.

Predicted Mass Spectrometry Data
m/zPredicted FragmentRationale
192[M]⁺Molecular ion peak for C₉H₈N₂O₃.
176[M - O]⁺Loss of an oxygen atom from the nitro group.
162[M - NO]⁺Loss of nitric oxide from the nitro group.
146[M - NO₂]⁺Loss of the nitro group.[1]
131[M - NO₂ - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
116[M - NO₂ - OCH₃]⁺Loss of both the nitro and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch of the indole ring.[2]
~3100-3000MediumAromatic C-H stretch.
~2950-2850MediumAliphatic C-H stretch of the methoxy group.
~1600-1450StrongAromatic C=C stretching vibrations.[2]
~1520 and ~1340StrongAsymmetric and symmetric N-O stretching of the nitro group.
~1250StrongAryl-O stretching of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV and possibly the near-visible region, arising from π-π* electronic transitions within the aromatic system. The presence of both an electron-donating and an electron-withdrawing group is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. The absorption spectrum for 4-nitroindole, a related compound, extends into the visible range.[1]

Predicted UV-Vis Absorption Data
λmax (nm)SolventTransition
~350-400Ethanol or Methanolπ-π* transition
~250-280Ethanol or Methanolπ-π* transition

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 14 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-500.

IR Spectroscopy Protocol (Attenuated Total Reflectance)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

General Workflow for Spectroscopic Analysis substance This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ms Mass Spectrometry (EI-MS) substance->ms ir IR Spectroscopy (ATR-FTIR) substance->ir uv_vis UV-Vis Spectroscopy substance->uv_vis data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis

Caption: General Workflow for Spectroscopic Analysis

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. [Link]
  • National Center for Biotechnology Information. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole. [Link]
  • Wiley-VCH.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. [Link]
  • The Automated Topology Builder (ATB) and Repository. 7-Methoxy-1H-indole-2,3-dione. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. [Link]
  • LookChem. 1H-Indole, 4-methoxy-7-nitro-. [Link]
  • The Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
  • LookChem. 7-Methoxy-1H-indole. [Link]
  • PubMed.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
  • ChemUniverse. This compound [P52616]. [Link]
  • National Institute of Standards and Technology. Phenol, 4-nitro-. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53413182, 7-methoxy-4-methyl-1H-indole. [Link]
  • YouTube.
  • ResearchGate. Figure S7. Mass spectrum of 4-nitro phenol. [Link]
  • National Institute of Standards and Technology. Phenol, 4-nitro-. [Link]
  • ResearchGate. (a)
  • ResearchGate. UV-Vis spectra of 4-nitrophenol reduction with time (a) control and (b)... [Link]
  • National Institute of Standards and Technology. Indole. [Link]
  • ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

Biological activity of substituted nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Nitroindoles

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the indole ring, unlocking a diverse and potent range of biological activities.[3][4] This guide offers a comprehensive exploration of the multifaceted biological activities of substituted nitroindoles, moving from their chemical synthesis to their mechanisms of action and the experimental protocols used to validate their therapeutic potential. We will delve into their roles as anticancer, antiparasitic, and antimicrobial agents, providing researchers, scientists, and drug development professionals with a detailed, field-proven perspective on this promising class of compounds.

Synthetic Strategies: From Precursors to Bioactive Scaffolds

The journey to understanding the biological activity of substituted nitroindoles begins with their synthesis. The methodologies employed are not merely academic exercises; they dictate the feasibility of generating diverse chemical libraries for structure-activity relationship (SAR) studies and future lead optimization. Classical methods for indole synthesis, such as the Reissert, Cadogan, and Leimgruber–Batcho approaches, often utilize ortho-substituted nitroarenes as key precursors.[1]

Modern advancements have introduced more streamlined one-pot and tandem strategies that integrate redox and hydrogenation reactions.[1] A notable non-acidic, metal-free method involves the reaction of an indole with trifluoroacetyl nitrate, generated in situ, to regioselectively install a nitro group at the C3 position.[5][6] This approach is significant as it avoids harsh conditions that could compromise sensitive functional groups on the indole scaffold, thus expanding the accessible chemical space for drug discovery.

Below is a generalized workflow illustrating the synthesis of a substituted 5-nitroindole derivative, a scaffold frequently implicated in potent anticancer activity.[7]

G cluster_synthesis Generalized Synthetic Workflow for a 5-Nitroindole Derivative start 5-Nitroindole (Starting Material) step1 Nucleophilic Substitution (e.g., with 1,3-dibromopropane) start->step1 intermediate Intermediate 4a (Alkylated 5-Nitroindole) step1->intermediate step2 Protection/Substitution (e.g., with Pyrrolidine) intermediate->step2 product Final Product (e.g., Pyrrolidine-Substituted 5-Nitroindole) step2->product

Caption: A simplified workflow for synthesizing a bioactive 5-nitroindole derivative.[7]

Anticancer Activity: Targeting Oncogene Regulation

Among the most compelling activities of substituted nitroindoles is their potential as anticancer agents. Specifically, pyrrolidine-substituted 5-nitroindoles have emerged as a novel class of ligands that target and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[7][8]

Mechanism of Action: G-Quadruplex Stabilization

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. Its promoter contains a guanine-rich sequence capable of folding into a non-canonical G-quadruplex DNA structure.[7] The formation of this G4 structure acts as a silencer, repressing c-Myc transcription.

Substituted 5-nitroindole derivatives have been shown to selectively bind to this G4 structure, stabilizing it.[7][8] This binding event enhances the repressive effect of the G4, leading to the downregulation of c-Myc transcription and subsequent translation. The reduction in c-Myc protein levels triggers cell cycle arrest, primarily in the G1 or sub-G1 phase, and induces apoptosis.[7][8] Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[7][8] A key advantage is their selectivity; promising compounds did not significantly inhibit the growth of normal cells at effective concentrations.[7]

G cluster_pathway Anticancer Mechanism of 5-Nitroindoles nitroindole Substituted 5-Nitroindole g4 c-Myc Promoter G-Quadruplex nitroindole->g4 Binds & Stabilizes ros Increased ROS nitroindole->ros Induces cmyc_gene c-Myc Gene Transcription g4->cmyc_gene Represses cmyc_protein c-Myc Protein cmyc_gene->cmyc_protein Leads to arrest Cell Cycle Arrest (G1/Sub-G1) cmyc_gene->arrest Downregulation Causes proliferation Cancer Cell Proliferation & Survival cmyc_protein->proliferation Promotes apoptosis Apoptosis arrest->apoptosis ros->apoptosis

Caption: Mechanism of c-Myc downregulation by G-quadruplex-binding nitroindoles.

Structure-Activity Relationship (SAR) Insights

Lead optimization studies have provided critical insights into the structural requirements for G4 binding and anticancer activity. The choice to focus on the 5-nitroindole scaffold was deliberate, as SAR studies revealed that substitution at the 5th position of the indole core is crucial for activity.[7]

Position/MoietyObservationImplicationReference
Indole C5 A nitro (NO₂) or amino (NH₂) group is critical for G4 binding affinity.Electron-withdrawing or -donating groups at this position are key pharmacophoric features.[7]
Indole N1 Protection of the indole nitrogen (e.g., methylation) significantly improves G4 binding.Prevents hydrogen bonding at N1, potentially improving scaffold rigidity or interaction.[7]
Substituent Pyrrolidine-containing side chains confer potent antiproliferative effects.The nature and flexibility of the side chain are key for optimizing cellular uptake and target engagement.[7][8]
Key Experimental Protocols

A self-validating experimental cascade is essential to confirm the mechanism of action. The workflow should logically progress from target engagement to cellular effects.

G cluster_workflow Anticancer Screening Workflow a Biophysical Assay: FRET for G4 Binding b Cell Viability Assay: MTT / Alamar Blue a->b Confirm Target Engagement c Target Expression Analysis: Western Blot / qRT-PCR (c-Myc) b->c Assess Cellular Potency d Cellular Mechanism Assay: Flow Cytometry (Cell Cycle, Apoptosis) c->d Validate On-Target Effect

Caption: A logical workflow for evaluating nitroindole-based G4-quadruplex binders.

This assay directly measures the compound's ability to bind and stabilize the G4 structure.[9]

  • Oligonucleotide Preparation: Synthesize a c-Myc promoter oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher/acceptor (e.g., TAMRA) at the other.

  • Annealing: Anneal the oligonucleotide in an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This promotes the formation of the G-quadruplex structure.

  • Assay Setup: In a 96-well black microplate, add the annealed oligonucleotide to each well.

  • Compound Addition: Add serial dilutions of the nitroindole test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure fluorescence emission. Stabilization of the G4 structure by the compound brings the donor and acceptor closer, resulting in an increased FRET signal.

  • Data Analysis: Calculate the FRET efficiency or the concentration of compound required to achieve 50% of the maximal effect (EC₅₀) to quantify binding affinity.

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cells.[9]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitroindole compounds for a specified duration (e.g., 48-72 hours). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiparasitic Activity: Exploiting Unique Parasitic Metabolism

Nitroaromatic compounds have a long history as antiparasitic agents.[3][10] Their efficacy often relies on a mechanism of selective activation within the parasite, a feature that makes nitroindoles attractive candidates for development.

Mechanism of Action: Reductive Activation

Many anaerobic or microaerophilic parasites, such as Leishmania and Trypanosoma, possess nitroreductase enzymes (NTRs) that are absent or have different specificities in human cells.[11] These enzymes catalyze the reduction of the nitro group on the indole scaffold. This process generates highly reactive and toxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen and nitrogen species (RONS).[11] These reactive species cause widespread damage to parasitic biomolecules, including DNA, proteins, and lipids, leading to parasite death. This parasite-specific activation confers a therapeutic window, minimizing toxicity to the host.

Compound ClassTarget Organism(s)Potency (IC₅₀)Reference
5-Nitroindole-Rhodanine ConjugatesLeishmania donovani, L. major1.8 to >50 µM[11]
2-Benzyl-5-nitroindazolin-3-one DerivativesLeishmania amazonensis0.46 to >25 µM[12]
General Aromatic Nitro CompoundsLeishmania amazonensis23 to 59 µM[13]
Protocol: In Vitro Antileishmanial (Amastigote) Assay

Evaluating activity against the intracellular amastigote stage is clinically more relevant than the promastigote stage.

  • Macrophage Infection: Seed peritoneal macrophages in a 96-well plate and infect them with Leishmania promastigotes. Allow time for the promastigotes to transform into intracellular amastigotes.

  • Compound Treatment: Remove extracellular parasites and treat the infected macrophages with serial dilutions of the nitroindole compounds. Include a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours to allow for compound action.

  • Cell Staining: Fix the cells and stain with Giemsa stain.

  • Microscopy and Counting: Using light microscopy, determine the number of amastigotes per 100 macrophages for each compound concentration.

  • Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control and determine the IC₅₀ value. Cytotoxicity against uninfected macrophages should be assessed in parallel to determine a selectivity index (SI = CC₅₀ for macrophages / IC₅₀ for amastigotes).[12]

Antimicrobial and Antiviral Activities

The unique electronic properties of the nitroindole scaffold also confer activity against a range of bacteria, fungi, and viruses.

  • Antimicrobial Activity: Indole derivatives, often in combination with other heterocyclic motifs like triazoles or thiadiazoles, have shown significant activity against bacteria, including multidrug-resistant strains like MRSA, and fungi such as Candida albicans.[14][15][16] The nitro group generally enhances the antimicrobial properties of a molecule.[3]

  • Antiviral Activity: Substituted nitroindoles have been investigated as antiviral agents. For instance, certain 5-nitro-indole derivatives have demonstrated inhibitory activity against HIV-1 replication.[17] The mechanism often involves targeting key viral enzymes or processes like viral entry and fusion.[17][18]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the potency of an antimicrobial agent.[14]

  • Compound Preparation: Prepare serial two-fold dilutions of the nitroindole compounds in a 96-well microplate using appropriate broth media.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion and Future Directions

Substituted nitroindoles represent a versatile and highly potent class of bioactive molecules. Their ability to engage in specific, high-affinity interactions with targets like G-quadruplex DNA, coupled with their capacity for selective reductive activation by parasitic enzymes, underscores their vast therapeutic potential. The electron-withdrawing nature of the nitro group is not merely a passive substituent but an active participant in the molecule's mechanism of action.

Future research should focus on expanding the structure-activity relationship landscape to improve selectivity and reduce potential off-target effects, particularly concerning the potential for nitro-group-mediated toxicity.[19] The development of novel synthetic methodologies that allow for precise control over substitution patterns will be crucial in generating next-generation nitroindole-based therapeutics. As our understanding of the nuanced roles these compounds play in complex biological systems grows, so too will their promise in addressing significant challenges in oncology and infectious disease.

References

  • Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry.
  • Al-Jawabri, N. A., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. RSC Medicinal Chemistry.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Mao, Z., et al. (2020). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry.
  • Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal.
  • Leitsch, D., et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry.
  • Borgia, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • ResearchGate. (2020). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. ResearchGate.
  • Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Anti-cancer activities at different dilutions for active compounds. ResearchGate.
  • Monzote, L., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PeerJ.
  • Chen, J. J., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 3-substituted 2,5,6-trichloroindole Nucleosides. Journal of Medicinal Chemistry.
  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
  • Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.
  • Czompa, A., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI.
  • Williams, B. B., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society.
  • Omlor, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate.
  • Salman, A. S., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate.
  • Rkein, B., et al. (2022). Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing.
  • Plieninger, H. (1954). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry.
  • Desgrouas, C., et al. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI.
  • Crespo-Hernández, C. E., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Lopes, M. S., et al. (2011). Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds. European Journal of Medicinal Chemistry.
  • Tran, P., et al. (2018). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry.
  • Boido, A., et al. (2009). Antiviral activity of indole derivatives. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2023). Structure Activity Relationship (SAR). ResearchGate.
  • Semantic Scholar. (2005). Synthesis and primary antiviral activity evaluation of 3-hydrazono-5-nitro-2-indolinone derivatives. Semantic Scholar.
  • Dwyer, J. J., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.

Sources

A Prospective Analysis of the Therapeutic Targets of 7-Methoxy-4-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. 7-Methoxy-4-nitro-1H-indole, a specific derivative, remains largely uncharacterized in the scientific literature. This technical guide provides a prospective analysis of its potential therapeutic targets, drawing upon the established pharmacological profiles of structurally related indole derivatives. By examining the roles of the indole core, as well as the methoxy and nitro functional groups, we extrapolate and propose plausible mechanisms of action and therapeutic applications, primarily in oncology and inflammatory diseases. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising, yet underexplored, molecule. Detailed experimental protocols and visual pathway diagrams are provided to facilitate the empirical validation of the hypotheses presented herein.

Part 1: The Indole Scaffold: A "Privileged" Foundation for Diverse Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is widely regarded as a "privileged structure" in drug discovery.[1][2] This designation stems from its ability to bind to a wide array of biological targets with high affinity, forming the structural core of numerous natural products and synthetic drugs.[2] The versatility of the indole scaffold has led to the development of derivatives with a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-diabetic properties.[1][3][4]

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring.[1] For instance, the introduction of an electron-donating methoxy group has been shown to enhance the biological activity of certain indole compounds.[2][5] Conversely, the presence of a nitro group, an electron-withdrawing moiety, is also a feature of various bioactive molecules, including some with anticancer and receptor-antagonist activities.[6][7] The specific combination of a methoxy group at the 7-position and a nitro group at the 4-position of the indole core in this compound suggests a unique electronic and steric profile that warrants investigation for novel therapeutic potential.

Part 2: Potential Therapeutic Targets in Oncology

The indole nucleus is a prominent scaffold in the design of anticancer agents, with derivatives demonstrating the ability to interfere with multiple hallmarks of cancer.[3][4][8][9] Based on the extensive literature on related compounds, we propose several high-priority oncological targets for this compound.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer therapy.[3] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[8][10][11][12]

Given this precedent, it is plausible that this compound could also function as a microtubule-destabilizing agent. The methoxy group, in particular, is a common feature in many natural and synthetic tubulin inhibitors.[12]

G2_M_Checkpoint cluster_mitosis Mitotic Events G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis Apoptosis Apoptosis M->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Target This compound (Hypothesized) Target->Microtubules Inhibition

Caption: Hypothesized mechanism of this compound in cell cycle progression.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if this compound inhibits the polymerization of purified tubulin.

  • Materials:

    • Tubulin (>99% pure) from bovine brain.

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • GTP (1 mM final concentration).

    • Glycerol.

    • This compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).

    • 96-well microplates (half-area, clear bottom).

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Methodology:

    • Prepare a 2X stock of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with glycerol. Keep on ice.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.

    • Add 50 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.

    • Prepare a 2X initiation solution containing GTP in General Tubulin Buffer.

    • In a separate tube on ice, mix the tubulin stock with the initiation solution.

    • Add 50 µL of the tubulin/GTP mix to each well to initiate the reaction. The final tubulin concentration should be ~1.5 mg/mL.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time.

    • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau OD).

    • Determine the IC₅₀ value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a frequent driver of cancer.[3][9] The indole scaffold is present in several approved kinase inhibitors. Given their importance, kinases in key oncogenic pathways such as the MAPK pathway are plausible targets for this compound.[1]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Target This compound (Hypothesized) Target->RAF Inhibition? Target->MEK Inhibition? Target->ERK Inhibition?

Caption: Potential inhibition points for this compound in a generic kinase cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., RAF Kinase)

  • Objective: To quantify the inhibitory activity of this compound against a specific protein kinase.

  • Materials:

    • Recombinant human RAF kinase.

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • Sorafenib (positive control).

    • White, opaque 384-well plates.

    • Luminometer.

  • Methodology:

    • Prepare serial dilutions of this compound and Sorafenib in kinase buffer.

    • Add the compounds to the wells of the 384-well plate.

    • Add the RAF kinase and substrate peptide solution to the wells. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:

      • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to no-compound controls.

    • Plot percent inhibition against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Other Potential Oncological Targets
  • Histone Deacetylase (HDAC) Inhibition: Indole derivatives have been identified as HDAC inhibitors, which are a class of epigenetic modifiers that can reactivate tumor suppressor genes.[3][4][8][9] The potential for this compound to inhibit HDACs could be assessed using commercially available HDAC activity assay kits.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are validated targets for chemotherapy.[4][9] Some indole-based compounds are known to inhibit these enzymes.[13] A DNA relaxation assay using purified topoisomerase I or II and supercoiled plasmid DNA can be employed to screen for inhibitory activity.

Part 3: Potential Anti-inflammatory and Other Therapeutic Targets

The pharmacological versatility of the indole scaffold extends beyond oncology into inflammatory diseases, fibrosis, and thrombosis.[3][4][14]

Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in many diseases. Indole derivatives have been shown to modulate critical inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[3] NF-κB is a master regulator of the inflammatory response, and its inhibition can ameliorate inflammatory conditions.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Release Genes Inflammatory Gene Expression (COX-2, etc.) Nucleus->Genes Transcription Target This compound (Hypothesized) Target->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anti-fibrotic Activity

Fibrosis, the excessive deposition of extracellular matrix, contributes to organ failure. Indole-based molecules have been shown to alleviate fibrosis by modulating key signaling pathways, including the TGF-β/Smad pathway.[14][15] This presents another avenue of investigation for this compound, particularly in the context of liver or pulmonary fibrosis.[14][15]

Protease-Activated Receptor 4 (PAR-4) Antagonism

PAR-4 is a thrombin receptor on human platelets that plays a role in thrombosis.[6] Notably, a nitro-substituted indole, ML354, was identified as a potent and selective PAR-4 antagonist.[6] The presence of the nitro group in this compound makes PAR-4 a compelling, albeit speculative, target. Investigating its potential as an antiplatelet agent could be a valuable line of inquiry.

Part 4: Summary and Future Directions

While direct experimental data on this compound is currently lacking, a robust, data-driven rationale for its investigation can be constructed from the extensive research on the broader indole chemical class. The combination of the privileged indole scaffold with methoxy and nitro substitutions suggests a high potential for bioactivity.

Table 1: Summary of Potential Therapeutic Targets and Validation Assays

Therapeutic Area Potential Target Class Specific Examples Key Validation Assay
Oncology Tubulin & Microtubulesβ-Tubulin (Colchicine site)In Vitro Tubulin Polymerization Assay
Protein KinasesRAF, MEK, ERK, SRCIn Vitro Kinase Inhibition Assay (e.g., ADP-Glo)
Epigenetic ModifiersHistone Deacetylases (HDACs)In Vitro Fluorometric HDAC Activity Assay
DNA MaintenanceTopoisomerase I/IIDNA Relaxation Assay
Inflammation Inflammatory SignalingIKK, NF-κB, COX-2NF-κB Reporter Gene Assay, COX-2 Activity Assay
Thrombosis Platelet ReceptorsPAR-4Platelet Aggregation Assay, PAC-1 Binding Assay
Fibrosis Profibrotic PathwaysTGF-β Receptor, SmadSmad2/3 Phosphorylation Western Blot, Collagen Deposition Assay

The path forward is clear: the hypotheses presented in this guide must be tested empirically. A logical next step would involve the chemical synthesis or acquisition of this compound, followed by a systematic screening campaign against the targets outlined above. Initial cell-based assays, such as cytotoxicity screening against a panel of cancer cell lines (e.g., HeLa, MCF-7, HCT-116), would provide crucial preliminary data on its potential as an anticancer agent.[16] Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could then be initiated to enhance potency, selectivity, and drug-like properties. This structured approach will be essential to unlock the therapeutic potential of this unexplored indole derivative.

Part 5: References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed. (Source: vertexaisearch.cloud.google.com)

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (Source: vertexaisearch.cloud.google.com)

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (Source: vertexaisearch.cloud.google.com)

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Source: vertexaisearch.cloud.google.com)

  • The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential - Benchchem. (Source: vertexaisearch.cloud.google.com)

  • Application Notes and Protocols: In Vitro Testing of 7-Methoxy-5-nitro-1H-indole on Cancer Cell Lines - Benchchem. (Source: vertexaisearch.cloud.google.com)

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI. (Source: vertexaisearch.cloud.google.com)

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed. (Source: vertexaisearch.cloud.google.com)

  • Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed. (Source: vertexaisearch.cloud.google.com)

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - NIH. (Source: vertexaisearch.cloud.google.com)

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (Source: vertexaisearch.cloud.google.com)

  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (Source: vertexaisearch.cloud.google.com)

  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (Source: vertexaisearch.cloud.google.com)

Sources

An In-depth Technical Guide on the Discovery and Synthesis of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, alkaloids, and approved pharmaceuticals underscores its remarkable versatility and privileged role in drug discovery.[3][4][5] The unique electronic properties of the indole ring and its ability to participate in various non-covalent interactions allow it to bind to a multitude of biological targets with high affinity. This inherent bioactivity has driven extensive research, revealing that indole derivatives possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7][8]

The structural versatility of the indole scaffold permits extensive chemical modification at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the core strategies employed in the modern synthesis of novel indole derivatives and the subsequent discovery pathways leading to potent, biologically active molecules. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental workflows, and analyze structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.

Part I: The Synthetic Arsenal - Modern Methodologies for Indole Core Construction and Functionalization

The construction of the indole core has been a central theme in organic synthesis for over a century. While classic named reactions remain relevant, the modern synthetic chemist's toolkit has expanded dramatically to include highly efficient and regioselective methods, particularly those leveraging transition-metal catalysis.

The Fischer Indole Synthesis: A Timeless Classic Revisited

Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for indole synthesis.[9] It involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[9][10]

Causality and Mechanistic Insight: The reaction's robustness stems from a predictable and powerful cascade of chemical events. The process begins with the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. The key step is an irreversible[11][11]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[12][13] Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole ring.[9][10][13] The choice of acid catalyst (Brønsted or Lewis acids like PPA, ZnCl₂, or BF₃) is critical for promoting the key protonation and rearrangement steps.[9][10]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Protocol 1: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: Dissolve equimolar amounts of the selected phenylhydrazine hydrochloride and the carbonyl compound (e.g., cyclohexanone) in ethanol.[14] Heat the mixture to reflux for 1 hour to form the phenylhydrazone. The product can often be isolated by cooling and filtration.

  • Cyclization: Add the dried phenylhydrazone to a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and zinc chloride).[14]

  • Heating: Heat the reaction mixture, typically between 80°C and 140°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Synthesis: The Modern Powerhouse

Palladium catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and access to derivatives that are difficult to obtain via classical methods.[3][15] These strategies often involve the formation of key C-C or C-N bonds to construct the heterocyclic ring.

Key Methodologies:

  • Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction is used for intramolecular cyclization of substrates like o-halo-β-styrylamines or for intermolecular coupling of anilines with appropriate partners.[16][17] The choice of a bulky, electron-rich phosphine ligand (e.g., tBuXPhos) is crucial for facilitating the reductive elimination step, which is often rate-limiting.[17]

  • Heck and Sonogashira Couplings: These reactions are instrumental in constructing precursors for cyclization. For instance, a Sonogashira coupling between an o-iodoaniline and a terminal alkyne, followed by a palladium- or copper-catalyzed cyclization, is a highly effective route to 2-substituted indoles.[18][19]

  • C-H Activation/Functionalization: Representing the cutting edge of synthetic efficiency, C-H activation strategies forge new bonds directly on the indole core or its precursors, avoiding the need for pre-functionalized starting materials.[3][5] Palladium catalysts can direct the functionalization of specific C-H bonds, such as the C2 or C3 position of an existing indole, or enable the cyclization of simple anilines with alkynes.[11][20][21] This approach significantly improves atom economy and reduces synthetic steps.[5]

Caption: Iterative workflow for synthesis and discovery.

Part II: From Synthesis to Significance - Discovery of Bioactive Indole Derivatives

The synthesis of a novel indole derivative is merely the first step. The ultimate goal is to identify compounds with significant biological activity and therapeutic potential. This discovery process is driven by a combination of high-throughput screening and rational, target-based design.[22]

Indole Derivatives as Anticancer Agents

The indole scaffold is a cornerstone of modern oncology drug discovery.[22][23] Several FDA-approved anticancer drugs, such as Sunitinib and Panobinostat, feature an indole core.[22][23][24] The versatility of the indole ring allows it to target a wide range of cancer-related pathways.[1][25][26]

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a prime target for chemotherapy.[1] Indole derivatives, such as the natural vinca alkaloids and numerous synthetic analogues, can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][27]

  • Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. The indole ring serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of kinases like VEGFR, EGFR, and others, thereby blocking downstream signaling pathways.[1][28]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an important class of epigenetic drugs. Indole-based structures can effectively chelate the zinc ion in the HDAC active site, leading to altered gene expression and tumor suppression.[1]

  • Apoptosis Induction: Indole derivatives can trigger programmed cell death by modulating key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins.[1]

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for transforming a moderately active "hit" compound into a potent "lead" candidate. By systematically modifying the substituents on the indole ring and observing the effect on biological activity, researchers can build a model of the pharmacophore—the essential structural features required for activity.

For example, in a series of indole-based tubulin inhibitors, SAR might reveal that:

  • A methoxy group at the C5 position of the indole ring is crucial for high potency.

  • The N1 position requires a small alkyl group for optimal cell permeability.

  • A 3,4,5-trimethoxyphenyl group attached at the C3 position mimics the binding of colchicine, a known tubulin inhibitor.

This information provides a causal link between chemical structure and biological function, guiding the design of more effective and specific drug candidates.

Indole Derivative Class Biological Target/Mechanism Key SAR Observations Example IC₅₀ Range
Indole-AcrylamidesTubulin PolymerizationSubstitution at C5; nature of the acrylamide moiety.5.0 µM (Huh7 cells)[1]
Indole-Curcumin HybridsGeneral CytotoxicityMethoxy substitution on the indole ring enhances activity.4-15 µM (HeLa, A549)[1]
Oxadiazole-IndolesEstrogen Receptor α (ERα)Specific substitution patterns required for receptor binding.10-23 µM (MDA-MB cells)[1]
Dual Bcl-2/Mcl-1 InhibitorsApoptosis RegulationSpecific side chains are necessary for dual inhibition.1.5-7.6 µM[1]
Indole-based LSD1 InhibitorsEpigenetic ModulationGroups that interact with the enzyme's active site.0.050 µM[1]

Table 1: Summary of representative bioactive indole derivatives and their SAR insights.

Part III: Experimental Protocols & Validation

Trustworthiness in scientific research is built on detailed, reproducible methodologies. The following protocol describes a modern, palladium-catalyzed approach to synthesize a library of N-arylindoles, a class of compounds with significant biological potential.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Indole

This protocol describes the coupling of indole with an aryl bromide. The causality behind this choice is the high efficiency and functional group tolerance of the Buchwald-Hartwig amination, which allows for the creation of a diverse library of derivatives for screening.[16]

System Validation: The protocol's integrity is validated by the inclusion of an inert atmosphere, anhydrous solvents, and a precisely defined catalyst system. The ligand (e.g., XPhos) is essential to facilitate the challenging C-N reductive elimination from the Pd(II) intermediate, while a strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the indole N-H without competing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add the aryl bromide (1.2 mmol) and indole (1.0 mmol) to the tube, followed by the addition of anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Quenching and Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final N-arylindole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The indole scaffold continues to be an inexhaustible source of inspiration for drug discovery. Advances in synthetic chemistry, particularly in the realm of C-H functionalization and photoredox catalysis, are enabling the construction of increasingly complex and diverse indole derivatives with unprecedented efficiency.[3][11] As our understanding of disease biology deepens, these powerful synthetic tools will be instrumental in developing novel, highly targeted indole-based therapeutics to address pressing global health challenges, from drug-resistant cancers to neurodegenerative diseases.[1] The iterative cycle of synthesis, biological evaluation, and rational design will undoubtedly ensure that the humble indole ring remains at the forefront of medicinal chemistry for the foreseeable future.

References

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
  • Dong, J.J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PubMed Central.
  • Verma, A., & Kumar, D. (2020). C-H Functionalization of indoles and oxindoles through CDC reactions.
  • Kaushik, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed.
  • Wikipedia. Fischer indole synthesis.
  • Shafi, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. ResearchGate.
  • Pratama, M.R.F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • da Silva, A.L., et al. (2020). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Royal Society of Chemistry.
  • Shaikh, I.N., & Inamdar, A.Y. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed.
  • Das, B., & Mohanty, S. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Pratama, M.R.F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • Kaushik, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate.
  • Khan, I., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development.
  • Shafi, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • 88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism.
  • Kumar, A., et al. (2024). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Mondal, S., & Maiti, D. (2021). Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry.
  • Dong, J.J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ResearchGate.
  • CoLab. Novel indole-based synthetic molecules in cancer treatment: Synthetic strategies and structure-activity relationship.
  • Bentham Science. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
  • El-Malah, A.A., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate.
  • Naaz, F., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
  • Jadhav, S.S., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. ResearchGate.
  • Kaushik, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.
  • Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online.
  • La Ghezza, F., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals.
  • OUCI. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat….
  • Mondal, S., & Maiti, D. (2021). Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Neochoritis, C.G., et al. (2019). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central.
  • ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and....

Sources

The Enigmatic Mechanism of Action of 7-Methoxy-4-nitro-1H-indole: A Technical Guide to Plausible Hypotheses

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The specific derivative, 7-methoxy-4-nitro-1H-indole, presents a unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, suggesting a complex and potentially multifaceted mechanism of action. While direct experimental data on this precise molecule is limited, the wealth of research on related nitroindole and methoxyindole analogues provides a strong foundation for formulating and testing several plausible mechanistic hypotheses. This guide delves into these hypotheses, offering a scientifically rigorous framework for researchers seeking to elucidate the therapeutic potential of this intriguing compound.

Introduction: The Therapeutic Potential of a Substituted Indole

Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, as seen in this compound, is a common strategy in drug design to modulate electronic properties and introduce new interaction points with biological targets. Similarly, the methoxy group can enhance binding affinity and alter metabolic stability.[3] This guide explores five primary hypotheses for the mechanism of action of this compound, drawing parallels from established research on structurally similar compounds.

Hypothesis 1: Stabilization of G-Quadruplex DNA

Scientific Rationale: Certain 5-nitroindole derivatives have been identified as potent stabilizers of G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene.[4][5][6] These four-stranded DNA structures are implicated in the regulation of gene expression, and their stabilization can lead to the downregulation of oncogenes, triggering cell cycle arrest and apoptosis in cancer cells. The planar aromatic core of the indole scaffold is well-suited for end-stacking interactions with the G-quartets of G4 DNA. The nitro and methoxy substituents on the this compound molecule could further enhance this binding affinity and selectivity.

Experimental Workflow for G-Quadruplex Binding Assessment:

Caption: Workflow for investigating G-quadruplex DNA binding.

Detailed Experimental Protocols:

  • FRET-Melting Assay:

    • Synthesize a fluorescently labeled oligonucleotide sequence known to form a c-Myc G-quadruplex (e.g., with FAM and TAMRA at the ends).

    • In a 96-well plate, prepare solutions of the labeled oligonucleotide in a potassium-containing buffer.

    • Add varying concentrations of this compound to the wells.

    • Use a real-time PCR machine to slowly increase the temperature and monitor the fluorescence.

    • The melting temperature (Tm) will increase in the presence of a G4-stabilizing compound.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare a solution of unlabeled c-Myc G-quadruplex DNA in a suitable buffer.

    • Record the CD spectrum, which should show a characteristic positive peak around 260 nm for a parallel G-quadruplex.

    • Titrate in this compound and record the spectra at each concentration.

    • Changes in the CD signal will indicate ligand-induced conformational changes in the G4 structure.

Hypothesis 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Scientific Rationale: The 7-nitroindole scaffold is a well-established pharmacophore for the selective inhibition of neuronal nitric oxide synthase (nNOS).[7] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. The 7-nitro group is crucial for this inhibitory activity. It is plausible that this compound retains this nNOS inhibitory activity, with the 4-nitro and 7-methoxy groups modulating potency and selectivity.

Experimental Workflow for nNOS Inhibition Assessment:

Caption: Workflow for evaluating nNOS inhibitory activity.

Detailed Experimental Protocols:

  • Griess Assay for Nitrite Determination:

    • In a 96-well plate, set up a reaction mixture containing purified recombinant nNOS, L-arginine (the substrate), and necessary cofactors (NADPH, FAD, FMN, BH4, calmodulin).

    • Add varying concentrations of this compound.

    • Incubate the reaction at 37°C.

    • Stop the reaction and add Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable breakdown product of nitric oxide.

  • [³H]-Citrulline Assay:

    • This assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.

    • Set up the enzymatic reaction as described for the Griess assay, but use [³H]-L-arginine as the substrate.

    • After incubation, stop the reaction and separate the [³H]-L-citrulline from unreacted [³H]-L-arginine using a cation exchange resin.

    • Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.

Hypothesis 3: Inhibition of Tubulin Polymerization

Scientific Rationale: Several indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[8][9][10] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. The 2-phenylindole scaffold is a known tubulin inhibitor, and it is conceivable that this compound, despite lacking the 2-phenyl group, could still interact with the tubulin protein, potentially at the colchicine or another binding site.

Experimental Workflow for Tubulin Polymerization Inhibition:

Caption: Workflow for assessing tubulin polymerization inhibition.

Detailed Experimental Protocols:

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit.

    • In a 96-well plate, add purified tubulin to a polymerization buffer.

    • Add varying concentrations of this compound or a known inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel).

    • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Immunofluorescence Microscopy:

    • Culture cancer cells (e.g., HeLa) on coverslips.

    • Treat the cells with this compound for a specified time.

    • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be apparent in treated cells.

Hypothesis 4: Kinase Inhibition

Scientific Rationale: The 7-azaindole scaffold, a close structural analog of the indole ring system, is a known hinge-binding motif in many kinase inhibitors.[11] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. It is plausible that this compound could act as a kinase inhibitor, with the indole nitrogen and other functionalities forming key hydrogen bonds in the ATP-binding pocket of a target kinase.

Experimental Workflow for Kinase Inhibition Profiling:

Caption: Workflow for identifying and validating kinase targets.

Detailed Experimental Protocols:

  • Broad Kinase Panel Screen:

    • Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • The compound will be tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases.

    • The results will provide a percentage of inhibition for each kinase, identifying potential "hits."

  • Phospho-Specific Western Blot:

    • Select a cell line that expresses a hit kinase from the initial screen.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and perform a Western blot using an antibody that specifically recognizes the phosphorylated (active) form of the kinase's substrate.

    • A decrease in the phosphorylation signal will confirm in-cell inhibition of the target kinase.

Hypothesis 5: Induction of Oxidative Stress via ROS Generation

Scientific Rationale: Nitroaromatic compounds are known to undergo metabolic reduction, which can lead to the generation of reactive oxygen species (ROS).[4] Elevated ROS levels can induce cellular damage, leading to apoptosis. This is a common mechanism of action for some anticancer drugs. The nitro group of this compound could be a substrate for cellular reductases, initiating a futile redox cycle that produces superoxide and other ROS.

Experimental Workflow for Assessing ROS Production:

Caption: Workflow for evaluating the induction of reactive oxygen species.

Detailed Experimental Protocols:

  • DCFDA Assay for Cellular ROS:

    • Culture cells in a 96-well plate.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation.

    • Treat the cells with this compound.

    • Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in cellular ROS.

  • N-acetylcysteine (NAC) Rescue Experiment:

    • Perform a standard cell viability assay (e.g., MTT) to determine the IC50 of this compound.

    • Repeat the cell viability assay, but pre-treat the cells with the antioxidant N-acetylcysteine (NAC) for one hour before adding the compound.

    • If the cytotoxicity of the compound is mediated by ROS, the IC50 value will significantly increase in the presence of NAC.

Data Summary and Interpretation

The following table provides a hypothetical summary of potential experimental outcomes and their interpretations, guiding the researcher toward the most probable mechanism of action.

HypothesisKey ExperimentPositive ResultInterpretation
G-Quadruplex Stabilization FRET-Melting AssaySignificant increase in Tm of c-Myc G4 DNAThe compound likely stabilizes G-quadruplex structures.
nNOS Inhibition Griess AssayDose-dependent decrease in nitrite productionThe compound is an inhibitor of nNOS enzymatic activity.
Tubulin Polymerization Inhibition Tubulin Polymerization AssayInhibition of tubulin polymerizationThe compound disrupts microtubule formation.
Kinase Inhibition Kinase Panel Screen>50% inhibition of specific kinasesThe compound may act as a kinase inhibitor.
ROS Induction NAC Rescue ExperimentSignificant rightward shift in IC50 with NACThe compound's cytotoxicity is at least partially mediated by ROS.

Conclusion and Future Directions

The elucidation of the mechanism of action of this compound requires a systematic and multi-faceted approach. The hypotheses presented in this guide, grounded in the established activities of related indole derivatives, provide a logical starting point for investigation. A comprehensive evaluation using the described experimental workflows will not only unveil the primary mechanism but also potentially reveal polypharmacological effects that could be therapeutically advantageous. Further studies, including structural biology to determine binding modes and in vivo animal models to assess efficacy and safety, will be crucial in translating the initial findings into tangible therapeutic applications.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Reactivity of 3-nitroindoles with electron-rich species.
  • Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. [Link]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • This compound. MySkinRecipes. [Link]
  • This compound [P52616]. ChemUniverse. [Link]
  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. NIH. [Link]
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry. [Link]
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC - NIH. [Link]
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. NIH. [Link]
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC - NIH. [Link]

Sources

In Silico Prediction of 7-Methoxy-4-nitro-1H-indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and synthetic drugs.[1] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of a novel compound, 7-Methoxy-4-nitro-1H-indole. In the absence of extensive empirical data for this specific molecule, this document outlines a systematic, computer-aided drug discovery (CADD) workflow. We will leverage established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to construct a detailed profile of its therapeutic potential and possible liabilities. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in early-stage drug discovery.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates often attributed to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[2] Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries, prioritization of promising candidates, and early identification of potential liabilities.[3][4] By modeling the interactions between a small molecule and its biological targets at a molecular level, we can predict its potential therapeutic effects and off-target activities before committing to resource-intensive laboratory synthesis and testing.[5][6]

The subject of this guide, this compound, is a novel chemical entity. While the broader class of indole derivatives is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific data on this particular scaffold is limited.[1][7][8] The presence of a methoxy group, an electron-donating substituent, can enhance the reactivity and biological activity of the indole ring.[7] Conversely, the nitro group, a strong electron-withdrawing group, is a feature present in several bioactive molecules and can significantly influence the compound's physicochemical and biological properties.[9] This unique combination of functional groups makes this compound an intriguing candidate for computational investigation.

This guide will present a structured, multi-faceted in silico workflow to predict the bioactivity of this compound, treating it as a case study for the evaluation of any novel chemical entity.

Foundational Analysis: Physicochemical Profiling and Target Identification

Before embarking on complex computational modeling, a foundational analysis of the molecule's properties and a survey of potential biological targets are crucial.

Molecular Descriptors and Drug-Likeness

The physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. We begin by calculating essential molecular descriptors for this compound.

DescriptorPredicted ValueSignificance
Molecular Weight192.17 g/mol Within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient)2.60790Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Hydrogen Bond Donors1Favorable for oral bioavailability according to Lipinski's Rule of Five.
Hydrogen Bond Acceptors4Favorable for oral bioavailability according to Lipinski's Rule of Five.
Polar Surface Area (PSA)70.84 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Data sourced from publicly available chemical databases.[10]

Lipinski's Rule of Five Analysis: this compound does not violate any of Lipinski's rules, suggesting it possesses "drug-like" properties and has a higher likelihood of being an orally active drug.

Target Identification through Chemical Similarity

In the absence of known targets for this compound, we can infer potential targets by identifying structurally similar compounds with known bioactivities. This is achieved by querying large-scale bioactivity databases such as ChEMBL and PubChem.[11][12][13][14][15]

Workflow for Target Identification:

G cluster_0 Data Acquisition cluster_1 Similarity Search cluster_2 Target Annotation cluster_3 Hypothesis Generation mol_structure This compound Structure similarity_search Tanimoto Similarity Search mol_structure->similarity_search Query databases ChEMBL, PubChem databases->similarity_search Database similar_compounds Structurally Similar Compounds similarity_search->similar_compounds known_targets Associated Bioactivity Data & Known Targets similar_compounds->known_targets Extract potential_targets Hypothesized Targets for This compound known_targets->potential_targets Infer

Caption: Workflow for identifying potential biological targets.

Based on the known activities of substituted indoles, potential target classes for investigation include, but are not limited to:

  • Kinases: Many indole derivatives are known to be kinase inhibitors.

  • Tubulin: Indole-based compounds have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[16]

  • Enzymes involved in inflammation: Such as cyclooxygenases (COX) and lipoxygenases.[17]

For the purpose of this guide, we will proceed with the hypothesis that this compound may exhibit anti-cancer activity via tubulin polymerization inhibition and anti-inflammatory effects.

In Silico Methodologies for Bioactivity Prediction

This section details the core computational techniques used to predict the bioactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[2] By building models from datasets of compounds with known activities, we can predict the activity of novel molecules.[3][4][5]

Experimental Protocol: QSAR Model Development

  • Dataset Curation:

    • Compile a dataset of indole derivatives with known inhibitory activity (e.g., IC50 values) against a chosen target (e.g., tubulin polymerization). This data can be sourced from databases like ChEMBL.[12][14]

    • Ensure data quality by removing duplicates and compounds with ambiguous activity values.

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set for validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical descriptors) using software such as RDKit or PaDEL.

  • Feature Selection:

    • Employ statistical methods (e.g., genetic algorithms, recursive feature elimination) to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid model overfitting.

  • Model Building and Validation:

    • Use machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest to build the QSAR model.[18]

    • Validate the model's predictive power using internal (cross-validation with the training set) and external (prediction on the test set) validation techniques. Key statistical parameters to assess include the coefficient of determination (R²) and the root mean square error (RMSE).

  • Prediction for this compound:

    • Calculate the selected molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target.[19][20][21][22] Pharmacophore models can be used for virtual screening to identify novel compounds with the desired features.[19][21]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Preparation:

    • Select a set of structurally diverse, active ligands for the target of interest from the literature or databases.

    • Generate low-energy 3D conformations for each ligand.

  • Pharmacophore Feature Identification:

    • Align the active ligands and identify common chemical features that are essential for bioactivity. Software such as PharmaGist or LigandScout can be used for this purpose.

  • Model Generation and Validation:

    • Generate a pharmacophore hypothesis based on the identified features.

    • Validate the model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

  • Screening with this compound:

    • Generate 3D conformers of this compound.

    • Screen these conformers against the validated pharmacophore model to assess its fit and potential for activity.

G cluster_0 Input cluster_1 Model Generation cluster_2 Validation cluster_3 Prediction ligands Set of Active Ligands align 3D Alignment ligands->align features Identify Common Features align->features hypothesis Generate Pharmacophore Hypothesis features->hypothesis db_screen Screen Database of Actives & Inactives hypothesis->db_screen fit_assessment Assess Fit to Pharmacophore hypothesis->fit_assessment Screen enrichment Calculate Enrichment Factor db_screen->enrichment novel_compound This compound novel_compound->fit_assessment

Caption: Ligand-based pharmacophore modeling workflow.

Molecular Docking

Molecular docking is a structure-based drug design technique that predicts the preferred binding orientation and affinity of a ligand to a macromolecular target.[23][24][25][26][27] This method is invaluable for elucidating the molecular interactions that govern biological activity.

Experimental Protocol: Molecular Docking Simulation

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Optimize the ligand's geometry and assign partial charges.

  • Binding Site Definition:

    • Identify the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.

    • Define a grid box that encompasses the binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to sample different conformations and orientations of the ligand within the binding site.[23]

    • The software will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein.

    • The predicted binding affinity (often expressed in kcal/mol) provides a quantitative estimate of the ligand's potency.

Docking ParameterPredicted Value/ObservationInterpretation
Binding Affinitye.g., -8.5 kcal/molA lower binding energy indicates a more favorable interaction.
Key Interactionse.g., Hydrogen bond with SER239, Hydrophobic interactions with LEU242Identifies the specific amino acid residues crucial for binding.
Binding Posee.g., Indole ring occupies a hydrophobic pocketProvides a visual understanding of the binding mode.

Note: The values in this table are illustrative and would be generated from an actual docking simulation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for assessing its potential as a drug candidate.[28] Early identification of poor ADMET properties can prevent costly late-stage failures.[28]

Experimental Protocol: In Silico ADMET Profiling

A variety of web-based tools and software packages are available for ADMET prediction, such as ADMETlab 2.0 and pkCSM.[28][29][30] These tools utilize models built from large datasets of experimental data to predict a wide range of ADMET properties.

Key ADMET Properties to Predict for this compound:

ADMET PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPermeableMay be suitable for targeting the central nervous system.
Plasma Protein BindingModerateA balance between being available to act on its target and having a reasonable half-life.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6Potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateNoLess likely to be rapidly cleared by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.

Note: The predicted outcomes in this table are illustrative and would be generated from ADMET prediction software.

Synthesis of Findings and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating QSAR modeling, pharmacophore analysis, molecular docking, and ADMET prediction, we can construct a detailed profile of this novel compound's therapeutic potential and liabilities.

The preliminary physicochemical analysis suggests that this compound possesses drug-like properties. Based on the known activities of similar indole-containing molecules, we hypothesize that this compound may exhibit anti-cancer and anti-inflammatory activities. The proposed computational methodologies provide a roadmap for testing these hypotheses in silico.

The results from these computational studies will generate a wealth of predictive data. For instance, a favorable binding affinity in molecular docking simulations, coupled with a high predicted activity from a validated QSAR model, would provide strong evidence for the compound's potential efficacy. Conversely, predictions of significant toxicity or poor pharmacokinetic properties would raise red flags and might deprioritize the compound for further development.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. Rather, they are powerful tools for hypothesis generation and prioritization. The most promising predictions from this computational workflow should be used to guide the synthesis and biological evaluation of this compound and its analogs. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
  • Neovarsity. (2024, August 13).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553. [Link]
  • Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(4), 337-353. [Link]
  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design?
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking!
  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
  • Deep Origin. (n.d.). ADMET Predictions.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • arXiv. (2025, May 6). Quantum QSAR for drug discovery. arXiv. [Link]
  • ADMET-AI. (n.d.). ADMET-AI. [Link]
  • ResearchGate. (2021, July 2). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.
  • NIH. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • NIH. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]
  • PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model.
  • Chemistry LibreTexts. (2022, May 7).
  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]
  • Database Commons. (n.d.). PubChem.
  • NIH. (2011, September 23). ChEMBL: a large-scale bioactivity database for drug discovery.
  • PubChem. (n.d.). PubChem. [Link]
  • Synthesis, reactivity and biological properties of methoxy-activ
  • NIH. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • NIH. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
  • NIH. (n.d.). 7-Methoxy-1H-indole. PubChem. [Link]
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-. LookChem. [Link]
  • MDPI. (n.d.).
  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. [Link]
  • ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]

Sources

Commercial availability of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1H-indole: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, the availability and technical profile of specialized chemical scaffolds are of paramount importance. Among these, indole derivatives hold a place of distinction due to their prevalence in biologically active natural products and pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its commercial availability, explore a detailed synthesis protocol rooted in fundamental principles of organic chemistry, present its spectroscopic characteristics, and discuss its current and potential applications in research and development.

Compound Identification and Chemical Properties

A clear identification of the molecule is the foundation of any technical work. The properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 175913-32-3[2]
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
InChI Key LLEMQUFWHPCBIT-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC=C2C(=C1)C(=CN2)[O-]
Appearance Expected to be a solid, likely pale yellow to brown

Commercial Availability

This compound is available from a number of specialized chemical suppliers. For researchers planning experimental work, sourcing this starting material is a critical first step. The following table provides a summary of commercial sources.

SupplierProduct Number/Catalog IDPurityAvailable Quantities
CymitQuimica10-F498552≥95%100mg, 250mg
MySkinRecipes#20757798%5g
AladdinA138843995%100mg, 250mg, 1g

Synthesis and Mechanistic Considerations

While this compound is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for larger scale reactions or the need for isotopic labeling. A specific, peer-reviewed synthesis for this exact isomer is not readily found in the literature. However, a robust synthetic route can be proposed based on the well-established electrophilic nitration of the parent scaffold, 7-methoxy-1H-indole.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct route to this compound is the nitration of commercially available 7-methoxy-1H-indole. The regiochemical outcome of this reaction is governed by the directing effects of the methoxy group and the indole ring system itself.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 7MI 7-Methoxy-1H-indole (CAS: 3189-22-8) Reagents HNO₃ / H₂SO₄ Acetic Acid (Solvent) 0 °C to rt 7MI->Reagents Nitration Product This compound (CAS: 175913-32-3) Reagents->Product Electrophilic Aromatic Substitution

Proposed synthesis of this compound.
Mechanistic Rationale for Regioselectivity

The indole nucleus is an electron-rich aromatic system, highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. However, in the case of 7-methoxy-1H-indole, the powerful ortho-, para-directing effect of the methoxy group at the C7 position significantly influences the position of nitration. The methoxy group strongly activates the C6 and C4 positions via resonance. Given that C3 is prone to reactions that can disrupt the pyrrole aromaticity under harsh acidic conditions, nitration on the benzene ring is favored. The formation of the 5-nitro isomer is also a possibility, as seen in related reactions.[3] However, the formation of the 4-nitro isomer is expected to be a significant, if not the major, product due to the strong activation at this position by the C7-methoxy group. Separation of potential regioisomers would be achieved via column chromatography.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the known procedure for the synthesis of the 5-nitro isomer and general principles of indole nitration.[3]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath (0 °C), cautiously add 1.1 equivalents of fuming nitric acid to a stirred volume of concentrated sulfuric acid. Allow the mixture to cool.

  • Dissolution of Starting Material: In a separate three-neck flask equipped with a thermometer and a dropping funnel, dissolve 1.0 equivalent of 7-methoxy-1H-indole in glacial acetic acid.

  • Reaction: Cool the solution of 7-methoxy-1H-indole to 0 °C in an ice-salt bath. Add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 4-nitro isomer from other regioisomers and impurities.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, we can predict the key spectral features based on the known data for the precursor, 7-methoxy-1H-indole, and the well-understood effects of a nitro group on an aromatic system.[4][5]

¹H NMR Spectroscopy

The introduction of the electron-withdrawing nitro group at C4 will significantly deshield the protons on the benzene ring.

Proton Assignment (Predicted)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)> 8.5broad singlet
H2~ 7.3 - 7.5tripletJ ≈ 2.5-3.0
H3~ 6.6 - 6.8tripletJ ≈ 2.5-3.0
H5~ 7.8 - 8.0doubletJ ≈ 8.0-9.0
H6~ 7.0 - 7.2doubletJ ≈ 8.0-9.0
-OCH₃~ 4.0singlet
¹³C NMR Spectroscopy

The carbon atoms of the indole ring will also show predictable shifts upon nitration.

Carbon Assignment (Predicted)Chemical Shift (δ, ppm)
C2~ 125 - 128
C3~ 103 - 106
C3a~ 130 - 133
C4~ 140 - 145 (ipso-nitro)
C5~ 115 - 118
C6~ 120 - 123
C7~ 148 - 152 (ipso-methoxy)
C7a~ 128 - 131
-OCH₃~ 55 - 57
Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

TechniqueExpected m/z
ESI-MS[M+H]⁺ = 193.06, [M+Na]⁺ = 215.04
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretches of the nitro and methoxy groups, as well as the N-H bond of the indole.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~ 3300 - 3400
C-H Aromatic~ 3100 - 3000
C-H Aliphatic~ 2950 - 2850
N=O Asymmetric~ 1520 - 1550
N=O Symmetric~ 1340 - 1370
C-O Stretch~ 1250 - 1200

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis.[6] The nitro group can be readily reduced to an amine, providing a handle for a wide array of further chemical modifications. This makes it a valuable precursor for creating libraries of more complex molecules for screening in drug discovery programs.

The broader class of 7-nitroindole derivatives has garnered significant attention for its biological activities. Notably, they are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[7] Furthermore, nitroindole scaffolds have been investigated for their potential as anticancer agents, with some derivatives showing the ability to stabilize G-quadruplex DNA structures in the promoter regions of oncogenes.[7] There is also evidence that certain nitroindole derivatives possess anti-neuroinflammatory properties.[8]

Given these precedents, this compound serves as a key starting material for the synthesis of novel compounds targeting these and other biological pathways. Its functional groups also make it a candidate for the development of fluorescent probes.[6]

Safety and Handling

No specific safety data sheet is widely available for this compound. However, based on the data for the precursor, 7-methoxy-1H-indole, and general knowledge of nitroaromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Hazards: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Nitroaromatic compounds can be toxic and should be handled with care.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical for the most accurate and detailed safety information.

References

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-7-nitro-indoline. PubChem.
  • Akst, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.
  • MySkinRecipes. (n.d.). This compound.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. Journal of Organic Chemistry.
  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Aladdin. (n.d.). This compound.
  • ResearchGate. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies.
  • Li, Y., et al. (2015). Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors. Chemical Biology & Drug Design.
  • National Center for Biotechnology Information. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PubMed Central.

Sources

Methodological & Application

Application Note & Protocol: Regioselective Nitration of 7-Methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated Methoxyindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] The introduction of functional groups, such as a nitro (NO₂) moiety, onto the indole ring creates versatile intermediates for further chemical transformations, enabling the synthesis of complex target molecules.[3][4] Specifically, 7-methoxy-5-nitro-1H-indole is a valuable building block in drug discovery.[5]

However, the electrophilic nitration of the indole nucleus is not trivial. The indole ring is highly electron-rich and acid-sensitive, making it prone to side reactions like polymerization or oxidation under harsh conditions.[2][6] Furthermore, the pyrrole ring's C-3 position is the most nucleophilic site, representing the primary target for electrophilic attack under many conditions.[6][7]

This guide provides a detailed, field-proven protocol for the regioselective nitration of 7-methoxy-1H-indole. We will delve into the mechanistic rationale behind the reaction's regioselectivity, present a robust step-by-step methodology, and offer insights into troubleshooting and safety. The primary focus will be on a classical approach using a mixed acid system (HNO₃/H₂SO₄) that leverages the electronic properties of the starting material to achieve the desired C-5 nitration.[1][5]

Reaction Overview and Mechanistic Rationale

The synthesis of 7-methoxy-5-nitro-1H-indole is accomplished via an electrophilic aromatic substitution reaction.[5] The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich indole ring.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent is not nitric acid itself, but the highly electrophilic nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[8][9] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[9]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Basis of Regioselectivity

While the C-3 position of a simple indole is the most reactive site for electrophilic attack, this protocol achieves selective nitration on the benzene portion of the molecule.[6][7] This outcome is governed by two key factors:

  • Protonation under Strong Acid: In the strongly acidic medium of the nitrating mixture, the indole nitrogen is protonated. This protonation deactivates the pyrrole ring toward electrophilic attack, thereby favoring substitution on the less-deactivated benzene ring.[6]

  • Directing Effect of the Methoxy Group: The methoxy group (-OCH₃) at the C-7 position is a powerful activating, ortho, para-directing group. With the ortho position (C-6) being sterically accessible and the para position (C-5) also available, the incoming electrophile (NO₂⁺) is directed to these sites. The reaction primarily yields the 5-nitro product, which is the thermodynamically favored isomer.[5]

The overall transformation is depicted below:

Reaction Scheme: 7-Methoxy-1H-indole → 7-Methoxy-5-nitro-1H-indole

Critical Safety Precautions

Nitration reactions are energetically favorable and can become uncontrollable if not managed properly.[10] Nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[11][13]

  • Ventilation: All steps involving the handling of concentrated acids and the nitration reaction itself must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes.[10][12]

  • Exothermic Reaction: The reaction generates significant heat (exothermic).[10][14] Strict temperature control is paramount. Prepare an ice-salt bath for cooling and add reagents slowly and dropwise to maintain the specified temperature range.

  • Quenching: The reaction quenching (addition to ice) is also highly exothermic and must be done slowly and carefully.

  • Spill Response: Have appropriate spill containment kits, including neutralizing agents like sodium bicarbonate, readily available.[14]

  • Emergency Access: Ensure unobstructed access to an eyewash station and a safety shower.[12][13]

Detailed Experimental Protocol

This protocol is based on the direct nitration of 7-methoxy-1H-indole to yield 7-methoxy-5-nitro-1H-indole.[5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Example QuantityMolar Equiv.Notes
7-Methoxy-1H-indoleC₉H₉NO147.171.0 g1.0Starting material
Acetic Acid (Glacial)CH₃COOH60.0520 mL-Solvent
Nitric Acid (fuming, ≥90%)HNO₃63.010.45 mL~1.5Nitrating Agent
Sulfuric Acid (conc., 98%)H₂SO₄98.080.5 mL-Catalyst
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01~100 mL-Neutralization
Brine (sat. aq. NaCl)NaCl58.44~50 mL-Washing
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-Drying Agent
Deionized Water / IceH₂O18.02~100 g-Quenching
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

The overall experimental workflow is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture: HNO₃ + H₂SO₄ (Cold) add_nitrating Add Nitrating Mixture Dropwise at < 5 °C prep_reagents->add_nitrating dissolve_indole Dissolve 7-Methoxy-1H-indole in Acetic Acid cool_indole Cool Indole Solution to 0 °C dissolve_indole->cool_indole cool_indole->add_nitrating stir_rt Stir at Room Temperature for 2-3 hours add_nitrating->stir_rt quench Quench Reaction by Pouring onto Ice stir_rt->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography product Final Product: 7-Methoxy-5-nitro-1H-indole chromatography->product

Caption: Experimental workflow for the nitration of 7-methoxy-1H-indole.

Part 1: Reaction Setup

  • Prepare Nitrating Mixture: In a separate, clean, and dry flask, cool 0.5 mL of concentrated sulfuric acid in an ice-salt bath. Slowly and dropwise , add 0.45 mL of fuming nitric acid to the cold sulfuric acid with gentle swirling. Keep this mixture cold until use.

    • Scientist's Note: This step generates the active nitronium ion electrophile. The addition must be slow and cold to prevent uncontrolled reaction and decomposition of the nitrating mixture.

  • Dissolve Starting Material: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 7-methoxy-1H-indole in 20 mL of glacial acetic acid.[5]

  • Cool Reaction Vessel: Place the flask in an ice-salt bath and cool the solution to 0 °C with stirring.[5]

Part 2: Nitration 4. Addition of Nitrating Agent: Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred indole solution.[5] Carefully monitor the internal temperature and maintain it at or below 5 °C throughout the addition.

  • Scientist's Note: This is the most critical step. Maintaining a low temperature is essential to control the reaction's exothermicity, maximize regioselectivity, and prevent the formation of polymeric tars.[6]
  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification 6. Quench: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker.

  • Scientist's Note: Quenching with ice serves to stop the reaction and dilute the strong acids, preparing the mixture for neutralization. This process is highly exothermic.
  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (~7-8).
  • Extract: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
  • Wash and Dry: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[5]
  • Evaporate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purify: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-methoxy-5-nitro-1H-indole.[5]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / Formation of Dark Tar Reaction temperature was too high; Reagent addition was too fast; Impure starting materials.Ensure strict temperature control (< 5 °C) during addition.[6] Add the nitrating mixture very slowly. Use high-purity, degassed solvents and starting materials.[6]
Mixture of Isomers (e.g., 6-nitro) Loss of regioselectivity due to suboptimal conditions.Re-verify the temperature control. Ensure the indole was fully dissolved before cooling and addition. Consider alternative, milder nitrating systems if regioselectivity remains an issue.[1]
Di-nitro or Poly-nitro Products Excess of nitrating agent; Reaction time too long or temperature too high.Carefully control the stoichiometry of the nitric acid.[6] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Conclusion

The regioselective nitration of 7-methoxy-1H-indole at the C-5 position is a highly achievable transformation when critical reaction parameters are carefully controlled. The protocol described herein, which utilizes a classical mixed-acid system, is robust and effective. The key to success lies in understanding the underlying mechanism—specifically, the deactivation of the pyrrole ring via protonation and the powerful para-directing effect of the C-7 methoxy group. By adhering to stringent temperature control and safety protocols, researchers can reliably synthesize 7-methoxy-5-nitro-1H-indole, a valuable intermediate for applications in drug discovery and materials science.

References

  • Nitration reaction safety - YouTube. (2024).
  • Fernández, G. (n.d.). Electrophilic substitution at the indole. Química Orgánica.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Wisconsin-Madison Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Kjell, D. P., & Seminsky, M. N. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ChemSimplified. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.

Sources

Application Notes and Protocols for the Analytical Characterization of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 7-Methoxy-4-nitro-1H-indole, a key intermediate in various synthetic and pharmaceutical research programs. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a suite of robust analytical techniques for identity, purity, and structural confirmation. This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring that the described methods are both reproducible and scientifically sound. The methodologies are grounded in established principles of chromatography and spectroscopy, with direct references to authoritative standards such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.

Introduction: The Scientific Imperative for Robust Characterization

This compound is a substituted indole derivative whose utility in medicinal chemistry and materials science necessitates unambiguous characterization. The presence of a methoxy group and a nitro group on the indole scaffold imparts specific physicochemical properties that can influence its reactivity, stability, and biological activity. Therefore, a multi-faceted analytical approach is essential to confirm its chemical identity, assess its purity, and elucidate its structural features.

The analytical strategy outlined in this document is built upon the principle of orthogonality, employing multiple, disparate techniques to provide a comprehensive and self-validating characterization of the molecule. This approach is in alignment with the principles of analytical procedure validation as outlined in ICH Q2(R1)[1][2][3][4].

Physicochemical Properties: A Predictive Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of appropriate analytical methods. While extensive experimental data for this specific molecule is not widely published, a predictive assessment based on its structural motifs provides a strong foundation for methodological design.

PropertyPredicted Value/BehaviorRationale & Implications for Analysis
Molecular Formula C₉H₈N₂O₃Confirmed through mass spectrometry.
Molecular Weight 192.17 g/mol Used for mass spectrometry data interpretation and preparation of standard solutions.
Melting Point Approx. 95-100 °CThe melting point of the related 7-Nitro-1H-indole is 95-98 °C[5]. The methoxy group may slightly alter this. Melting point determination is a fundamental test for purity.
Solubility High in polar aprotic solvents (DMSO, DMF); Moderate in alcohols (Methanol, Ethanol); Low in water and nonpolar solvents.This predicted solubility profile guides the selection of solvents for HPLC mobile phases, NMR sample preparation, and other solution-based analyses.[6]
UV-Vis Absorbance Expected λmax ~254 nm and ~350 nmThe nitroaromatic chromophore typically exhibits strong absorbance around 254 nm[7][8]. The extended conjugation with the indole ring may result in a secondary absorption band at a longer wavelength. This is critical for HPLC-UV detection.

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. The method's efficacy is rooted in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The principles of chromatography are well-established and are detailed in USP General Chapter <621>[6][9][10][11][12].

Rationale for Method Selection

The choice of a C18 stationary phase is predicated on the hydrophobic nature of the indole nucleus, while the polar nitro and methoxy groups ensure sufficient retention and interaction with a polar mobile phase. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the indole N-H proton. A UV detector is selected due to the strong chromophoric nature of the nitroaromatic system.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and to quantify it.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[13][14]

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for a wide range of aromatic compounds.
Mobile Phase A Water with 0.1% TFA (v/v)Acidified aqueous phase to ensure consistent ionization state of the analyte.
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)Organic modifier to elute the analyte from the column.
Gradient 30% B to 90% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 254 nm and 348 nm254 nm is a common wavelength for aromatic compounds[7][8]. A secondary wavelength of 348 nm, as used for a similar compound[15], should also be monitored for specificity. A PDA detector is ideal for confirming peak purity.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA to the water and acetonitrile. Degas the mobile phases before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample to be analyzed in the same solvent as the standard to a similar concentration.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates, as per USP <621> guidelines[6][9][10][11][12].

  • Analysis: Inject the prepared standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, generate a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation Injection HPLC Injection Sample->Injection SystemSuitability->Injection If Passed DataAcquisition Data Acquisition (UV Detection) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity/Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow for this compound.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

4.1.1. Rationale for NMR Analysis

¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum, and the number and chemical shifts of the carbons in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the predicted high solubility of the analyte in polar aprotic solvents.

4.1.2. Predicted NMR Spectral Data

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • Indole N-H: A broad singlet around 11.5-12.0 ppm.

  • Aromatic Protons: Complex multiplets between 7.0 and 8.5 ppm. The nitro group will cause a significant downfield shift of the adjacent protons.

  • Methoxy Protons: A singlet around 3.9-4.1 ppm.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • Indole Carbons: Resonances between 100 and 140 ppm. The carbon bearing the nitro group will be significantly deshielded.

  • Methoxy Carbon: A signal around 55-60 ppm.

4.1.3. Experimental Protocol: ¹H and ¹³C NMR

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

4.2.1. Rationale for FT-IR Analysis

The FT-IR spectrum will provide evidence for the key functional groups: the N-H of the indole, the aromatic C-H and C=C bonds, the C-O bond of the methoxy group, and the N-O bonds of the nitro group.

4.2.2. Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (indole)[16]
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methoxy)
~1620-1450Strong-MediumAromatic C=C stretching
~1550-1475StrongAsymmetric N-O stretch (nitro group)[17][18][19]
~1360-1290StrongSymmetric N-O stretch (nitro group)[17][18][19]
~1250-1000StrongC-O stretch (methoxy)

4.2.3. Experimental Protocol: FT-IR

  • Ensure the sample is dry.

  • Acquire the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before acquiring the sample spectrum.

  • Analyze the resulting spectrum for the presence of the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

4.3.1. Rationale for Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

4.3.2. Predicted Mass Spectrum

  • [M+H]⁺: 193.0557 (Calculated for C₉H₉N₂O₃⁺)

  • [M-H]⁻: 191.0411 (Calculated for C₉H₇N₂O₃⁻)

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da)[20].

4.3.3. Experimental Protocol: LC-MS

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes using an ESI source.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Integrated Analytical Approach

The true power of these analytical methods lies in their combined application. The purity determined by HPLC is only meaningful if the identity of the main peak is confirmed by NMR and MS.

Integrated_Analysis cluster_synthesis Synthesis Output cluster_characterization Characterization cluster_confirmation Confirmation CrudeProduct Crude Product HPLC HPLC (Purity) CrudeProduct->HPLC NMR NMR (Structure) CrudeProduct->NMR MS MS (Molecular Weight) CrudeProduct->MS FTIR FT-IR (Functional Groups) CrudeProduct->FTIR ConfirmedStructure Confirmed Structure & Purity HPLC->ConfirmedStructure NMR->ConfirmedStructure MS->ConfirmedStructure FTIR->ConfirmedStructure

Caption: Integrated analytical workflow for comprehensive characterization.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structure of this important chemical entity. Adherence to the principles outlined herein, with grounding in authoritative guidelines, will ensure the generation of high-quality, reliable, and reproducible analytical data, which is paramount in research and development settings.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies.
  • Junk, G. A., & Svec, H. J. (1963). The mass spectra of nitroaromatic compounds. Journal of the American Chemical Society, 85(7), 839-844.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • United States Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • International Council for Harmonis
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • SIELC Technologies. Separation of 6-Nitro-1H-indole on Newcrom R1 HPLC column. [Link]
  • de Oliveira, A. C. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • ResearchGate. FT-IR spectrum of control indole. [Link]
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid...). [Link]
  • Grys, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in a Greenhouse and in vitro Cultures. Herba Polonica, 62(2), 50-60.
  • Singh, R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Shishov, A., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 10(11), 458.
  • ResearchGate. The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. [Link]
  • SCION Instruments. HPLC UV Detector. [Link]
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of chemical physics, 141(16), 16B602_1.
  • Kim, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1394.
  • Technology Networks. Choosing the Best HPLC Detector for UV-Visible Analysis. [Link]
  • JASCO Global. Principles of HPLC (4) Detectors. [Link]
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Zhang, S. L., & Yu, Z. L. (2016). Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C.
  • Chromatography Today. The UV Detector for HPLC — An Ongoing Success Story. [Link]
  • Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... [Link]
  • ResearchGate.
  • Yang, L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(6), e4837.
  • Chemistry LibreTexts.
  • PubMed.
  • Asian Journal of Chemistry.
  • eGyanKosh.
  • ResearchGate. FT-IR spectra of dopamine (green), 5,6-dihydroxyindole-rich compound in... [Link]
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308.

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 7-Methoxy-4-nitro-1H-indole

This compound is a heterocyclic aromatic compound featuring an indole scaffold, a key structural motif in numerous biologically active molecules. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group creates a unique electronic and steric profile, making it a valuable intermediate in medicinal chemistry and materials science. Synthetic routes to this and similar nitroindole derivatives often yield a crude product containing starting materials, byproducts, and isomers.[1][2] For applications such as biological screening, reaction optimization, and characterization, isolating the target compound at high purity (>95%) is paramount.

Reverse-phase HPLC is the premier technique for this task due to its high resolving power and applicability to moderately polar aromatic compounds.[3][4] This guide establishes a validated protocol for achieving high-purity this compound, grounded in the fundamental principles of chromatography.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy begins with understanding the analyte's properties.

  • Molecular Formula: C₉H₈N₂O₃[5]

  • Molecular Weight: 192.17 g/mol [5]

  • Structure and Polarity: The molecule contains a polar nitro group and a moderately polar methoxy group attached to a largely nonpolar indole nucleus. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography, where it can interact with a nonpolar stationary phase.

  • Solubility: this compound is predicted to have high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN), moderate solubility in alcohols like methanol (MeOH), and low solubility in water and nonpolar solvents.[6] This profile directly informs the choice of sample solvent and mobile phase composition.

  • UV Absorbance: Nitroaromatic compounds are strong chromophores. Nitroindoles exhibit significant absorbance in the UV-visible range.[7] While the specific spectrum for the 7-methoxy-4-nitro isomer is not readily published, related compounds like 4-nitroindole and p-nitroanisole show strong absorbance between 250 nm and 350 nm.[7][8] This allows for sensitive detection using a standard UV detector. A wavelength of 254 nm is a robust starting point, as it is commonly used for the detection of various nitroaromatic compounds.[4][9]

Materials and Instrumentation

3.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

    • Fraction Collector

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Sonicator

  • Vortex Mixer

3.2. Chemicals and Consumables

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Type I Ultrapure)

  • Formic Acid (FA, LC-MS Grade, optional for pH adjustment)

  • Crude this compound sample

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • HPLC vials with septa

3.3. HPLC Column

  • Recommended Column: C18 Reverse-Phase Column

  • Rationale: C18 (octadecylsilane) is the most widely used stationary phase in reverse-phase chromatography and provides excellent retention and selectivity for a broad range of moderately polar to nonpolar compounds, including aromatic and heterocyclic molecules.[3]

  • Typical Dimensions:

    • Analytical Scale (Method Development): 4.6 mm I.D. x 150 mm length, 5 µm particle size

    • Preparative Scale (Purification): ≥10 mm I.D. x 250 mm length, 5-10 µm particle size

Step-by-Step Purification Protocol

This protocol is divided into three key stages: Method Development, Preparative Purification, and Post-Purification Processing.

Stage 1: Analytical Method Development

The goal of this stage is to find the optimal separation conditions on a smaller, analytical-scale column before scaling up.

Step 1.1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC Grade Water. Optional: Add 0.1% (v/v) Formic Acid to improve peak shape by suppressing the ionization of the indole N-H proton.

  • Mobile Phase B (Organic): Acetonitrile (ACN). Rationale: ACN is chosen over methanol as it generally provides lower backpressure and better peak efficiency for aromatic compounds.

  • Degas both mobile phases for 15-20 minutes using sonication or an inline degasser to prevent bubble formation in the pump heads.

Step 1.2: Sample Preparation

  • Prepare a stock solution of the crude this compound sample at approximately 1 mg/mL.

  • Dissolve the sample in a solvent that is miscible with the mobile phase and is chromatographically "weaker" than Mobile Phase B (e.g., a 50:50 mixture of ACN:Water or pure ACN). Using a solvent much stronger than the initial mobile phase can lead to peak distortion.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.

Step 1.3: Initial Scouting Gradient

  • Install the analytical C18 column and set the column oven temperature to 30 °C for stable retention times.

  • Set the detector to monitor at 254 nm.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Perform a broad scouting gradient to determine the approximate elution time of the target compound.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-22 min: Hold at 95% B

      • 22-23 min: 95% to 5% B

      • 23-30 min: Hold at 5% B (Re-equilibration)

  • Analyze the resulting chromatogram to identify the peak corresponding to this compound and its proximity to impurities.

Step 1.4: Gradient Optimization

  • Based on the scouting run, design a focused gradient around the elution time of the target peak. The goal is to flatten the gradient slope in the region where the target and its closest impurities elute to maximize resolution (Rs).

  • For example, if the target elutes at 60% B, a refined gradient might be:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-17 min: 70% to 95% B

    • Followed by wash and re-equilibration steps.

  • Adjust the gradient until the target peak is baseline-resolved (Rs > 1.5) from all major impurities.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification cluster_post Post-Purification SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) Scout Scouting Gradient (5-95% B over 20 min) SamplePrep->Scout MobilePhase Mobile Phase Preparation (A: Water, B: ACN) MobilePhase->Scout Analyze Analyze Chromatogram (Identify Target Peak) Scout->Analyze Optimize Optimize Gradient (Flatten slope around target) Analyze->Optimize Validation Verify Resolution (Rs > 1.5) Optimize->Validation ScaleUp Scale to Preparative Column Validation->ScaleUp Inject Inject Crude Sample ScaleUp->Inject Collect Collect Fractions Inject->Collect AnalyzeFrac Analyze Fractions for Purity Collect->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Obtain Purified Compound Evaporate->Final

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 7-Methoxy-4-nitro-1H-indole by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-4-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-donating methoxy group at the C7 position and the strongly electron-withdrawing nitro group at the C4 position, imparts distinct chemical and biological properties. A thorough structural characterization is paramount for its application in drug development and materials research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document not only presents predicted spectral data based on established principles of substituent effects but also furnishes detailed, field-proven protocols for sample preparation and data acquisition. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule, ensuring the integrity and reproducibility of their scientific endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering of the indole ring is crucial for the correct assignment of NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the protons on the indole core and the methoxy substituent. The chemical shifts are heavily influenced by the electronic effects of the nitro and methoxy groups.

Causality of Chemical Shift Predictions

The prediction of the proton chemical shifts is grounded in the well-established principles of substituent chemical shift (SCS) effects on aromatic systems. The parent indole molecule serves as our baseline. The strongly electron-withdrawing nitro group (-NO₂) at C4 will cause a significant downfield shift (deshielding) of the protons in its vicinity, particularly the ortho proton H5.[1][2] Conversely, the electron-donating methoxy group (-OCH₃) at C7 will induce an upfield shift (shielding) of its neighboring protons, H6 in particular.[2] The interplay of these opposing effects dictates the final positions of the aromatic proton signals. The methoxy protons themselves are expected to appear as a sharp singlet in the typical range for such groups.[3]

Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1 (N-H)> 10.0br s-The N-H proton of indoles is typically broad and appears far downfield, its exact position being sensitive to solvent and concentration.
H2~7.3 - 7.5dJ2,3 ≈ 3.0This proton is part of the pyrrole ring and is expected to be a doublet due to coupling with H3.
H3~6.6 - 6.8dJ2,3 ≈ 3.0Coupled to H2, this proton will appear as a doublet.
H5~7.8 - 8.0dJ5,6 ≈ 8.0Significantly deshielded by the ortho-nitro group, appearing as a doublet due to coupling with H6.
H6~6.9 - 7.1dJ5,6 ≈ 8.0Shielded by the ortho-methoxy group but deshielded by the para-nitro group. Expected to be a doublet from coupling to H5.
-OCH₃~3.9 - 4.1s-A characteristic singlet for the three equivalent methoxy protons.

Note: Predicted values are based on data for indole and substituent effects from benzene derivatives. Actual values may vary.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance.

Causality of Chemical Shift Predictions

The chemical shifts of the carbon atoms are also dictated by the substituent effects. The nitro group at C4 will cause a strong deshielding of the attached carbon (C4, ipso-carbon) and the para-carbon (C6).[4][5] The methoxy group at C7 will shield the ortho-carbon (C6) and deshield the attached carbon (C7).[6][7] The combined influence of these groups leads to the predicted chemical shifts. The methoxy carbon itself has a characteristic chemical shift.[3]

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Rationale for Assignment
C2~125 - 127A typical chemical shift for the C2 carbon of the indole ring.
C3~102 - 104Generally shielded in the indole system.
C3a~128 - 130Bridgehead carbon, influenced by the fused ring system.
C4~140 - 145Strongly deshielded due to the direct attachment of the nitro group.
C5~118 - 120Influenced by the ortho-nitro group.
C6~115 - 117Influenced by both the ortho-methoxy and para-nitro groups.
C7~148 - 152Deshielded due to the directly attached electronegative oxygen of the methoxy group.
C7a~135 - 137Bridgehead carbon adjacent to the nitrogen atom.
-OCH₃~55 - 57Typical chemical shift for an aromatic methoxy carbon.[3][6]

Note: Predicted values are based on data for indole and substituent effects from benzene derivatives. Actual values may vary.

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data for this compound.

Protocol 1: NMR Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interfering signals.

  • Solvent Selection: Due to the polar nature of the nitro group, a polar deuterated solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds.[8] Deuterated chloroform (CDCl₃) may also be suitable.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg (1H) or 20-50 mg (13C) of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve Add Solvent filter Filter into a 5 mm NMR Tube dissolve->filter Transfer cap Cap the NMR Tube filter->cap Secure

Caption: Workflow for NMR sample preparation.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

These parameters provide a good starting point for acquiring a standard ¹H NMR spectrum.

  • Instrument Setup: Insert the sample, lock the field on the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Temperature: 298 K (25 °C).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)

This protocol outlines the acquisition of a standard proton-decoupled ¹³C NMR spectrum.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

G cluster_acq NMR Data Acquisition & Processing setup Instrument Setup: Lock, Tune, and Shim acquire Acquire FID using Standard Parameters setup->acquire Run Experiment process Process Data: FT, Phasing, Baseline Correction acquire->process Generate Spectrum analyze Analyze Spectrum: Chemical Shifts, Integration, Coupling Constants process->analyze Interpret Data

Caption: General workflow for NMR data acquisition and processing.

Conclusion

The structural elucidation of this compound can be confidently achieved through the systematic application of ¹H and ¹³C NMR spectroscopy. The predictive analysis provided in this guide, based on fundamental principles of substituent effects, offers a robust framework for the interpretation of experimental data. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can ensure the generation of high-quality, reliable, and reproducible NMR spectra, thereby facilitating the advancement of their research in drug discovery and materials science.

References

  • Pecriaux, C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. [Link]
  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments". Chemistry Stack Exchange. (2017). [Link]
  • "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738)".
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-436. [Link]
  • "13C NMR Chemical Shifts".
  • Moser, A. "Methoxy groups just stick out". ACD/Labs. [Link]
  • Miyajima, G., et al. (1971). Substituent Effects in C-13 NMR Spectra of Substituted Benzenes. Organic Magnetic Resonance, 3(5), 599-608.
  • "NMR Sample Preparation".
  • "NMR Sample Prepar
  • "Optimized Default 1H Parameters". University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020). [Link]
  • "Optimized Default 13C Parameters". University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020). [Link]
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry-An Asian Journal, 13(7), 877-881. [Link]
  • "1H NMR (400 MHz, CDCl3) δ 3". Figshare. [Link]
  • "Interpreting C-13 NMR Spectra". Chemistry LibreTexts. (2023). [Link]
  • "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects".
  • "Chemical shifts". University College London. [Link]
  • "1H and 13C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6)".
  • "Deuterated Solvents: Essential Reagents for Accur
  • "1H and 13C NMR data of compounds 1 and 4 (in CDCl3)".
  • "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)". YouTube. (2021). [Link]
  • "13C – NMR Chemical Shift Increments for substituted benzenes". Masaryk University. [Link]
  • "14.5: Chemical Shifts in ¹H NMR Spectroscopy". Chemistry LibreTexts. (2025). [Link]
  • "NMR Spectroscopy :: 13C NMR Chemical Shifts". University of Wisconsin-Madison. [Link]
  • "Short Summary of 1H-NMR Interpretation".

Sources

Application Note: Elucidating the Fragmentation Pathways of 7-Methoxy-4-nitro-1H-indole by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analysis of 7-Methoxy-4-nitro-1H-indole using mass spectrometry (MS). As a molecule of interest in medicinal chemistry and materials science, understanding its structural integrity and degradation pathways is critical. We present a comprehensive protocol for acquiring mass spectra and a thoroughly reasoned analysis of the expected fragmentation patterns under electron ionization (EI) and electrospray ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of substituted indole compounds.

Introduction

This compound is a heterocyclic compound featuring a core indole scaffold, a methoxy substituent, and a nitro group. The indole ring is a foundational structure in numerous biologically active compounds.[1][2] The electronic effects of the methoxy and nitro groups significantly influence the molecule's chemical properties and, consequently, its behavior within a mass spectrometer. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules by analyzing how they fragment upon ionization.[3] This document outlines the expected fragmentation behavior, providing a predictive framework for identifying this compound and related structures in complex matrices.

The molecular formula for this compound is C₉H₈N₂O₃, with a monoisotopic mass of 192.05 g/mol .[4] The fragmentation of this molecule is governed by the interplay of its three key functional components: the indole ring, the nitro group, and the methoxy group. Each component imparts characteristic fragmentation channels that, when combined, create a unique mass spectral fingerprint.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that typically induces extensive and reproducible fragmentation, providing rich structural information. The process begins with the formation of a molecular ion (M⁺•) upon electron impact. For this compound, the M⁺• is expected at an m/z of 192. The subsequent fragmentation is predicted to follow several key pathways initiated by the functional groups.

Nitroaromatic compounds are well-known to undergo characteristic losses of nitrogen oxides.[5][6] Concurrently, fragmentation is directed by the methoxy and indole functionalities.[7][8]

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-containing aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like ion.[9]

    • m/z 192 → m/z 177

  • Loss of Nitric Oxide (•NO): A frequent rearrangement and fragmentation pathway for aromatic nitro compounds involves the loss of a nitric oxide radical.[6][10]

    • m/z 192 → m/z 162

  • Loss of a Nitro Radical (•NO₂): The direct cleavage of the C-N bond results in the loss of the nitro group. This is a highly characteristic fragmentation for nitroaromatics.[5][11]

    • m/z 192 → m/z 146

  • Sequential Losses: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 177 (M-CH₃)⁺ may subsequently lose NO₂ to yield an ion at m/z 131. Similarly, the ion at m/z 146 (M-NO₂)⁺ could lose a methyl radical to also form the m/z 131 ion, or lose carbon monoxide (CO) which is common after a methoxy group has been modified.

  • Indole Ring Fragmentation: The indole nucleus itself can fragment, classically through the loss of hydrogen cyanide (HCN).[1] This would typically occur after initial losses from the substituents, for example, from the m/z 131 ion to produce an ion at m/z 104.

Predicted Quantitative Data (EI-MS)
Predicted m/z Proposed Fragment Identity Neutral Loss Notes
192[M]⁺•-Molecular Ion
177[M - CH₃]⁺•CH₃Loss of methyl radical from the methoxy group.
162[M - NO]⁺••NOCharacteristic loss from the nitro group.
146[M - NO₂]⁺•NO₂Characteristic loss of the nitro group.[5]
131[M - CH₃ - NO₂]⁺•CH₃, •NO₂Sequential loss from the molecular ion.
118[M - NO₂ - CO]⁺•NO₂, COLoss of carbon monoxide from the m/z 146 fragment.
104[M - CH₃ - NO₂ - HCN]⁺•CH₃, •NO₂, HCNSubsequent fragmentation of the indole ring.[1]
Visualization of EI Fragmentation

G M m/z 192 [M]⁺• F177 m/z 177 [M - CH₃]⁺ M->F177 - •CH₃ F162 m/z 162 [M - NO]⁺• M->F162 - •NO F146 m/z 146 [M - NO₂]⁺ M->F146 - •NO₂ F131 m/z 131 F177->F131 - •NO₂ F146->F131 - •CH₃ F118 m/z 118 F146->F118 - CO F104 m/z 104 F131->F104 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Protocols for Mass Spectrometric Analysis

The following protocols are designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Protocol 1: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This protocol is suitable for volatile, thermally stable compounds.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC-MS System Configuration:

    • Injector: Split/splitless, operated in splitless mode. Injector temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Interface Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 192.

    • Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Section 2.

    • Compare the resulting spectrum against a reference library if available.

Protocol 2: Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS)

This protocol is ideal for less volatile compounds or for analysis in complex mixtures. ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC System Configuration:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters (Tandem MS - MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • MS1 (Full Scan): Scan from m/z 100 to 300 to identify the precursor ion [M+H]⁺ at m/z 193.

    • MS2 (Product Ion Scan):

      • Select m/z 193 as the precursor ion.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

      • Scan the resulting product ions.

  • Data Analysis:

    • In positive mode ESI, the primary ion will be the protonated molecule [M+H]⁺ at m/z 193.

    • Fragmentation in MS/MS will be initiated from this precursor. Common losses will include neutral molecules like H₂O, NO, and CH₃OH. The loss of the nitro group as HNO₂ may also be observed.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Solid Compound Solution Dilute Solution (1-10 µg/mL) Sample->Solution Dissolve & Dilute GCMS GC-MS (EI) Solution->GCMS LCMS LC-MS/MS (ESI) Solution->LCMS Spectra Mass Spectra GCMS->Spectra LCMS->Spectra Analysis Fragmentation Analysis Spectra->Analysis

Caption: General experimental workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemical behavior of its constituent functional groups. Under EI conditions, characteristic losses of methyl, nitric oxide, and nitro radicals are expected to produce a rich and informative spectrum. ESI-MS/MS analysis provides complementary data, typically starting from the protonated molecular ion. The protocols and predictive data herein serve as a robust foundation for the analytical characterization of this molecule, enabling confident identification and further structural studies in a variety of scientific applications.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(24), 3632-3638. [Link]
  • Scientific Research Publishing. (2016).
  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. [Link]
  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 635-642. [Link]
  • ResearchGate. (2005).
  • Doc Brown's Advanced Organic Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane. [Link]
  • ResearchGate. (2016).
  • Aguiar, G. P. S., et al. (2019). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(9), 1986-1994. [Link]
  • The Organic Chemistry Tutor. (2020). Organic Chemistry - Mass Spectrometry Part II. [Link]
  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-methoxypropane. [Link]
  • PubChem. 4-Methoxy-7-nitro-indoline. [Link]
  • Chemistry Desk. (2023).
  • ResearchGate. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
  • LookChem. 1H-Indole, 4-methoxy-7-nitro-. [Link]

Sources

Application Notes & Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] The compound 7-Methoxy-4-nitro-1H-indole combines this indole core with a nitroaromatic moiety. Nitroaromatic compounds are a class of chemicals known for their biological activities, which are often dependent on metabolic activation.[4] Specifically, the nitro group can undergo enzymatic reduction in cells to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce cellular damage and cytotoxicity.[5][6] This bioactivation is particularly efficient under hypoxic conditions, a common feature of the solid tumor microenvironment.[7]

Given the dual nature of its structure, determining the cytotoxic potential of this compound requires a robust and multi-faceted approach. A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could signify either cell death or merely a cytostatic effect (inhibition of proliferation). Therefore, to build a comprehensive cytotoxic profile, it is imperative to employ a panel of assays that interrogate different cellular endpoints.

This guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound. We present a tiered experimental strategy, moving from a general assessment of metabolic viability to specific indicators of cell membrane integrity and the induction of programmed cell death (apoptosis). This multi-assay approach ensures a trustworthy and comprehensive evaluation of the compound's biological activity.

Guiding Principles: Assay Selection and Experimental Design

The core of this protocol is a tripartite assay system designed to provide a holistic view of the cellular response to this compound. Each assay measures a distinct hallmark of cytotoxicity.

  • Metabolic Viability (MTT Assay): This colorimetric assay serves as a primary screening tool to measure the metabolic activity of a cell population.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

  • Cell Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from the cytosol into the culture medium upon plasma membrane damage.[11] LDH is a stable enzyme present in most cell types, and its extracellular presence is a reliable indicator of necrosis or late-stage apoptosis.[12]

  • Apoptosis Induction (Caspase-3/7 Assay): To determine if the compound induces programmed cell death, we measure the activity of effector caspases 3 and 7. These enzymes are key executioners in the apoptotic cascade, cleaving specific cellular substrates to orchestrate the dismantling of the cell.[13][14] Assays often use a pro-luminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, generating a quantifiable signal.[15][16]

The Importance of Metabolic Activation

The biological activity of many nitroaromatic compounds is dependent on their metabolic activation in vivo.[4][17] To mimic this process in vitro, experiments should be conducted both with and without an exogenous metabolic activation system, such as a liver S9 fraction.[18][19] This will determine if the parent compound is cytotoxic or if its metabolites are the active agents.

Cell Line Selection: The Key to Relevant Data

The choice of cell lines is critical for the relevance of cytotoxicity data.[20] We recommend a panel-based approach:

  • Cancer Cell Lines: Select cell lines relevant to potential therapeutic applications. Given the broad activity of indole derivatives, a panel including liver (e.g., HepG2), breast (e.g., MCF-7), and colon (e.g., HCT-116) cancer cell lines is a robust starting point.[1][21]

  • Non-Cancerous Cell Line: To assess the selectivity of the compound, a non-cancerous cell line such as human embryonic kidney cells (HEK-293) or normal lung fibroblasts (MRC-5) should be included.[1][21] This comparison is crucial for evaluating the therapeutic index.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols optimized for a 96-well plate format, which is suitable for high-throughput screening.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture & Maintenance seed_plate Seed Cells in 96-Well Plates (24h Incubation) prep_cells->seed_plate prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with Compound (24-72h Incubation) prep_compound->treat_cells seed_plate->treat_cells assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt Parallel Plates assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh Parallel Plates assay_caspase Caspase-3/7 Assay (Apoptosis) treat_cells->assay_caspase Parallel Plates read_plate Measure Absorbance/ Luminescence/Fluorescence assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_data Calculate % Viability/ % Cytotoxicity / Fold Change read_plate->calc_data gen_curves Generate Dose-Response Curves & Calculate IC50 calc_data->gen_curves

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This protocol measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[9]

Materials:

  • This compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile plates

  • Appropriate cell lines and complete culture medium

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include vehicle control (medium with the same final concentration of DMSO), untreated control (medium only), and a background control (medium with no cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[22]

  • Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Correct absorbance values by subtracting the background control.

  • Calculate Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100.

  • Plot Percent Viability against compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (colorimetric or fluorescent).

  • This compound.

  • 96-well flat-bottom sterile plates.

  • Lysis Buffer (often 10X, provided in kits) to generate maximum LDH release control.

  • Plate reader (absorbance at 490 nm for colorimetric assays).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for the maximum LDH release control.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[23]

  • Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[24] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][24]

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[23]

Data Analysis:

  • Correct absorbance values by subtracting the background control (medium only).

  • Calculate Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] × 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, using a luminescent "add-mix-measure" format.[15]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay System.

  • This compound.

  • Opaque-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Correct luminescence values by subtracting the background control (medium + reagent, no cells).

  • Calculate Fold Change in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells).

Visualization of Cytotoxicity Mechanisms

Diagram: Potential Bioactivation of a Nitroaromatic Compound

G Parent Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Parent->Radical Nitroreductases (1e⁻ reduction) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction Hydroxylamine Hydroxylamine Metabolite (R-NHOH) Nitroso->Hydroxylamine Reduction Adducts Reactive Electrophile (Binds to DNA, Proteins) Hydroxylamine->Adducts O-esterification/ Protonation Cytotoxicity Cellular Damage & Cytotoxicity Adducts->Cytotoxicity

Caption: Simplified metabolic reduction of a nitroaromatic compound.

Diagram: Interpreting Multi-Assay Cytotoxicity Data

Sources

Application Notes & Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer properties of the novel compound, 7-Methoxy-4-nitro-1H-indole. We present a suite of validated cell-based assays designed to elucidate its cytotoxic and cytostatic effects, as well as to probe its potential mechanisms of action, including apoptosis induction and cell cycle disruption. The protocols detailed herein are optimized for reproducibility and are intended to serve as a foundational methodology for the preclinical evaluation of this and other indole-based compounds.

Introduction: The Rationale for Cell-Based Screening

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties.[1][2] this compound is a synthetic derivative designed to leverage the electron-withdrawing properties of the nitro group and the electron-donating methoxy substituent to modulate its interaction with biological targets.[3] Preliminary evaluation of novel chemical entities like this compound necessitates a systematic approach to characterize their effects on cancer cells. Cell-based assays are indispensable tools in this initial phase of drug discovery, offering a biologically relevant system to quantify a compound's potency and efficacy before advancing to more complex models.[4][5]

This guide details a multi-parametric approach, beginning with a primary assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent assays are designed to dissect the cellular response, investigating whether the compound induces programmed cell death (apoptosis) or halts cell proliferation by interfering with the cell cycle. This tiered strategy ensures a thorough and efficient evaluation of the compound's anticancer potential.

Foundational Assay: Determining Cytotoxicity and IC50

The initial step in characterizing any potential anticancer agent is to determine its dose-dependent effect on cell viability. The MTT assay is a robust, colorimetric method widely used for this purpose.[6][7]

2.1. Principle of the MTT Assay

The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] This reduction is primarily mediated by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[9] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.[7][10] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[8]

2.2. Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

2.3. Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][11]

  • Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

  • Data Analysis:

    • Correct the absorbance values by subtracting the mean absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

2.4. Data Presentation: Sample Cytotoxicity Data
Cancer Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast)8.5 ± 0.7
A549 (Lung)12.2 ± 1.1
HeLa (Cervical)6.8 ± 0.5
HCT-116 (Colon)9.3 ± 0.9

Table 1: Hypothetical IC50 values for this compound against various cancer cell lines.

Mechanistic Insight: Apoptosis Detection

A key mechanism by which anticancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]

3.1. Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[15] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[16] This dual staining allows for the clear distinction of different cell populations.[17]

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells[16]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[16]

3.2. Experimental Workflow: Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis detection.

3.3. Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[14]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[17]

  • Washing: Wash the cells once with cold PBS.[16]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[14]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Use appropriate controls to set up compensation and quadrants.

3.4. Data Presentation: Sample Apoptosis Data
Treatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (IC50)55.3 ± 4.128.7 ± 3.516.0 ± 2.8
This compound (2x IC50)20.8 ± 3.845.2 ± 4.234.0 ± 3.9

Table 2: Hypothetical flow cytometry results showing the percentage of HeLa cells in different states after treatment.

Mechanistic Insight: Cell Cycle Analysis

Anticancer agents can exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[18] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[15][19]

4.1. Principle of Cell Cycle Analysis

PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[15]

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) in preparation for mitosis.

By fixing cells, treating them with RNase to prevent PI from binding to RNA, and staining with PI, a histogram of fluorescence intensity can be generated, revealing the distribution of the cell population across the different cycle phases.[19]

4.2. Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

4.3. Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[19]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at relevant concentrations (e.g., IC50) for a specified duration (e.g., 24 hours).

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.[19]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[20] Use software with cell cycle analysis algorithms to quantify the percentage of cells in each phase.

4.4. Data Presentation: Sample Cell Cycle Data
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control58.4 ± 3.125.1 ± 2.516.5 ± 1.9
This compound (IC50)30.2 ± 2.815.5 ± 2.054.3 ± 4.5

Table 3: Hypothetical cell cycle distribution in HCT-116 cells, suggesting a G2/M phase arrest induced by the compound.

Probing Signaling Pathways: Western Blotting

To delve deeper into the molecular mechanism, Western blotting can be employed to investigate the compound's effect on key proteins involved in apoptosis and cell cycle regulation (e.g., p53, caspases, cyclins).[21][22]

5.1. Principle of Western Blotting

Western blotting allows for the detection and semi-quantification of a specific protein within a complex mixture of proteins, such as a cell lysate.[21] The process involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with a primary antibody specific to the target protein, followed by a secondary antibody that enables detection.[22][23]

5.2. Abbreviated Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.[23]

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[23]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate overnight at 4°C with a primary antibody against the protein of interest (e.g., Cleaved Caspase-3, Cyclin B1, p-H2AX).[24]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[23]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The suite of assays described in this application note provides a robust and logical workflow for the initial characterization of the anticancer activity of this compound. By systematically determining its cytotoxicity, and then investigating its effects on apoptosis and the cell cycle, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation into specific molecular targets and signaling pathways, potentially using techniques like Western blotting, and progression into more complex in vitro (e.g., 3D spheroids) and in vivo models.[25][26]

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening.
  • ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • PMC. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.
  • PMC. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • PMC. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer.
  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • ChemUniverse. (n.d.). This compound [P52616].

Sources

Application Notes & Protocols for the Antimicrobial Screening of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Indole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide array of biological activities. This document provides a comprehensive technical guide for the initial antimicrobial screening of a specific derivative, 7-Methoxy-4-nitro-1H-indole . As a novel compound, its antimicrobial potential is yet to be systematically evaluated. These application notes offer field-proven, step-by-step protocols for determining its in vitro efficacy and preliminary safety profile. The methodologies are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. This guide is intended to empower researchers to generate robust, decision-quality data for early-stage drug discovery programs.

Introduction: The Scientific Rationale

This compound is a unique heterocyclic compound. The indole core is a common motif in potent bioactive molecules. The electron-withdrawing nature of the nitro group at the 4-position, combined with the electron-donating methoxy group at the 7-position, creates a distinct electronic profile that may confer novel biological activities.

While many nitroaromatic compounds exert antimicrobial effects, their mechanism often relies on the enzymatic reduction of the nitro group within the microbial cell.[1][2] This process generates reactive nitrogen species, such as nitroso and superoxide radicals, which are highly toxic and can cause widespread damage to critical cellular components like DNA, leading to cell death.[1] The specific antimicrobial mechanism of this compound is unknown, but it is plausible that it follows this established pathway. However, some novel nitro-substituted compounds have also been shown to inhibit specific enzymes, such as topoisomerase IV, suggesting the potential for a multi-faceted mechanism of action.[3][4]

Therefore, the primary objective of this screening cascade is to ascertain if this compound exhibits antimicrobial activity against a panel of clinically relevant bacteria and to establish a preliminary therapeutic window by comparing its antimicrobial potency with its cytotoxicity against a mammalian cell line.

Overall Experimental Workflow

The screening process is designed as a logical funnel, starting with broad screening to determine activity and progressing to more quantitative and safety-focused assays. This ensures that resources are efficiently allocated to the most promising compounds.

Antimicrobial_Screening_Workflow Compound This compound (Stock Solution Prep) PrimaryScreen Primary Screening: Disk Diffusion Assay Compound->PrimaryScreen Qualitative Activity QuantitativeAssay Quantitative Potency: Broth Microdilution (MIC) PrimaryScreen->QuantitativeAssay If Active SafetyAssay Preliminary Safety: Cytotoxicity Assays QuantitativeAssay->SafetyAssay Determine Potency (MIC) DataAnalysis Data Analysis & Interpretation (Therapeutic Index) SafetyAssay->DataAnalysis Determine Cytotoxicity (IC50) Decision Go/No-Go Decision (Lead Candidate?) DataAnalysis->Decision Calculate Selectivity

Caption: High-level workflow for screening this compound.

Primary Screening: Agar Disk Diffusion Assay

Application Note: The disk diffusion method, also known as the Kirby-Bauer test, is a foundational, qualitative screening tool.[5] It provides a rapid, visual assessment of a compound's ability to inhibit microbial growth. The principle is based on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a lawn of bacteria.[6][7] An effective antimicrobial agent will create a clear "zone of inhibition" where bacterial growth is suppressed.[6] This method is invaluable for initial high-throughput screening to quickly identify active compounds against a panel of microorganisms.[5]

Protocol 3.1: Kirby-Bauer Disk Diffusion

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[6]

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8][9]

  • Tryptic Soy Broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile swabs, pipettes, and forceps

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile DMSO.

  • Disk Impregnation: Aseptically apply a defined volume (e.g., 10 µL) of the compound stock solution onto sterile blank paper disks to achieve a specific compound load per disk (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk using 10 µL of DMSO only.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Disk Application:

    • Using sterile forceps, place the impregnated compound disks and the DMSO control disk onto the inoculated agar surface. Ensure firm contact.

    • Space disks sufficiently apart (minimum 24 mm center-to-center) to prevent overlapping zones.[6]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. The "15-15-15 minute rule" should be observed: apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application.

  • Result Interpretation: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm). A zone of inhibition around the compound disk (and none around the DMSO control) indicates antimicrobial activity.

Data Presentation:

Test OrganismCompound per DiskZone of Inhibition (mm)
S. aureus ATCC 25923100 µge.g., 18
E. coli ATCC 25922100 µge.g., 12
P. aeruginosa ATCC 27853100 µge.g., 0
S. aureus ATCC 25923DMSO Control0

Quantitative Potency Assessment: Broth Microdilution for MIC Determination

Application Note: Following a positive result in the primary screen, the next critical step is to quantify the compound's potency. The Broth Microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative value is essential for comparing the potency of different compounds and is a key parameter in preclinical drug development. The protocol adheres to CLSI guidelines to ensure standardization and comparability of results.

Protocol 4.1: Broth Microdilution Assay

Materials:

  • This compound stock solution in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains and 0.5 McFarland suspension (prepared as in Protocol 3.1)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurement)

Procedure:

MIC_Protocol_Workflow A 1. Prepare 2x Compound Dilutions in CAMHB B 2. Add 50 µL of 2x dilutions to 96-well plate A->B D 4. Add 50 µL of inoculum to each well B->D Final Volume = 100 µL C 3. Prepare Standardized Inoculum (final conc. 5x10^5 CFU/mL) C->D E 5. Include Controls: - Growth (Inoculum + Broth) - Sterility (Broth only) D->E F 6. Incubate 16-20h at 35°C E->F G 7. Read MIC Visually (Lowest concentration with no growth) F->G

Caption: Step-by-step workflow for the Broth Microdilution MIC assay.

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 11 of a 96-well plate. Well 12 will be the sterility control (broth only).

  • Compound Dilution:

    • Prepare a starting solution of the compound in CAMHB at 4x the highest desired final concentration.

    • Add 100 µL of this starting solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] (This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension, which should be validated).

  • Plate Inoculation: Within 15 minutes of its preparation, add 50 µL of the final standardized bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[3]

Data Presentation:

OrganismCompoundMIC (µg/mL)
S. aureus ATCC 25923This compounde.g., 8
E. coli ATCC 25922This compounde.g., 32
S. aureus ATCC 25923Ciprofloxacin (Control)e.g., 0.5
E. coli ATCC 25922Ciprofloxacin (Control)e.g., 0.015

Preliminary Safety Assessment: In Vitro Cytotoxicity

Application Note: A potent antimicrobial compound is only useful if it is not toxic to the host.[12][13][14] Therefore, early assessment of cytotoxicity is a critical step in the drug discovery pipeline.[15] These assays measure the degree to which a compound damages mammalian cells.[15] We describe two common methods: the Resazurin assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[6][14][16] Comparing the antimicrobial MIC to the cytotoxic concentration (IC₅₀) provides the Selectivity Index (SI), a crucial metric for prioritizing compounds for further development.

Protocol 5.1: Resazurin Cell Viability Assay

Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[17][18] The amount of fluorescence is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)[12]

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation 560 nm / Emission 590 nm)[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound. Include untreated cells (vehicle control) and medium-only wells (blank).

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24 or 48 hours).

  • Assay: Add 10-20 µL of the resazurin solution to each well.[12] Incubate for 1-4 hours at 37°C until a color change is visible.[12]

  • Measurement: Read the fluorescence at Ex/Em = 560/590 nm.

  • Calculation:

    • Subtract the blank (medium + resazurin) from all readings.

    • Calculate percent viability: (Fluorescence of treated cells / Fluorescence of untreated cells) * 100.

    • Plot percent viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Protocol 5.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][14] The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cultured cells and compound-treated plates (as prepared for the Resazurin assay)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, etc.)[5][19]

  • Lysis buffer (usually 10X Triton X-100, provided in the kit)

  • Absorbance plate reader (490 nm)

Procedure:

  • Prepare Controls: After the compound incubation period, prepare the "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to several wells of untreated cells. Incubate for 45 minutes.[20]

  • Collect Supernatant: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Assay: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's protocol) to each well.[20]

  • Incubate: Incubate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit) and measure absorbance at 490 nm.

  • Calculation:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate percent cytotoxicity: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

    • The "Spontaneous LDH Release" is from untreated, non-lysed cells.

Data Interpretation and Decision Making

The ultimate goal of this initial screening is to generate a Selectivity Index (SI) , also known as the therapeutic index. This value provides a quantitative measure of the compound's specificity for microbial cells over host cells.

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, indicating that the compound is effective against bacteria at concentrations far below those that are toxic to mammalian cells. A commonly accepted, though arbitrary, threshold for a promising hit in early discovery is an SI ≥ 10.

Data Summary Table:

ParameterOrganism/Cell LineResult (µg/mL)
MIC S. aureus ATCC 25923e.g., 8
IC₅₀ HEK293 Cellse.g., >128
Selectivity Index (SI) S. aureus vs. HEK293>16

Based on this comprehensive data, a "Go/No-Go" decision can be made. A compound like the example above, with a potent MIC against a Gram-positive pathogen and a high selectivity index, would be considered a "Go" for further investigation, including screening against a broader panel of resistant strains, time-kill kinetic studies, and mechanism of action elucidation.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • EUCAST. (2025, January). Disk Diffusion and Quality Control.
  • Scudiero, D. A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Institutes of Health.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center.
  • Labbox. (n.d.). Resazurin Cell Viability Assay.
  • Promega. (n.d.). LDH cytotoxicity assay.
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses.
  • Tip Biosystems. (2017, March). Measuring Cell-Viability by Resazurin (alamarBlue®) Assay using Photopette® Cell.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Clinical and Laboratory Standards Institute. (2022). M100 Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Scribd.
  • Clinical and Laboratory Standards Institute. (2023). M100 Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed..
  • Kim, J. Y., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed.
  • Clinical and Laboratory Standards Institute. (2024, February). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th ed..
  • Hu, Y., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science.
  • Persian Type Culture Collection. (n.d.). Quality control strains.
  • Clinical and Laboratory Standards Institute. (2026, January). M100 Performance Standards for Antimicrobial Susceptibility Testing.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
  • Paraphrased
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • EUCAST. (2015, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives.
  • Hu, Y., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health.
  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
  • Edwards, D. I., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed.
  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1).
  • Drug Discovery and Development Translations. (2026, January 7). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD.
  • Al-Kadmy, I. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • ResearchGate. (2025, August 6). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors | Request PDF.
  • National Institutes of Health. (n.d.).

Sources

Evaluating the Anti-Inflammatory Potential of Indole Compounds: A Tiered Assay and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] The continued exploration of novel indole derivatives for anti-inflammatory activity requires a systematic and robust evaluation strategy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the anti-inflammatory properties of indole compounds. We present a tiered approach, beginning with high-throughput in vitro screens to identify primary hits, followed by detailed mechanistic assays to elucidate modes of action, and culminating in a validated in vivo model to confirm efficacy. This document furnishes detailed, field-proven protocols and explains the scientific rationale behind experimental choices, ensuring a self-validating and rigorous screening cascade.

The Inflammatory Cascade: Key Molecular Targets for Indole Scaffolds

Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation leads to chronic inflammatory diseases. The anti-inflammatory action of indole compounds can be attributed to their ability to modulate key enzymatic and signaling pathways that propagate the inflammatory response.[3][4] A successful screening campaign hinges on targeting these critical nodes.

  • Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 isoenzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are central mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[1][5] Many indole-based NSAIDs exert their effects through COX inhibition.[6][7]

  • Inducible Nitric Oxide Synthase (iNOS): In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages and other immune cells upregulate iNOS, leading to a surge in nitric oxide (NO) production.[8][9] Excessive NO contributes to vasodilation, cytotoxicity, and tissue damage associated with chronic inflammation.

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are master regulators of the inflammatory response.[10][11] They are secreted by immune cells and orchestrate a complex signaling network that amplifies inflammation.

  • Intracellular Signaling Pathways: The expression of COX-2, iNOS, and pro-inflammatory cytokines is tightly controlled by upstream signaling cascades.

    • Nuclear Factor-kappa B (NF-κB): This transcription factor is a central hub for inflammatory signaling.[12] In resting cells, it is sequestered in the cytoplasm. Upon stimulation, the NF-κB pathway is activated, allowing it to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes.[1][12]

    • Mitogen-Activated Protein Kinases (MAPKs): The p38 and JNK signaling pathways are key transducers of inflammatory signals, playing critical roles in the synthesis of cytokines and other inflammatory mediators.[8][13]

The interconnected nature of these pathways offers multiple points of intervention for therapeutic agents.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effectors LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK p38/JNK MAPK TLR4->p38_JNK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation Indole1 Indole Compound Indole1->IKK Indole1->p38_JNK DNA Gene Transcription NFkappaB_nuc->DNA iNOS iNOS DNA->iNOS COX2 COX-2 DNA->COX2 Cytokines TNF-α, IL-6 DNA->Cytokines NO ↑ Nitric Oxide iNOS->NO PGs ↑ Prostaglandins COX2->PGs Indole2 Indole Compound Indole2->COX2

Caption: Key inflammatory signaling pathways and potential targets for indole compounds.

A Tiered Strategy for Screening Anti-inflammatory Indoles

A hierarchical screening approach is essential for the efficient and cost-effective identification of lead candidates from a library of indole compounds. This strategy prioritizes potent and mechanistically interesting compounds for further, more resource-intensive testing.

Screening_Workflow cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: In Vivo Validation Start Indole Compound Library T1_Assays Cell-Free COX-2 Assay LPS-Induced NO Assay in Macrophages Start->T1_Assays Decision1 Compound Active? T1_Assays->Decision1 T2_Assays Cytokine ELISA (TNF-α, IL-6) NF-κB Luciferase Reporter Assay MAPK Phosphorylation (Western Blot) Decision1->T2_Assays Yes End Lead Candidate Identified Decision1->End No Decision2 Potent with Defined MOA? T2_Assays->Decision2 T3_Assay Carrageenan-Induced Paw Edema Model Decision2->T3_Assay Yes Decision2->End No T3_Assay->End

Sources

The Strategic Utility of 7-Methoxy-4-nitro-1H-indole in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the development of novel functional molecules. Among the vast array of substituted indoles, 7-Methoxy-4-nitro-1H-indole emerges as a synthetic intermediate of significant strategic value. Its unique electronic and steric profile, characterized by the electron-donating methoxy group at the 7-position and the electron-withdrawing nitro group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.

Key Properties and Specifications

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
CAS Number 175913-27-6[1][2]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Appearance Yellow to orange crystalline powder[3]
Storage Sealed in a dry environment at room temperature[1]

Synthesis of this compound: A Protocol Based on Regioselective Nitration

A detailed protocol for the synthesis of the related 7-methoxy-5-nitro-1H-indole suggests that nitration of 7-methoxy-1H-indole is a viable strategy.[4] The following protocol is a proposed adaptation for the synthesis of the 4-nitro isomer, emphasizing the need for careful control of reaction conditions to favor the desired regiochemistry.

Diagram of Proposed Synthetic Pathway:

G start 7-Methoxy-1H-indole reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagents product This compound reagents->product Electrophilic Nitration

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxy-1H-indole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrating Agent (Acetyl Nitrate): In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid dropwise to acetic anhydride while maintaining the temperature below 10 °C. This mixture should be prepared immediately before use.

  • Reaction Setup: Dissolve 7-methoxy-1H-indole in a suitable solvent like acetic acid in a separate flask equipped with a magnetic stirrer and cooled to 0 °C.

  • Nitration: Slowly add the pre-formed acetyl nitrate solution dropwise to the solution of 7-methoxy-1H-indole. The temperature should be strictly maintained at or below 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, which may be a mixture of isomers, should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following are predicted values based on the analysis of structurally similar compounds, such as 4-nitroindole and other methoxy-substituted indoles.[5]

¹H NMR (400 MHz, CDCl₃):

  • δ 8.5-9.0 (br s, 1H, N-H)

  • δ 7.8-8.0 (d, 1H, Ar-H)

  • δ 7.2-7.4 (t, 1H, Ar-H)

  • δ 6.8-7.0 (d, 1H, Ar-H)

  • δ 7.3-7.5 (m, 1H, C2-H)

  • δ 6.6-6.8 (m, 1H, C3-H)

  • δ 4.0 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 150-155 (C-O)

  • δ 140-145 (C-NO₂)

  • δ 135-140 (Ar-C)

  • δ 125-130 (Ar-C)

  • δ 120-125 (Ar-CH)

  • δ 115-120 (Ar-CH)

  • δ 110-115 (Ar-CH)

  • δ 100-105 (C2)

  • δ 95-100 (C3)

  • δ 55-60 (OCH₃)

Mass Spectrometry (EI):

  • M⁺ at m/z = 192

Infrared (IR) (KBr, cm⁻¹):

  • 3300-3400 (N-H stretch)

  • 1500-1550 and 1330-1370 (NO₂ asymmetric and symmetric stretch)

  • 1200-1280 (C-O stretch)

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, primarily through transformations of the nitro group and functionalization of the indole core.

1. Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, opening up a plethora of synthetic possibilities. The resulting 7-methoxy-1H-indol-4-amine is a key precursor for the synthesis of biologically active compounds.

Diagram of Reduction and Subsequent Functionalization:

G start This compound reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) start->reagents amine 7-Methoxy-1H-indol-4-amine reagents->amine Reduction amide Amides amine->amide Acylation sulfonamide Sulfonamides amine->sulfonamide Sulfonylation heterocycle Fused Heterocycles amine->heterocycle Cyclization

Caption: Synthetic utility of the aminoindole intermediate.

Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reaction: Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 7-methoxy-1H-indol-4-amine, which can be further purified by crystallization or column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions

The indole nucleus, particularly after N-protection, can be a substrate for various palladium-catalyzed cross-coupling reactions. While the C4-position is less reactive than C2 or C3, strategic functionalization (e.g., halogenation) can enable coupling reactions to introduce aryl, alkyl, or other functionalities.

3. Synthesis of Fused Heterocyclic Systems

The amino group of 7-methoxy-1H-indol-4-amine can be used as a handle to construct fused heterocyclic systems, which are prevalent in many pharmacologically active molecules. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, quinoxalines, or other related heterocycles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • 7-Methoxy-1H-indole: May cause skin and eye irritation. Harmful if swallowed and may cause respiratory irritation.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: While specific toxicity data is not available, nitroaromatic compounds are often toxic and should be handled with care.

Conclusion

This compound represents a synthetically versatile intermediate with significant potential in the fields of drug discovery and materials science. Its strategic placement of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular structures. The protocols and data presented in this guide, while in some cases predictive, are grounded in established chemical principles and are intended to empower researchers to unlock the full potential of this valuable building block. As with all synthetic endeavors, careful experimental design, execution, and characterization are the cornerstones of success.

References

  • Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 84–85. [Link]
  • PubChem. (n.d.). 7-Methoxy-1H-indole.
  • ChemUniverse. (n.d.). This compound.
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
  • LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro-.
  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).
  • Laha, J., et al. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles.
  • Synlett. (2022).
  • Chemical Communications. (n.d.). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Onys'ko, P. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.
  • Aathithan, S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]
  • ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • de la Herrán, G., et al. (2015). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 17(18), 4464–4467. [Link]
  • Royal Society of Chemistry. (n.d.). A review on indoles synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 481-504.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2018). Journal of Synthetic Organic Chemistry, Japan, 76(12), 1332-1343.
  • Benthem, B. H. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 768-791.
  • Chhattise, P., et al. (2014). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Journal of Chemical Sciences, 126(2), 467-473.

Sources

Application Notes & Protocols: Strategic Derivatization of the Nitro Group on 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Methoxy-4-nitro-1H-indole scaffold is a pivotal starting material in medicinal chemistry and drug development. The strategic derivatization of its C4-nitro group unlocks a vast chemical space for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of the chemical transformations of the nitro group, with a primary focus on its reduction to the versatile 4-amino intermediate. We present a comprehensive overview of various reduction methodologies, including catalytic hydrogenation and chemical reductions using stannous chloride and sodium dithionite. Each section details the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses the relative advantages and considerations for each method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: The Synthetic Value of the Nitro Group

Nitro-substituted indoles are of significant interest due to their synthetic utility.[1] The nitro group is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably the amino group. The resulting 4-amino-7-methoxy-1H-indole is a key building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and potential anticancer agents.[2] The choice of method for the derivatization of the nitro group is critical and depends on factors such as the presence of other functional groups in the molecule, reaction scale, and desired product purity.

Core Derivatization Strategy: Reduction to 4-Amino-7-methoxy-1H-indole

The most common and synthetically valuable derivatization of the nitro group is its reduction to a primary amine. This transformation dramatically alters the electronic properties of the indole ring and provides a nucleophilic center for a plethora of subsequent reactions.

Figure 1: Reduction of this compound.

We will explore three robust and widely adopted methods for this reduction.

Catalytic Hydrogenation: A Clean and Efficient Approach

Catalytic hydrogenation is often the method of choice for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[3] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly active and standard catalyst for the hydrogenation of aromatic nitro compounds.

  • Solvent: Ethanol or Methanol are excellent solvents for this reaction as they readily dissolve the indole substrate and are compatible with the hydrogenation conditions.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive hydrogen pressure for the reaction. For larger scale reactions, a Parr hydrogenator is recommended for safety and precise pressure control.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a hydrogen-filled balloon.

  • Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-7-methoxy-1H-indole. The product can be further purified by column chromatography on silica gel if necessary.

Chemical Reduction with Stannous Chloride (SnCl₂): A Mild and Selective Method

Stannous chloride (tin(II) chloride) is a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present in the molecule.[3][4] The reaction is typically carried out in an acidic medium.

Causality Behind Experimental Choices:

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective and mild reducing agent for nitro groups.[5]

  • Solvent and Acid: Ethanol is a common solvent, and the addition of concentrated hydrochloric acid creates the necessary acidic environment for the reduction to proceed efficiently.[6]

  • Stoichiometry: An excess of SnCl₂ is used to ensure complete reduction of the nitro group.[7]

Experimental Protocol: Reduction using Stannous Chloride

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 5-10 eq) to the solution.

  • Acidification: Carefully add concentrated hydrochloric acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Chemical Reduction with Sodium Dithionite (Na₂S₂O₄): An Alternative in Aqueous Media

Sodium dithionite is another effective reducing agent for aromatic nitro compounds and can be a useful alternative, especially when acidic conditions need to be avoided.[6]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium dithionite is a powerful reducing agent in aqueous solutions.

  • Solvent System: A biphasic system of an organic solvent (like ethyl acetate) and water is often used. The addition of a base like sodium hydroxide can facilitate the reaction.[6]

  • Temperature: Gentle heating can increase the rate of reaction.

Experimental Protocol: Reduction using Sodium Dithionite

  • Preparation: Dissolve this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate in a round-bottom flask.

  • Aqueous Phase: In a separate flask, prepare a solution of sodium dithionite (typically 3-5 eq) in water. A small amount of a base like 0.5 M sodium hydroxide can be added to the aqueous solution.[6]

  • Reaction: Add the aqueous sodium dithionite solution to the solution of the nitroindole. Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, sampling from the organic layer.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with fresh ethyl acetate.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Amino-7-methoxy-1H-indole. Purify by column chromatography as needed.

Quantitative Data Summary

The choice of reduction method can significantly impact the yield and purity of the final product. The following table provides a comparative summary of the discussed methods. Note that the yields are estimates and will require optimization for this compound.

Reduction MethodTypical ReagentsSolvent(s)TemperatureTypical YieldKey Advantages
Catalytic Hydrogenation H₂, 10% Pd/CEthanol, MethanolRoom Temp.>90%High yield, clean reaction, easy product isolation.
Stannous Chloride SnCl₂·2H₂O, conc. HClEthanolRT - 60 °C70-90%Mild, chemoselective, tolerates various functional groups.[3]
Sodium Dithionite Na₂S₂O₄, H₂O, (NaOH)Ethyl Acetate / WaterRT - 50 °C60-80%Useful when acidic conditions are not suitable.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the reduction of this compound and subsequent analysis.

Experimental_Workflow cluster_Reaction Chemical Reduction cluster_Workup Work-up & Isolation cluster_Analysis Product Characterization Start This compound Reaction Add Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Na₂S₂O₄) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis NMR, Mass Spectrometry, IR Purification->Analysis FinalProduct 4-Amino-7-methoxy-1H-indole Analysis->FinalProduct

Figure 2: General workflow for synthesis and analysis.

Concluding Remarks

The derivatization of the nitro group on this compound, primarily through reduction to the corresponding amine, is a critical step in the synthesis of complex molecules with potential therapeutic applications. This guide has provided detailed protocols for three reliable methods: catalytic hydrogenation, reduction with stannous chloride, and reduction with sodium dithionite. The choice of the optimal method will be dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. It is imperative to note that while these protocols are based on established chemical principles, empirical optimization is crucial for achieving high yields and purity with the specific this compound substrate.

References

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Gribble, G. W. (n.d.). Synthesis and Reactions of Nitroindoles. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. WordPress.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Shaw, E., & Woolley, D. W. (1952). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 74(11), 2948.
  • Royal Society of Chemistry. (2021). Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-Amino-7-oxyindoles via Dearomatization of 4-Alkyl-2-alkynylanilines and Dual Fragment Incorporation with O-Benzoylhydroxylamines. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC.

Sources

Application Notes and Protocols for the Functionalization of the 7-Methoxy-4-nitro-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Methoxy-4-nitro-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged scaffold for the design of novel therapeutic agents. The this compound derivative is of particular interest due to the orthogonal electronic nature of its substituents. The electron-donating methoxy group at the C7 position and the potent electron-withdrawing nitro group at the C4 position create a unique reactivity profile, offering a rich platform for selective functionalization. This guide provides a comprehensive overview of strategic approaches and detailed protocols for the chemical modification of this valuable scaffold, enabling the synthesis of diverse compound libraries for drug discovery and development.

Understanding the Reactivity Landscape

The functionalization of the this compound scaffold is governed by the interplay of its substituents. The methoxy group enhances the electron density of the benzene ring, while the nitro group strongly deactivates the positions ortho and para to it (C3, C5). The pyrrole ring, however, remains relatively electron-rich, with the C3 position being the most nucleophilic, a characteristic inherent to the indole system. The indole nitrogen (N-H) is acidic and can be readily deprotonated for subsequent functionalization. This complex electronic environment allows for a range of selective chemical transformations, which will be explored in the following sections.

Part 1: N-Functionalization of the Indole Core

The nitrogen atom of the indole ring offers a prime site for introducing diversity. N-alkylation and N-arylation can significantly modulate the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for modifying the indole scaffold. The acidity of the N-H proton allows for its removal by a suitable base, generating a nucleophilic indolide anion that readily reacts with various electrophiles.

Protocol: N-Benzylation of this compound

Parameter Condition
Reactants This compound, Benzyl bromide
Base Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile
Temperature 0 °C to room temperature
Reaction Time 2-6 hours

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-benzylated product.

Causality and Insights: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen without competing side reactions. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the indolide salt and promoting the SN2 reaction. The electron-withdrawing nitro group at C4 increases the acidity of the N-H proton, facilitating its removal.

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification indole Dissolve this compound in anhydrous DMF base Add NaH at 0 °C indole->base deprotonation Stir for 30 min (Deprotonation) base->deprotonation add_electrophile Add Benzyl Bromide dropwise at 0 °C deprotonation->add_electrophile stir Stir at RT for 2-6 h add_electrophile->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Benzylated Indole purify->product

Caption: Workflow for N-alkylation of this compound.

Part 2: Functionalization of the Pyrrole Ring (C2 and C3 Positions)

The C2 and C3 positions of the indole nucleus are the most reactive towards electrophilic attack. However, the strong electron-withdrawing effect of the 4-nitro group can influence this reactivity.

C3-Functionalization: The Mannich Reaction

The Mannich reaction is a classic method for introducing an aminomethyl group at the C3 position of indoles. This reaction proceeds via an electrophilic substitution with a pre-formed Eschenmoser's salt or an in situ generated iminium ion.

Protocol: C3-Aminomethylation of this compound

Parameter Condition
Reactants This compound, Formaldehyde, Secondary Amine (e.g., Dimethylamine)
Solvent Acetic acid or a mixture of Dioxane and Water
Temperature Room temperature to 60 °C
Reaction Time 4-12 hours

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add formaldehyde (1.5 eq, 37% aqueous solution) and a secondary amine (e.g., dimethylamine, 1.5 eq, 40% aqueous solution).

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and basify with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C3-aminomethylated indole.

Causality and Insights: The acidic medium of acetic acid facilitates the formation of the electrophilic iminium ion from formaldehyde and the secondary amine. Despite the deactivating effect of the 4-nitro group, the inherent nucleophilicity of the C3 position of the indole is sufficient for the reaction to proceed.

C2-Functionalization: Challenges and Strategies

Direct electrophilic substitution at the C2 position of an indole is generally less favorable than at C3. For electron-deficient indoles, such as our target molecule, radical additions can be a viable strategy for C2-functionalization.[1][2]

Part 3: Functionalization of the Benzene Ring

The benzene portion of the indole scaffold offers opportunities for further diversification, although the positions are generally less reactive than the pyrrole ring.

Halogenation for Subsequent Cross-Coupling

Introducing a halogen atom onto the benzene ring provides a handle for a wide array of palladium-catalyzed cross-coupling reactions. The directing effects of the methoxy and nitro groups will dictate the position of halogenation. The C5 and C6 positions are the most likely sites for electrophilic halogenation.

Protocol: Bromination of this compound

Parameter Condition
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 1-3 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C and add N-Bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to isolate the halogenated indole.

Causality and Insights: NBS is a mild and selective brominating agent. The regioselectivity of this reaction will be influenced by the combined directing effects of the methoxy and nitro groups.

Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is installed, a variety of powerful C-C and C-N bond-forming reactions can be employed.

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.[3][4][5]

  • Sonogashira Coupling: For the introduction of alkyne moieties.[6][7]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-alkyl amines.[3][5]

General Workflow for Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_reaction Reaction Conditions start Halogenated This compound catalyst Pd Catalyst & Ligand start->catalyst coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine) coupling_partner->catalyst base Base (e.g., K2CO3, Cs2CO3) catalyst->base solvent Solvent (e.g., Dioxane, Toluene) base->solvent temperature Heat solvent->temperature product Functionalized Indole temperature->product Amino_Functionalization cluster_derivatization Derivatization of the Amino Group cluster_sandmeyer Sandmeyer Reactions start 7-Methoxy-4-amino-1H-indole acylation Acylation (Amides) start->acylation sulfonylation Sulfonylation (Sulfonamides) start->sulfonylation diazotization Diazotization start->diazotization halogenation Halogenation diazotization->halogenation hydroxylation Hydroxylation diazotization->hydroxylation cyanation Cyanation diazotization->cyanation

Caption: Functionalization pathways for 7-Methoxy-4-amino-1H-indole.

Conclusion

The this compound scaffold is a highly versatile platform for the synthesis of complex and diverse molecules. By understanding the inherent reactivity of the indole nucleus and the directing effects of the methoxy and nitro substituents, researchers can strategically and selectively functionalize each position of the molecule. The protocols and insights provided in this guide serve as a foundation for the development of novel indole-based compounds with potential applications in medicinal chemistry and drug discovery.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
  • Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123–125. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total Synthesis of (–)-Psychotrimine.
  • Stoneman, M. R., & Meanwell, N. A. (2014). Indole and Azaindole Halogenation Catalyzed by the RebH Enzyme Variant 3-LSR Utilizing Co-purified E. coli Reductase.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647–667. [Link]
  • Eschenmoser, A., & Schreiber, J. (1952). Über die Synthese von α,β-ungesättigten Carbonylverbindungen aus β-Halogencarbonylverbindungen. Helvetica Chimica Acta, 35(5), 1660–1666. [Link]
  • Zheng, J., et al. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Letters, 17(24), 6126-6129. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
  • Taft, B. R., & Kahl, J. D. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11846–11853. [Link]
  • Baran, P. S., & Maimone, T. J. (2009). Harnessing the power of C–H bond functionalization in the synthesis of complex natural products.
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Torrente, E., & Sola, M. (2015). The Mechanism of the Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 21(34), 11974-11986. [Link]
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
  • Guo, S., & Lu, Y. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
  • Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 27974–27980. [Link]
  • Dabire, A., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles.
  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
  • Wikipedia. (2023). Reduction of nitro compounds. [Link]
  • Wang, X., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]
  • Reddy, B. V. S., et al. (2022). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 87(10), 6687–6697. [Link]
  • Stoneman, M. R., & Meanwell, N. A. (2015). Green Halogenation of Indoles with Oxone-Halide. ACS Sustainable Chemistry & Engineering, 3(11), 2849–2855. [Link]
  • O'Brien, C. J., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 1926–1937. [Link]
  • Sharma, P., et al. (2022). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 9(19), 5245-5253. [Link]
  • The Organic Chemistry Portal. (2023). Nitro Reduction - Common Conditions. [Link]
  • Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 84–85. [Link]

Sources

Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most important and widely utilized methods for the preparation of the indole nucleus.[1][2][3] This versatile reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, has been instrumental in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[4][5] Its continued relevance in both academic research and industrial applications, such as the synthesis of antimigraine drugs of the triptan class, underscores its robustness and adaptability.[3][6] This guide provides a detailed exploration of the experimental setup for the Fischer indole synthesis, focusing on the synthesis of substituted indoles, with an emphasis on the underlying chemical principles and practical considerations for successful execution.

Mechanistic Underpinnings: A Step-by-Step Examination

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[3][7]

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[1][3][8] This is a reversible reaction, and in many protocols, the hydrazone is prepared in situ.[2]

  • Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine.[1][3][8]

  • [2][2]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, a key[2][2]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[3][8][9] This step is often the rate-determining step of the reaction.[10]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a cyclic aminoacetal (or aminal).[3][8]

  • Elimination of Ammonia: Finally, under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to yield the stable and aromatic indole ring.[3][8]

Visualizing the Mechanism:

Fischer_Indole_Synthesis_Mechanism cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Aromatization, Cyclization & Elimination Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Carbonyl - H₂O Ketone Aldehyde/Ketone Ketone->Arylhydrazone Enehydrazine Ene-hydrazine Arylhydrazone->Enehydrazine Tautomerization Protonated_Enehydrazine Protonated Ene-hydrazine Enehydrazine->Protonated_Enehydrazine + H⁺ Diimine Di-imine Intermediate Protonated_Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aromatized_Intermediate Aromatized Intermediate Diimine->Aromatized_Intermediate Aromatization Cyclic_Aminal Cyclic Aminal Aromatized_Intermediate->Cyclic_Aminal Intramolecular Cyclization Indole Substituted Indole Cyclic_Aminal->Indole - NH₃ Experimental_Workflow Start Select Arylhydrazine & Carbonyl Compound Hydrazone_Formation Hydrazone Formation (in situ or isolated) Start->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (Conventional Heat or Microwave) Hydrazone_Formation->Cyclization Workup Reaction Work-up (Quenching, Neutralization, Extraction) Cyclization->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols.

Introduction: The Challenge of Regioselective Indole Nitration

The synthesis of this compound presents a significant regioselectivity challenge inherent to the electrophilic substitution of the indole nucleus. The indole ring is highly susceptible to acid-catalyzed polymerization, and direct nitration often leads to a mixture of isomers, with the C-3, C-5, and C-6 positions being the most favored sites of attack under various conditions.[1][2] The presence of the methoxy group at the 7-position further complicates the regiochemical outcome, directing nitration towards the 4- and 6-positions. Achieving high yields of the desired 4-nitro isomer requires careful control of reaction parameters and often necessitates a strategic approach to modulate the reactivity of the indole ring.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of nitro-isomers. How can I improve the selectivity for the 4-position?

This is the most common challenge. The formation of multiple isomers is due to the competing directing effects of the indole nitrogen and the C7-methoxy group.[3] To favor the 4-position:

  • Choice of Nitrating Agent: Milder nitrating agents are crucial. While strong acids like a nitric/sulfuric acid mixture are potent, they often lead to poor regioselectivity and polymerization.[1] Acetyl nitrate or benzoyl nitrate, generated in situ, can provide better control.[1][4] A non-acidic and non-metallic approach using tetramethylammonium nitrate and trifluoroacetic anhydride has also been shown to be effective for regioselective nitration of various indoles.[5]

  • Temperature Control: Maintaining a low temperature (typically between -20°C to 0°C) is critical. This slows down the reaction rate and can enhance the kinetic selectivity towards the desired isomer.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for this reaction.[3]

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction mixture. What is causing this and how can I prevent it?

The formation of a dark tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[1] The indole nucleus is electron-rich and readily polymerizes in the presence of strong acids.

  • Avoid Strong Acids: If possible, avoid the use of strong mineral acids like sulfuric acid as a catalyst.[1]

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the cooled solution of 7-methoxy-1H-indole. This prevents localized "hot spots" of high acid concentration that can initiate polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may also contribute to the formation of colored impurities.

Q3: The yield of my reaction is consistently low, even with good regioselectivity. What are the likely causes?

Low yields can be attributed to several factors beyond regioselectivity:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Degradation: The nitro-indole product itself can be sensitive to the reaction conditions. Prolonged exposure to the acidic reaction mixture can lead to degradation. It is important to quench the reaction promptly once the starting material has been consumed.

  • Work-up and Purification Losses: The work-up and purification steps can be a significant source of yield loss. Ensure efficient extraction and careful column chromatography.

  • Purity of Starting Material: The purity of the starting 7-methoxy-1H-indole is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q4: Are there alternative synthetic strategies to improve the yield of this compound?

Yes, when direct nitration proves problematic, multi-step strategies can offer better control and higher yields. One effective, though more lengthy, approach involves the nitration of a protected and substituted precursor to direct the nitro group to the desired position.[2] While specific examples for this compound are less common in the literature, the principle of using protecting groups to block more reactive sites is a well-established strategy in indole chemistry.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Product degradation; Suboptimal reaction conditions; Impure starting materials.Monitor reaction by TLC; Quench reaction promptly; Optimize temperature, time, and reagent stoichiometry; Ensure high purity of 7-methoxy-1H-indole.
Poor Regioselectivity (Mixture of Isomers) Harsh reaction conditions; Highly reactive nitrating agent.Use milder nitrating agents (e.g., acetyl nitrate); Maintain low reaction temperatures (-20°C to 0°C); Consider alternative, non-acidic nitration protocols.[1][5]
Formation of Dark, Insoluble Tar Acid-catalyzed polymerization of the indole.[1]Avoid strong acids like H₂SO₄; Add nitrating agent slowly to a cooled solution; Use an inert atmosphere.
Difficult Purification Presence of closely eluting isomers; Formation of colored impurities.Optimize column chromatography conditions (solvent system, gradient); Consider recrystallization to remove impurities.
Formation of Dinitrated Byproducts Excess of nitrating agent; Reaction temperature too high.Use a minimal excess of the nitrating agent; Maintain strict temperature control at low temperatures.[1]

Experimental Protocols

Protocol 1: Nitration using Acetyl Nitrate

This protocol employs a milder nitrating agent to improve regioselectivity.

Materials:

  • 7-Methoxy-1H-indole

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride to 0°C. Slowly add fuming nitric acid dropwise with vigorous stirring, maintaining the temperature below 5°C. This mixture should be used immediately.

  • Reaction Setup: Dissolve 7-methoxy-1H-indole in glacial acetic acid in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution dropwise to the indole solution, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by carefully pouring it into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Nitration cluster_workup Work-up & Purification A Dissolve 7-Methoxy-1H-indole in Acetic Acid C Slowly add Acetyl Nitrate to Indole solution at 0°C A->C B Prepare Acetyl Nitrate (HNO3 in Acetic Anhydride) B->C D Monitor by TLC C->D E Quench with ice D->E Reaction Complete F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J This compound I->J G Start Low Yield or Impure Product CheckTLC Analyze TLC of Crude Product Start->CheckTLC MultipleSpots Multiple Spots Present? CheckTLC->MultipleSpots SingleSpot Mainly Single Spot? CheckTLC->SingleSpot Tarring Significant Tarring? MultipleSpots->Tarring Yes Dinitro Dinitrated Product (by Mass Spec)? MultipleSpots->Dinitro No LowYield Low Yield of Pure Product SingleSpot->LowYield Sol_Polymer Action: Use milder acid, lower temp, slow addition Tarring->Sol_Polymer Isomers Isomeric Mixture? Dinitro->Isomers No Sol_Stoich Action: Reduce amount of nitrating agent Dinitro->Sol_Stoich Yes Sol_Regio Action: Use milder nitrating agent, lower temp Isomers->Sol_Regio Sol_Workup Action: Optimize extraction and chromatography LowYield->Sol_Workup

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

  • BenchChem. (2025). Common side products in the nitration of 1H-indole. BenchChem.
  • BenchChem. (2025). Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole. BenchChem.
  • (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem.
  • Química Organica.org. Electrophilic substitution at the indole.

Sources

Purification challenges of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methoxy-4-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic building block. The unique electronic and structural features of this molecule, while beneficial for its intended applications, can present specific challenges during its purification. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Understanding the Molecule - The Root of Purification Challenges

Before troubleshooting specific problems, it's crucial to understand the inherent chemical properties of this compound that complicate its purification.

Q1: What makes the purification of this compound particularly challenging?

The purification difficulties arise from a combination of three core factors: its polarity, chemical stability, and the common impurities generated during its synthesis.

  • Polarity and Solubility: The presence of a hydrogen-bond-donating indole N-H group, a polar nitro group, and a moderately polar methoxy group creates a molecule with a complex solubility profile. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in water and nonpolar solvents like hexane[1]. This intermediate polarity can make both selective precipitation and chromatographic separation tricky, as the compound may not be fully soluble or fully insoluble in common solvent systems.

  • Chemical Stability: The indole ring system is electron-rich and susceptible to degradation under various conditions. It is particularly sensitive to strongly acidic environments, which can cause protonation and decomposition[2][3]. Furthermore, the indole nucleus is prone to oxidation, especially at the C2 and C3 positions, potentially forming oxindole derivatives[2]. This instability means that purification methods involving harsh conditions (e.g., highly acidic mobile phases in chromatography) can generate new impurities.

  • Synthesis-Related Impurities: The most common synthesis route is the electrophilic nitration of 7-methoxy-1H-indole[4]. This reaction is seldom perfectly selective and can produce a mixture of closely related compounds that are difficult to separate.

Common Synthesis-Related Impurities Include:

  • Unreacted Starting Material: 7-Methoxy-1H-indole.

  • Positional Isomers: Nitration at other positions on the indole ring (e.g., the 5- or 6-position), although the 7-methoxy group strongly directs to the 4- and 5-positions[4].

  • Over-Nitrated Products: Dinitro-substituted indoles.

  • Degradation Products: Oxindoles or other decomposition products formed under the acidic nitrating conditions[2].

G cluster_synthesis Synthetic Origin cluster_impurities Resulting Impurities cluster_challenges Purification Hurdles Synthesis Electrophilic Nitration of 7-Methoxy-1H-indole SM Starting Material (7-Methoxy-1H-indole) Synthesis->SM Iso Positional Isomers (e.g., 5-nitro, 6-nitro) Synthesis->Iso Over Over-Nitrated (Dinitro species) Synthesis->Over Deg Degradation Products (e.g., Oxindoles) Synthesis->Deg Recryst Difficulty in Recrystallization SM->Recryst TLC Co-elution on TLC/ Column Chromatography Iso->TLC Iso->Recryst Over->TLC Over->Recryst Deg->Recryst Yield Yield Loss due to Product Degradation Deg->Yield

Caption: Relationship between synthesis, common impurities, and purification challenges.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q2: My crude product is a dark brown, sticky oil instead of a solid. How can I proceed with purification?

Cause: This is a common issue. The dark color often indicates the presence of degradation products or highly colored impurities formed from side reactions at elevated temperatures[5]. The oily consistency can be due to residual high-boiling solvents (like DMF or DMSO) or the presence of impurities that depress the melting point of the mixture.

Troubleshooting Strategy:

  • Solvent Trituration/Washing: Before attempting more complex methods, try to solidify the product. Based on its predicted low solubility in nonpolar solvents[1], trituration is an excellent first step.

    • Add a small amount of a cold, nonpolar solvent like diethyl ether or hexane to the oil.

    • Stir vigorously with a spatula, scraping the sides of the flask. This can induce crystallization by dissolving soluble impurities and providing mechanical energy for nucleation.

    • If the product solidifies, you can isolate it by filtration, wash with more cold solvent, and dry. This solid may now be pure enough or at least suitable for recrystallization.

  • If Trituration Fails: The product may be too impure to crystallize. The next step is column chromatography. Dissolve the oil in a minimum amount of a strong solvent (like ethyl acetate or dichloromethane with a few drops of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica containing your product onto the column. This dry-loading technique prevents the oil from streaking down the column.

Q3: My TLC shows multiple spots very close to each other (similar Rf values). How can I improve my chromatographic separation?

Cause: This indicates the presence of structurally similar impurities, most likely positional isomers (e.g., 7-methoxy-5-nitro-1H-indole) or the starting material. Standard silica gel chromatography may not have sufficient resolving power.

Troubleshooting Strategy:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Decrease the concentration of the polar solvent (e.g., from 50% ethyl acetate in hexane to 30%). This will cause all compounds to move more slowly, increasing the separation distance between them.

    • Try Different Solvent Systems: Switch to a different solvent system with different selectivities. For example, instead of ethyl acetate/hexane, try dichloromethane/methanol.

  • Change the Stationary Phase:

    • Phenyl-Hexyl Column: For aromatic and nitro-aromatic compounds, a phenyl-hexyl stationary phase can offer a different separation mechanism based on π-π interactions, in addition to polar interactions[6]. Using methanol in the mobile phase can enhance these interactions and improve the separation of isomers[6].

    • Deactivated Silica/Alumina: Since indoles can be sensitive to the acidity of standard silica gel[3], consider using silica gel that has been treated with a base (e.g., triethylamine) or switching to neutral alumina. This can prevent on-column degradation, which might appear as extra spots or streaking.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This often provides better resolution than isocratic (constant solvent mixture) elution.

Q4: Recrystallization is failing. The compound either "oils out" upon cooling or remains completely dissolved. What should I do?

Cause: This is a classic sign of an inappropriate solvent choice or a highly impure sample. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). Failure to crystallize means the compound is too soluble even at low temperatures.

Troubleshooting Strategy:

  • Systematic Solvent Screening: Use the principle of "like dissolves like, but not too well." The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Based on predicted solubility, alcohols like ethanol or methanol are good starting points[1].

    • Test solubility in small vials: add ~10-20 mg of your crude product to 0.5 mL of solvent. Observe solubility at room temp, then heat it. A good solvent will show a marked increase in solubility upon heating.

  • Use a Two-Solvent System (Solvent/Anti-Solvent): This is highly effective for compounds with tricky solubility.

    • Step 1: Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone).

    • Step 2: While the solution is hot, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Step 3: Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly. This controlled approach to saturation is often more successful than single-solvent cooling.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution to act as a nucleation site.

    • Scratching: Scratch the inside of the flask below the solvent level with a glass rod. Microscopic glass fragments can serve as nucleation points.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Rapid cooling promotes the formation of small, impure crystals or oiling out.

Section 3: Standardized Purification & Analysis Protocols

These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for separating the target compound from isomers and other impurities.

  • Stationary Phase Preparation:

    • Choose an appropriate column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of dichloromethane or ethyl acetate.

    • In a separate flask, add silica gel (approx. 1-2 times the weight of your crude product) and then add your dissolved product solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

    • Collect fractions and monitor them by TLC. A common visualization method for indoles is an ethanolic solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent), which typically produces colored spots[5].

    • Gradually increase the polarity of the mobile phase as needed (e.g., to 20%, 30%, 40% EtOAc/Hexane) to elute your target compound.

    • Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Parameter Starting Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase A Hexane / Ethyl Acetate (9:1 -> 6:4)Good general-purpose system with tunable polarity.
Mobile Phase B Dichloromethane / Methanol (99:1 -> 95:5)Offers different selectivity; useful if A fails.
TLC Visualization UV light (254 nm) and/or Ehrlich's ReagentNitro-aromatics are often UV-active. Ehrlich's reagent is specific for the indole ring.
Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying a solidified crude product that is already relatively pure (>85%).

  • Solvent Selection: Based on the predicted solubility profile[1], ethanol is an excellent starting choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol and begin heating the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot ethanol until the solid is just completely dissolved. Do not add a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum.

Solvent System Type Rationale
Ethanol or Methanol Single SolventGood solubility when hot, lower solubility when cold[1].
Ethyl Acetate / Hexane Two-SolventDissolve in hot EtOAc, add Hexane as anti-solvent.
Acetone / Water Two-SolventHigh polarity range; dissolve in acetone, add water as anti-solvent.
Protocol 3: Purity Assessment by HPLC

A robust HPLC method is essential to accurately determine the purity of the final product.

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Gradient: Start at 10% acetonitrile, ramp to 90% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm or a wavelength of maximum absorbance for the compound.

    • Analysis: Purity is typically reported as the area percentage of the main peak.

Section 4: Purification Strategy Workflow

Use this decision tree to select the most appropriate purification path based on your initial analysis of the crude product.

G start_node Analyze Crude Product (TLC, Physical State) decision_node1 Physical State? start_node->decision_node1 Assess State decision_node decision_node process_node process_node end_node Pure Product (Confirm by HPLC/NMR) process_node1 Perform Recrystallization (See Protocol 2) decision_node1->process_node1 Solid process_node2 Attempt Trituration (e.g., with cold Ether) decision_node1->process_node2 Oil / Gummy process_node1->end_node decision_node2 Solidifies? process_node2->decision_node2 decision_node2->process_node1 Yes process_node3 Perform Column Chromatography (Dry Loading, see Protocol 1) decision_node2->process_node3 No process_node3->end_node

Caption: Decision workflow for selecting a purification strategy.

References

  • Benchchem. (n.d.). Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-indoles: A Comparative Guide.
  • Benchchem. (n.d.). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole.
  • Benchchem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced organic synthesis. This guide is designed to provide in-depth troubleshooting for regioselectivity issues encountered during the nitration of indole. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the complexities of indole nitration.

Q1: Why is controlling regioselectivity in indole nitration so challenging?

The indole nucleus possesses a high electron density, making it highly reactive toward electrophiles but also susceptible to acid-catalyzed polymerization.[1][2] The C3 position of the pyrrole ring is the most nucleophilic site, making it the primary target for electrophilic attack under non-acidic conditions.[1][3] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), protonation at C3 can occur, deactivating the pyrrole ring and shifting the reaction to the benzene ring, which typically results in a mixture of 5- and 6-nitroindoles.[1][2] The inherent reactivity and sensitivity of the indole ring system are the primary sources of regioselectivity challenges.

Q2: What are the primary factors influencing the position of nitration on the indole ring?

The regiochemical outcome of indole nitration is a delicate interplay of several factors:

  • Nitrating Agent: The choice of nitrating agent is paramount. Milder, non-acidic reagents like benzoyl nitrate or in situ generated trifluoroacetyl nitrate tend to favor C3 nitration.[2][4]

  • Reaction Conditions: Acidity, temperature, and solvent all play critical roles. Strongly acidic conditions can lead to C5/C6 nitration, while non-acidic conditions favor C3.[2] Low temperatures are often crucial to minimize side reactions and polymerization.[1]

  • Protecting Groups: The use of N-protecting groups can significantly alter the electronic properties and steric environment of the indole ring, thereby directing the position of nitration.[5][6] Electron-withdrawing groups, for instance, can deactivate the pyrrole ring and make the benzene ring more susceptible to attack.[6]

  • Substituents on the Indole Ring: Pre-existing substituents on either the pyrrole or benzene portion of the indole can direct the incoming nitro group due to both electronic and steric effects.[7]

Q3: Is it possible to achieve selective nitration at any position on the indole ring?

Yes, with the appropriate strategy, it is possible to selectively introduce a nitro group at various positions:

  • C3-Nitration: This is often achieved using non-acidic nitrating agents.[2][4]

  • C5-Nitration: This can be favored by using a C2-substituted indole under strongly acidic conditions or through indirect methods involving Fischer indole synthesis.[1][8][9]

  • C7-Nitration: Direct nitration at the sterically hindered C7 position is difficult. An indirect approach, such as the nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis, is a more effective strategy.[1]

Troubleshooting Guide: Common Regioselectivity Issues

This section provides a structured approach to troubleshooting common problems encountered during indole nitration experiments.

Problem 1: Preferential or Exclusive Nitration at the C3 Position When Another Isomer is Desired

This is a common outcome due to the high nucleophilicity of the C3 position.

Probable Causes:

  • Use of Non-Acidic/Mild Nitrating Agents: Reagents like benzoyl nitrate, ethyl nitrate, or trifluoroacetyl nitrate (generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride) are known to favor C3 nitration.[2][4][10]

  • Reaction Conditions Favoring Kinetic Control: Low temperatures and non-acidic media allow the most nucleophilic position (C3) to react preferentially.

Proposed Solutions:

  • Shift to Acidic Conditions for C5/C6 Nitration: To target the benzene ring, employ strongly acidic conditions (e.g., HNO₃/H₂SO₄). This protonates the C3 position, deactivating the pyrrole ring and directing the electrophilic attack to the C5 and C6 positions.[1][2]

  • Utilize a C2-Substituted Indole: Introducing a substituent at the C2 position can sterically hinder C3 and, in combination with acidic conditions, promote nitration at C5.[2]

  • Employ an N-Protecting Group: An electron-withdrawing N-protecting group like Boc or Tosyl can reduce the electron density of the pyrrole ring, making the benzene ring more competitive for electrophilic attack.[6]

Problem 2: Formation of a Mixture of Regioisomers (e.g., C3, C5, and C6)

Obtaining a mixture of products is a frequent issue, leading to low yields of the desired isomer and difficult purification.

Probable Causes:

  • Intermediate Acidity: The reaction conditions may not be strongly acidic enough to fully protonate and deactivate the C3 position, leading to competitive nitration at multiple sites.

  • Suboptimal Temperature Control: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, reducing selectivity.

  • Unprotected Indole N-H: The acidic N-H proton can participate in complex acid-base equilibria, leading to a mixture of reactive species and, consequently, a mixture of products.

Proposed Solutions:

  • Optimize Acidity: For C5/C6 nitration, ensure sufficiently strong acidic conditions to favor the 3H-indolium cation, which directs nitration to the benzene ring.[2]

  • Strict Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to enhance selectivity.

  • Implement an N-Protecting Group Strategy: Protecting the indole nitrogen can simplify the reactive landscape. The choice of protecting group is critical, as it influences the electronic properties of the ring.[5][6]

Protecting GroupElectronic EffectImpact on Nitration
Boc, TosylElectron-withdrawingDeactivates pyrrole ring, may favor benzene ring nitration
BenzylElectron-donatingActivates pyrrole ring, may enhance C3 reactivity
Problem 3: Low or No Yield of the Desired Nitroindole, with Formation of Tar-like Side Products

This is a classic sign of indole polymerization.

Probable Causes:

  • Harsh Acidic Conditions: The high reactivity of the indole ring makes it prone to acid-catalyzed polymerization, especially with strong acids like HNO₃/H₂SO₄.[1][10]

  • Elevated Temperatures: Higher reaction temperatures can accelerate polymerization.

Proposed Solutions:

  • Avoid Strong, Protic Acids: Whenever possible, opt for milder nitrating systems. For C3 nitration, non-acidic reagents are ideal.[4][11]

  • Maintain Low Temperatures: Carry out the reaction at or below 0°C to minimize polymerization.[1]

  • Use an N-Protecting Group: N-protection can stabilize the indole ring and reduce its propensity for polymerization.[6]

Problem 4: Inability to Achieve Nitration at the C7 Position

The C7 position is sterically hindered and electronically less favored for direct electrophilic attack.

Probable Cause:

  • Direct Nitration Approach: Direct nitration methods are generally ineffective for targeting the C7 position due to steric hindrance and the higher reactivity of other positions.

Proposed Solution:

  • Indirect Synthesis via 1-acetylindoline-2-sulfonate: This is the most reliable method for obtaining 7-nitroindole.[1] The strategy involves protecting the pyrrole double bond and nitrogen, performing the nitration, and then regenerating the indole ring.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Synthesis of 3-Nitroindole via a Non-Acidic Method[4][11]

This protocol utilizes trifluoroacetyl nitrate, generated in situ, for a mild and highly regioselective C3 nitration.

Materials:

  • N-Boc-indole

  • Tetramethylammonium nitrate ((NMe₄)NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) and cool the solution to 0-5°C in an ice bath.

  • Add tetramethylammonium nitrate (1.1 mmol) to the solution.

  • Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-nitroindole.

  • The Boc protecting group can be removed under standard acidic conditions if the free 3-nitroindole is desired.

Protocol 2: Synthesis of 5-Nitro-2-methylindole via Acidic Nitration[1][2]

This protocol demonstrates the nitration of a C2-substituted indole under strongly acidic conditions to favor C5 nitration.

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask, dissolve 2-methylindole (1.0 mmol) in concentrated sulfuric acid (5 mL) at a low temperature (e.g., 0°C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL), keeping the mixture cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5°C.[1]

  • After the addition is complete, stir the reaction mixture at low temperature for the appropriate time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-nitro-2-methylindole.

Visualizing the Reaction Pathways and Troubleshooting Logic

Decision Tree for Selecting a Nitration Strategy

The following diagram illustrates a logical workflow for choosing the appropriate nitration strategy based on the desired regioisomer.

G start What is the desired nitroindole regioisomer? c3 C3-Nitroindole start->c3  C3 c5_c6 C5/C6-Nitroindole start->c5_c6  C5/C6 c7 C7-Nitroindole start->c7  C7 c3_method Use non-acidic nitrating agents (e.g., (NMe4)NO3 / TFAA) on N-protected indole. c3->c3_method c5_c6_method Use C-2 substituted indole under strong acidic conditions (e.g., HNO3 / H2SO4). c5_c6->c5_c6_method c7_method Use indirect method: Nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis. c7->c7_method

Caption: Decision tree for selecting a synthetic strategy based on the desired nitroindole isomer.

Simplified Mechanism: C3 vs. C5 Nitration

This diagram illustrates the key mechanistic divergence leading to different regioisomers based on reaction acidity.

G cluster_non_acidic Non-Acidic Conditions cluster_acidic Strongly Acidic Conditions indole1 Indole intermediate1 Electrophilic attack at C3 (most nucleophilic site) indole1->intermediate1 + 'NO2+' source (e.g., Benzoyl Nitrate) product1 3-Nitroindole intermediate1->product1 indole2 Indole protonation Protonation at C3 indole2->protonation + H+ indolium 3H-Indolium Cation (Pyrrole ring deactivated) protonation->indolium intermediate2 Electrophilic attack at C5 indolium->intermediate2 + HNO3/H2SO4 product2 5-Nitroindole intermediate2->product2

Caption: Divergent pathways for indole nitration under non-acidic vs. strongly acidic conditions.

References

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
  • Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581-26586. [Link]
  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76.
  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • The Journal of Organic Chemistry. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from a source detailing the synthesis of various nitroindoles.
  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • ResearchGate. (n.d.). Nitration of Indole compounds using TCCA and [TCCA/DAA] adduct and NaNO2.
  • YouTube. (2022, October 9). INDOLE.
  • IvyPanda. (2021, May 11). Nitrite and Indole Reaction: Spectrophotometric Study Thesis.
  • SlideShare. (n.d.). Preparation and Properties of INDOLE.
  • Quora. (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?
  • Química Organica.org. (n.d.). Electrophilic substitution at the indole.
  • Scribd. (n.d.). Indole Chemistry.
  • MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.

Sources

Technical Support Center: A Guide to Scalable Production of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 7-Methoxy-4-nitro-1H-indole. As a crucial building block in pharmaceutical research, achieving a scalable, reproducible, and high-purity synthesis is paramount. This document provides an in-depth analysis of common synthetic challenges, troubleshooting strategies in a direct question-and-answer format, and detailed protocols to facilitate the transition from bench-scale experiments to larger-scale production.

Section 1: Strategic Synthesis Planning for Scalability

The selection of a synthetic route is the most critical decision for scalability. While a direct, one-step synthesis appears advantageous for its atom economy, it often presents significant challenges in control and purification at scale.[1] A multi-step approach, while longer, can offer greater control over regioselectivity and impurity profiles, simplifying downstream processing.

Comparative Analysis of Synthetic Routes

The two primary strategies for synthesizing this compound are direct nitration of the 7-methoxy-1H-indole precursor and a multi-step synthesis that constructs the indole ring with the substituents already in place, such as the Leimgruber-Batcho synthesis.[1][2]

ParameterRoute 1: Direct NitrationRoute 2: Multi-Step Synthesis (e.g., Leimgruber-Batcho)
Starting Material 7-methoxy-1H-indole2-methoxy-6-nitrotoluene[2]
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)DMF-DMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni, H₂)[2]
Number of Steps 12 or more
Reported Yield Moderate to High (highly condition-dependent)[1]Good to Excellent[2]
Key Scalability Challenge Heat management (highly exothermic), regioselectivity control, potential for over-nitration.[1]Handling of specialized reagents (e.g., Raney Nickel), multi-step process optimization.
Purification Profile Often requires extensive chromatography to remove isomeric impurities.[3]Generally cleaner reaction profile, often allowing for purification by recrystallization.[2]
Primary Advantage Atom economical and direct.[1]High regioselectivity, greater process control, and safer thermal profile.
Primary Disadvantage Indole ring sensitivity to harsh acidic conditions and risk of runaway reactions.[1][4]Longer synthetic sequence and potentially higher initial reagent cost.
Decision Workflow for Route Selection

The choice of synthesis should be guided by the specific project goals, including batch size, purity requirements, and available equipment.

start Project Goal Definition scale Target Scale? start->scale small_scale < 100g scale->small_scale Small large_scale > 100g (kg scale) scale->large_scale Large purity Purity Requirement? high_purity >99.5% (API Grade) purity->high_purity High mod_purity >98% (Intermediate) purity->mod_purity Moderate small_scale->purity route2 Route 2: Multi-Step Synthesis (Controlled, Reliable) large_scale->route2 Safety & Control are Paramount high_purity->route2 route1 Route 1: Direct Nitration (Fast, High-Risk) mod_purity->route1

Caption: Synthetic route selection based on scale and purity.

Section 2: Troubleshooting Guide for Direct Nitration

This section addresses the most common issues encountered when attempting to scale the direct nitration of 7-methoxy-1H-indole.

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted starting material. What is the likely cause?

Answer: Low yield with incomplete conversion typically points to issues with the activation of the nitrating agent or insufficient reaction time/temperature.

  • Causality: The nitration of an indole is an electrophilic aromatic substitution. The reaction requires the formation of the highly electrophilic nitronium ion (NO₂⁺) from the mixture of nitric and sulfuric acid. If the acid mixture is not prepared correctly (e.g., moisture contamination) or the temperature is too low, the concentration of the nitronium ion will be insufficient for complete conversion.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the use of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Moisture can quench the nitronium ion.

    • Temperature Control: While the initial addition of the nitrating agent must be done at low temperatures (0-5 °C) to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[3] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

    • Stoichiometry: Ensure at least one full equivalent of nitric acid is used. On a larger scale, slight excesses may be required, but this must be balanced against the risk of over-nitration.

Question 2: I am observing significant by-product formation, including dark tars and multiple spots on my TLC plate. How can I improve the reaction's cleanliness?

Answer: The formation of tar and multiple by-products is a classic sign of indole ring degradation under harsh acidic conditions or a runaway exotherm.[4]

  • Causality: The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation and polymerization in strongly acidic and oxidizing environments.[4] The C3 position is particularly prone to protonation, which can lead to degradation pathways.[4] Furthermore, nitration is highly exothermic; a localized temperature spike can "burn" the material, leading to tar formation.

  • Troubleshooting Steps:

    • Aggressive Temperature Control: This is the most critical factor. Ensure the bulk internal temperature of the reaction does not exceed 5 °C during the addition of the nitrating agent. Utilize a reactor with efficient cooling and agitation.

    • Slow, Sub-surface Addition: Add the nitrating agent dropwise and below the surface of the reaction mixture. This ensures rapid mixing and dispersion of heat, preventing localized hot spots.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

    • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents such as tetramethylammonium nitrate/TFAA, although these may be more expensive for large-scale work.[1]

start Problem: Low Yield / Impurities diagnosis1 Unreacted Starting Material? start->diagnosis1 diagnosis2 Tars / Degradation? start->diagnosis2 solution1a Check Reagent Quality (H₂SO₄, HNO₃) diagnosis1->solution1a Yes solution1b Optimize Temperature & Reaction Time diagnosis1->solution1b Yes solution2a Improve Heat Management (Aggressive Cooling) diagnosis2->solution2a Yes solution2b Control Reagent Addition (Slow, Sub-surface) diagnosis2->solution2b Yes solution2c Consider Inert Atmosphere diagnosis2->solution2c Yes

Caption: Troubleshooting workflow for direct nitration issues.

Question 3: My main impurity is an isomer. How can I improve the regioselectivity for the desired 4-nitro product?

Answer: Achieving high regioselectivity in the nitration of substituted indoles is challenging. The outcome is a delicate balance between the directing effects of the substituents and the reaction conditions.

  • Causality: The methoxy group at the 7-position is an ortho-, para-director. However, the electronics of the indole ring itself favor substitution at other positions (e.g., C3, C5, C6). The final isomer distribution is a result of this complex interplay. Temperature and the nature of the solvent/acid system can influence the transition states leading to different isomers.

  • Troubleshooting Steps:

    • Strict Temperature Control: Lower temperatures (approaching -10 °C to 0 °C) generally favor kinetic control and can improve selectivity.

    • Solvent Choice: The reaction is often performed in acetic acid or sulfuric acid.[3] Experimenting with the solvent system can alter the solvation of the indole and the nitrating species, thereby influencing the isomeric ratio.

    • Reconsider the Synthetic Route: If isomeric purity is a persistent and critical issue, this is the strongest argument for abandoning direct nitration in favor of a multi-step synthesis like the Leimgruber-Batcho, which unambiguously establishes the desired substitution pattern.[2]

Question 4: I can purify the material on a small scale using column chromatography, but this is not viable for a 1 kg batch. What are my options for scalable purification?

Answer: The key to scalable purification is to develop a robust recrystallization or precipitation procedure.

  • Causality: Column chromatography is a technique based on differential adsorption that is labor-intensive, solvent-heavy, and does not scale linearly. Recrystallization is a bulk purification method based on differences in solubility at varying temperatures, making it ideal for large quantities.

  • Troubleshooting Steps:

    • Solvent Screening: The goal is to find a solvent (or solvent system) in which the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble.

    • Anti-Solvent Precipitation: An alternative is to dissolve the crude product in a good solvent (e.g., Ethyl Acetate, Dichloromethane) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., Hexanes, Heptane) to force selective precipitation of the product.

    • pH Adjustment: If impurities have different acidic/basic properties, a pH-mediated workup can be effective. After quenching the reaction, careful adjustment of the pH during the aqueous workup can sometimes cause the desired product to precipitate while leaving impurities in the aqueous or organic layers.

Potential Recrystallization Solvents
Solvent SystemRationale
Ethanol / Water Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool slowly.
Ethyl Acetate / Heptane Dissolve in a minimum of hot ethyl acetate, then add heptane as an anti-solvent and cool.
Toluene Aromatic solvents can offer different selectivity for dissolving related isomers.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before any reaction is performed, especially at scale.

Protocol 3.1: Synthesis via Direct Nitration (10g Scale)
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 7-methoxy-1H-indole (10.0 g) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid (3.2 mL) dropwise to chilled concentrated sulfuric acid (5 mL) while maintaining the temperature below 10 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the indole solution via the dropping funnel over 30-45 minutes. Ensure the internal reaction temperature does not rise above 5 °C.[3]

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quench: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto crushed ice (approx. 300 g) with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7. The crude product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude, dried this compound in an appropriately sized flask. Add the primary solvent (Ethanol) in portions and heat the mixture to reflux with stirring until all the solid dissolves. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat. If using a co-solvent system, add the second solvent (hot Water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent (Ethanol) to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

  • BenchChem. (2025). Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole.
  • ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.
  • BenchChem. (2025). Comparing the efficacy of different synthetic routes to 7-methoxy-5-nitro-1H-indole.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 4-nitroindole. [Link]
  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole.

Sources

Technical Support Center: Stability and Degradation of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methoxy-4-nitro-1H-indole. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the stability and degradation characteristics of this compound. Here, we address common challenges and questions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: To ensure maximum stability, solid this compound should be stored in a cool, dry, and dark environment, ideally at 2-8°C.[1] The use of amber vials is highly recommended to protect the compound from light, which can induce photodegradation.[1] For long-term storage, keeping the container tightly sealed under an inert atmosphere, such as argon or nitrogen, will minimize the risk of oxidative degradation.[1]

Q2: I've noticed my stock solution of this compound in DMSO is developing a yellow or brownish tint over time. What is happening?

A2: The development of color in your stock solution is a common indicator of compound degradation. Nitroaromatic compounds can be sensitive, and several factors could be at play. The indole ring is electron-rich and susceptible to oxidation, which can be accelerated by atmospheric oxygen or impurities in the solvent.[2] Additionally, prolonged exposure to ambient light can cause photolytic degradation.[3] It is crucial to prepare fresh solutions for sensitive experiments and to store stock solutions, even for short periods, at low temperatures (e.g., -20°C) and protected from light.

Q3: What are the primary chemical liabilities of the this compound structure?

A3: The structure of this compound contains several functional groups that influence its stability:

  • Indole Nucleus: The electron-rich indole ring is susceptible to oxidation, particularly at the C2 and C3 positions.[1][2] It is also sensitive to strong acids, which can lead to protonation and subsequent degradation.[1]

  • Nitro Group: The nitro group is electron-withdrawing, which can make the compound susceptible to nucleophilic attack under certain conditions. It is also a chromophore, making the molecule prone to photodegradation upon absorption of UV light.[4][5]

  • Methoxy Group: The methoxy group is generally stable but can be susceptible to hydrolysis under harsh acidic conditions, although this is less common than indole ring degradation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in cell-based assays or biological experiments.

  • Possible Cause: Degradation of the compound in the aqueous assay medium.

  • Expert Analysis & Solution: The stability of a compound in a simple solvent like DMSO does not always predict its stability in complex biological media. Cell culture media contain various components, operate at a physiological pH (around 7.4), and are incubated at 37°C, all of which can accelerate degradation.

    • Self-Validation Protocol: Assess the stability of this compound directly in your assay medium. Incubate the compound in the medium under your exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze aliquots at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • Recommendation: Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment to minimize variability.[1]

Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Possible Cause 1: Acid-catalyzed degradation in the mobile phase.

  • Expert Analysis & Solution: The indole ring is sensitive to strongly acidic conditions.[1] If your mobile phase contains a strong acid (e.g., 0.1% trifluoroacetic acid), it could be causing on-column degradation, leading to artifactual peaks.

    • Troubleshooting Step: If acid-catalyzed degradation is suspected, switch to a mobile phase with a milder acid (e.g., 0.1% formic acid) or buffered at a neutral pH.[1] Compare the chromatograms to see if the unexpected peaks are reduced or eliminated.

  • Possible Cause 2: Oxidative degradation.

  • Expert Analysis & Solution: The indole nucleus is easily oxidized.[2] This can occur from dissolved oxygen in your solvents or from exposure to oxidizing agents.

    • Troubleshooting Step: Degas your solvents and mobile phases prior to use. Prepare solutions fresh and avoid prolonged storage. If the compound is used in a reaction with an oxidizing agent, carefully control the stoichiometry and temperature to minimize degradation of the indole core.[1]

Issue 3: Low or no recovery of the compound after a workup procedure.

  • Possible Cause: Degradation under basic or acidic workup conditions.

  • Expert Analysis & Solution: Standard aqueous workups involving strong acids or bases can lead to significant loss of the compound. The indole ring's stability is pH-dependent.

    • Troubleshooting Step: During workup, use mild conditions. Instead of strong acids/bases, use buffered solutions (e.g., saturated sodium bicarbonate, ammonium chloride) for pH adjustment. Minimize the time the compound spends in aqueous acidic or basic solutions and perform extractions promptly.

Visualization of Degradation & Workflow

To better understand the potential degradation pathways and a systematic approach to troubleshooting, the following diagrams are provided.

G A This compound B Oxidative Stress (e.g., H₂O₂, Air) A->B Susceptible Indole Ring C Acidic Stress (e.g., HCl) A->C Sensitive Indole Ring D Photolytic Stress (UV/Vis Light) A->D Nitro Group Chromophore B_P Oxindole Derivatives (Ring Opening Products) B->B_P C_P Polymerization/ Protonated Adducts C->C_P D_P Photoreduction of Nitro Group/ Radical Species D->D_P

Caption: Predicted degradation pathways for this compound.

G start Inconsistent Experimental Result q1 Is the compound degrading in the stock solution? start->q1 a1_yes Prepare fresh stock. Store at -20°C, protected from light. q1->a1_yes Yes q2 Is the compound degrading in the assay medium? q1->q2 No end Problem Resolved a1_yes->end a2_yes Perform medium stability test. Add compound immediately before assay start. q2->a2_yes Yes q3 Is degradation occurring during analysis (e.g., HPLC)? q2->q3 No a2_yes->end a3_yes Modify analytical method. Use milder mobile phase (e.g., formic acid vs. TFA). Degas solvents. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7] This protocol outlines a general method for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a controlled light source (e.g., UV light at 254 nm or a photostability chamber).[1][9]

  • Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
Control (2-8°C) 24>99%0
0.1 M HCl @ 60°C 885%2
0.1 M NaOH @ 60°C 892%1
3% H₂O₂ @ RT 470%3+
UV Light (254 nm) 465%4+

Note: Data is illustrative and will vary based on specific experimental conditions.

References

  • BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • MedCrave. (2016). Forced Degradation Studies.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Thermo Fisher Scientific. (2009). 7-Methoxyindole - Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). 4-Nitroanisole - Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 7-Methoxyindole - Safety Data Sheet.
  • PubMed. (2025). Discovery of indole derivatives as STING degraders.
  • ResearchGate. (2025). Oxidation of melatonin and its catabolites.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds.
  • Fisher Scientific. (2014). 4-Nitroanisole - Safety Data Sheet.
  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • BenchChem. (2025). Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions.
  • OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • PubMed. (n.d.). Oxidation of melatonin and its catabolites.
  • PubChem. (2025). 4-Methoxy-7-nitro-indoline.
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry.
  • Michigan State University. (n.d.). Heterocyclic Compounds.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • BenchChem. (n.d.). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (n.d.). Proposed mechanism for melatonin oxidation by H2O2.
  • PubMed. (n.d.). Superoxide-dependent oxidation of melatonin by myeloperoxidase.
  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry.
  • Michigan State University. (n.d.). Heterocyclic Compounds.

Sources

Resolving poor solubility of 7-Methoxy-4-nitro-1H-indole in assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving poor solubility of 7-Methoxy-4-nitro-1H-indole in experimental assays. The following information is curated to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a molecular structure that presents a classic solubility challenge. Its aromatic indole core is largely nonpolar, while the nitro and methoxy groups introduce polarity and the potential for hydrogen bonding.[1] This duality means that its solubility is highly dependent on the solvent system employed. As predicted, its solubility is highest in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate in alcohols, and low in aqueous solutions and nonpolar solvents.[1] Poor aqueous solubility is a significant hurdle in drug discovery, affecting everything from initial high-throughput screening to in vivo pharmacokinetic studies.[2][3] This guide will walk you through a logical, step-by-step process to address these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening and how can I fix it?

This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility, even with a small percentage of the organic co-solvent (DMSO) present.[4]

  • Immediate Troubleshooting:

    • Reduce the final concentration of your compound. You may be exceeding its solubility limit in the final assay buffer.

    • Lower the concentration of your DMSO stock solution. This will require adding a larger volume to the aqueous buffer, but it can sometimes prevent localized high concentrations that initiate precipitation.

    • Perform a stepwise dilution. Instead of a single large dilution, try diluting the DMSO stock in intermediate mixtures of DMSO and your aqueous buffer before the final dilution.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The tolerance to DMSO is cell-line specific.[6][7]

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[6][7][8][9] It is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[6][7]

  • Crucial Experiment: Always perform a vehicle control experiment where you treat your cells with the same concentration of DMSO that is present in your highest compound concentration. This will allow you to distinguish between the effects of the compound and the solvent.[6][9] The duration of the assay also matters; longer incubation times may require lower DMSO concentrations.[6][10]

Q3: Can I use other solvents besides DMSO?

Yes, other solvents can be used, but they each come with their own set of considerations.

  • Ethanol: Many compounds are soluble in ethanol.[11] Similar to DMSO, you must perform a vehicle control to account for any effects of the ethanol on your assay.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.[1] However, it can also be toxic to cells, so its concentration must be carefully controlled.

  • Co-solvent Systems: Mixtures of solvents can sometimes be more effective than a single solvent. For example, a mixture of ethanol and DMSO might improve solubility.[11]

Q4: My compound still isn't soluble enough in my aqueous buffer, even with DMSO. What other strategies can I try?

If a simple co-solvent approach is insufficient, several other formulation strategies can be employed to enhance aqueous solubility.[2][3][12][13]

  • pH Modification: If your compound has ionizable groups, adjusting the pH of your buffer can significantly impact solubility.[4][14][15][16] The indole nitrogen is weakly acidic and can be deprotonated under basic conditions, potentially increasing aqueous solubility.[1]

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[2][5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20][21] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing its solubility.[17][18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used for this purpose.[4]

Troubleshooting Workflows & Protocols

Visualizing the Path to Solubilization

The following workflow provides a structured approach to troubleshooting solubility issues with this compound.

Solubility_Workflow start Start: Poor Solubility Observed stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol precip_check Precipitation upon dilution in aqueous buffer? stock_sol->precip_check success Success: Proceed with Assay (with vehicle control) precip_check->success No reduce_conc Option 1: Reduce Final Compound Concentration precip_check->reduce_conc Yes step_dilute Option 2: Use Stepwise Dilution precip_check->step_dilute Yes, still precipitates adv_sol Advanced Solubilization Strategies Needed precip_check->adv_sol Yes, still precipitates reduce_conc->stock_sol step_dilute->stock_sol ph_mod Strategy A: pH Modification (if ionizable) adv_sol->ph_mod surfactant Strategy B: Add Surfactant (e.g., Tween® 80) adv_sol->surfactant cyclodextrin Strategy C: Use Cyclodextrin (e.g., HP-β-CD) adv_sol->cyclodextrin revalidate Re-validate Assay with New Formulation Components ph_mod->revalidate surfactant->revalidate cyclodextrin->revalidate revalidate->success

Caption: A decision tree for troubleshooting the solubility of this compound.

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a compound for use in an aqueous assay.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 192.17 g/mol .

  • Weigh the solid compound accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential compound degradation.

  • Perform serial dilutions of the stock solution in your final assay buffer. It is critical to add the DMSO stock to the buffer and mix immediately to minimize precipitation.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This assay helps determine the concentration at which your compound begins to precipitate in a specific aqueous buffer.

Materials:

  • Concentrated DMSO stock of this compound (e.g., 10 mM)

  • Aqueous assay buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom plates

  • Multichannel pipette

  • Plate reader with nephelometry or light scattering detection capabilities

Procedure:

  • Prepare serial dilutions of your DMSO stock solution in 100% DMSO in a 96-well plate.

  • Add a large volume of the aqueous buffer (e.g., 198 µL) to the wells of a second 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Mix the plate thoroughly.

  • Measure the light scattering at an appropriate wavelength (e.g., 650 nm) immediately after mixing and at several time points (e.g., 15, 30, 60 minutes).

  • Analyze the data: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit of your compound in that specific buffer.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a starting point for using cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of interest

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 20% (w/v), depending on the required solubility enhancement.

  • Add an excess of solid this compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for several hours at room temperature. Sonication can be used to expedite the process.

  • Allow the mixture to equilibrate overnight.

  • Centrifuge or filter the solution to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Summary Tables

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent hydrogen bond acceptors and have high dipole moments, which effectively solvate the polar nitro and methoxy groups of the molecule.[1]
Polar Protic Methanol, Ethanol, WaterModerate to LowThe ability to participate in hydrogen bonding is beneficial, but the nonpolar indole core limits solubility, especially in water.[1]
Nonpolar Hexane, TolueneLowThe significant polarity from the nitro group leads to poor interaction with nonpolar solvents.[1]
Table 1: Predicted Qualitative Solubility of this compound
Agent Typical Starting Concentration Mechanism of Action Considerations for Assays
DMSO < 0.5% (v/v)Co-solvencyCell-line specific toxicity; always include a vehicle control.[6][7]
Tween® 80 0.01% - 0.1% (v/v)Micellar EncapsulationCan interfere with some assays; may affect cell membrane integrity at higher concentrations.
HP-β-CD 1% - 10% (w/v)Inclusion Complex FormationCan extract cholesterol from cell membranes at high concentrations; generally well-tolerated.[4]
Table 2: Common Solubilizing Agents and Key Considerations

Final Recommendations

When working with a poorly soluble compound like this compound, there is no one-size-fits-all solution. A systematic approach, beginning with the simplest methods (co-solvents) and progressing to more complex formulations (cyclodextrins), is recommended. Always validate that your chosen solubilization strategy does not interfere with your assay by running appropriate controls. By understanding the physicochemical properties of your compound and the principles of solubility enhancement, you can design robust experiments that yield clear and reliable data.

References

  • Singh, A., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 844–860.
  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.
  • Williams, R. O., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit.
  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate.
  • Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.
  • Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Various Authors. (2016, April 20). What is the maximum non-toxic concentration of DMSO in Cell culture? ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole.
  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Ingles, D., et al. (2010). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 15(4), 386–395.
  • Perisic-Janjic, N., et al. (2016).
  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Akula, P., & Lakshmi, P. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Kumar, A., et al. (n.d.).
  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Gîtin, M.-A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 345.
  • Various Authors. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Various Authors. (2015, July 9). How can I increase the solubility of a compound for an MTT assay? ResearchGate.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube.
  • Wager, T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Opinion in Drug Discovery & Development, 13(3), 285–292.
  • Agilent.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate.
  • Liu, Y., et al. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 26(22), 5518–5522.
  • El-Faham, A., et al. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Saudi Chemical Society, 23(2), 167–187.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole.
  • Wang, H., et al. (2019). The ammonium-promoted formylation of indoles by DMSO and H2O.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24728764, 6-Methyl-4-nitro-1H-indole.
  • Various Authors. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.

Sources

Technical Support Center: Characterization of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address the common and often subtle challenges encountered during its characterization, providing in-depth, experience-based solutions and robust protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold is a common motif in bioactive molecules, and the specific arrangement of the methoxy and nitro groups allows for further functionalization, making it a key intermediate in the synthesis of targeted therapeutics.[1] It is also explored in research for the development of fluorescent probes, where its photophysical properties are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.[1]

Q2: What are the expected physical properties of this compound?

While a comprehensive public dataset is limited, based on its structure and related nitroindoles, this compound is expected to be a crystalline solid, likely with a yellow to brown hue.[2] The presence of the polar nitro group and the hydrogen-bonding N-H group suggests a relatively high melting point and limited solubility in nonpolar solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Appearance Yellow to brown crystalline solidTypical for nitroaromatic compounds.[2]
Solubility High in DMSO, DMF; Moderate in DCM, Chloroform, Methanol; Low in Water, Hexane.[3]The polar nitro and N-H groups require polar solvents for effective solvation, while the aromatic core provides some solubility in chlorinated solvents.[3]
Stability Potentially sensitive to strong bases, reducing agents, and prolonged light exposure.[4]The nitro group can be reduced, and the indole ring system can be susceptible to oxidation or degradation under harsh pH and photolytic conditions.[2][4]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows very broad peaks, especially for the N-H proton.

Probable Cause & Explanation:

Peak broadening in NMR is a common issue that can arise from several factors.[5] For this compound, the most frequent causes are:

  • Chemical Exchange: The indole N-H proton is acidic and can exchange with other labile protons in the sample, such as trace amounts of water.[6][7] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[5][6]

  • Poor Solubility/Aggregation: If the compound is not fully dissolved or forms aggregates in the chosen NMR solvent, the non-homogenous sample will experience variations in the magnetic field, causing peaks to broaden.[8][9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in the sample or the NMR tube can cause rapid relaxation of nearby protons, leading to extremely broad signals.[6][9]

  • Concentration Effects: A sample that is too concentrated can increase the solution viscosity and promote aggregation, both of which can lead to broader peaks.[8]

Solutions & Protocols:

  • Solution 1: Solvent Selection and Water Removal.

    • Action: Switch to a solvent that provides better solubility, such as DMSO-d₆. DMSO is an excellent hydrogen bond acceptor and will often sharpen the N-H signal.

    • Protocol:

      • Ensure your sample is completely dry by placing it under a high vacuum for several hours.

      • Use a high-quality deuterated solvent. If using CDCl₃, consider a freshly opened ampule or one stored over molecular sieves.

      • Prepare the NMR sample in a glove box or a dry environment to minimize moisture absorption.

      • For confirmation of an exchangeable proton, add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad N-H peak should disappear or significantly diminish.[7][8]

  • Solution 2: Adjust Sample Concentration.

    • Action: Prepare a more dilute sample.

    • Protocol:

      • Start by preparing a sample at a concentration of ~5-10 mg/mL.

      • If peaks remain broad, dilute the sample by half and re-acquire the spectrum.

      • Observe if peak shape improves. This helps to rule out concentration-dependent aggregation.

  • Solution 3: Elevated Temperature NMR.

    • Action: Acquire the spectrum at a higher temperature (e.g., 40-60 °C).

    • Rationale: Increasing the temperature can increase the rate of chemical exchange, sometimes moving it into the "fast exchange" regime on the NMR timescale, which results in a sharp, averaged signal.[8] It also improves solubility and reduces viscosity.

Problem: The chemical shifts in my spectrum don't match the expected values, or I have extra, unassigned peaks.

Probable Cause & Explanation:

  • Residual Solvents: The most common source of extra peaks is residual solvent from the synthesis or purification steps (e.g., Ethyl Acetate, Hexanes, Dichloromethane).

  • Unexpected Chemical Structure: The sample may not be the expected compound, or it could be an isomer.[7]

  • Degradation: The compound may have degraded during storage or sample preparation. Nitroindoles can be sensitive to light and air.[4]

Solutions & Protocols:

  • Solution 1: Identify and Remove Residual Solvents.

    • Action: Compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents.

    • Protocol:

      • Dry the sample thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable.

      • Re-dissolve the sample in the NMR solvent and re-acquire the spectrum.

  • Solution 2: Verify Structure with 2D NMR and Mass Spectrometry.

    • Action: Use more advanced characterization techniques to confirm the compound's identity.

    • Protocol:

      • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

      • 2D NMR: Run a suite of 2D NMR experiments (COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

  • Solution 3: Assess Sample Purity with HPLC.

    • Action: Use a high-purity analytical technique like HPLC-UV to determine the number of components in your sample.

    • Protocol:

      • Develop an HPLC method (see Section 2.3).

      • Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.[7]

Mass Spectrometry (MS)
Problem: I am struggling to get a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).

Probable Cause & Explanation:

  • In-Source Fragmentation: Nitroaromatic compounds can be fragile. The energy applied during the ionization process (e.g., in Electrospray Ionization, ESI) might be causing the molecule to fragment before it is detected.

  • Poor Ionization Efficiency: The compound may not ionize well under the selected conditions (positive or negative mode). The nitro group is electron-withdrawing, which can favor negative ion mode, while the indole nitrogen is basic and can be protonated in positive ion mode.

  • Matrix Effects (MALDI): For MALDI-MS, the choice of matrix is critical. An inappropriate matrix can suppress ionization of the analyte.[10]

Solutions & Protocols:

  • Solution 1: Optimize Ionization Source Conditions (ESI/APCI).

    • Action: Reduce the energy in the ionization source to minimize fragmentation.

    • Protocol:

      • Decrease the fragmentor or capillary exit voltage.

      • Reduce the source temperature.

      • Try a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if ESI is too harsh.

  • Solution 2: Experiment with Both Ionization Modes.

    • Action: Analyze the sample in both positive and negative ion modes.

    • Protocol:

      • Positive Mode: Use a mobile phase additive like 0.1% formic acid to promote protonation ([M+H]⁺).

      • Negative Mode: Use a mobile phase additive like 0.1% ammonia or a small amount of a basic modifier to promote deprotonation ([M-H]⁻). The acidic N-H proton should be readily lost.

  • Solution 3: Select an Appropriate MALDI Matrix.

    • Action: For MALDI analysis, use a matrix known to work well with nitroaromatic compounds.

    • Rationale: Recent studies have shown that nitro indole derivatives themselves can act as effective dual-polarity matrices.[10] This suggests that matrices with similar electronic properties may be successful.

    • Protocol:

      • Screen matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).

      • Consider testing novel nitro-containing matrices if standard ones fail.[10]

High-Performance Liquid Chromatography (HPLC)
Problem: My peak shape is poor (tailing or fronting).

Probable Cause & Explanation:

  • Peak Tailing:

    • Secondary Interactions: The slightly acidic indole N-H can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction mechanism slows down a portion of the analyte molecules, causing the peak to tail.[11]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[11]

    • Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.[11][12]

  • Peak Fronting:

    • Sample Overload: This is a classic sign of injecting too much sample mass onto the column.[11]

    • Poor Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure Acetonitrile when the mobile phase is 30% Acetonitrile), the peak shape can be severely distorted.[11]

Solutions & Protocols:

  • Solution 1: Optimize Mobile Phase and Column Choice.

    • Action: Modify the mobile phase to reduce secondary interactions or switch to a more inert column.

    • Protocol:

      • Add a Competitive Base: Add a small amount of a basic modifier like 0.1% triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the acidic silanol groups, preventing the analyte from doing so.

      • Adjust pH: Ensure the mobile phase pH is controlled with a buffer (e.g., phosphate or acetate buffer) to maintain a consistent ionization state of the analyte.

      • Use an End-Capped Column: Select a high-quality, end-capped C18 column where most of the residual silanol groups have been deactivated.

  • Solution 2: Address Overloading and Solvent Mismatch.

    • Action: Reduce the injection mass and ensure the sample solvent is compatible with the mobile phase.

    • Protocol:

      • Perform a loading study: serially dilute the sample and inject it until a symmetrical, Gaussian peak shape is achieved.

      • Ideally, dissolve the sample directly in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[11]

Visualization & Workflows

General Characterization Workflow

The following diagram outlines a standard, self-validating workflow for the initial characterization of a new batch of this compound.

cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Purity Analysis cluster_3 Final Reporting A Sample Received B Visual Inspection (Color, Form) A->B C Solubility Test (Qualitative) B->C D ¹H & ¹³C NMR C->D E HRMS C->E F FTIR C->F G HPLC-UV/DAD D->G E->G I Data Interpretation & Comparison F->I H LC-MS G->H H->I J Certificate of Analysis (CoA) I->J

Caption: Standard workflow for synthesis and characterization.

Troubleshooting Ambiguous NMR Spectra

This decision tree provides a logical path for diagnosing and solving common NMR issues.

start Ambiguous NMR Spectrum q1 Are peaks broad? start->q1 q2 Extra peaks present? q1->q2 No c1 Cause: - Chemical Exchange - Poor Solubility - Paramagnetic Impurity q1->c1 Yes q3 Shifts incorrect? q2->q3 No c2 Cause: - Residual Solvent - Impurity from reaction - Degradation q2->c2 Yes c3 Cause: - Wrong Solvent Reference - Wrong Compound/Isomer - pH Effects q3->c3 Yes s3 Solution: - Re-reference spectrum - Confirm with MS & 2D NMR - Buffer sample if needed q3->s3 Yes s1 Solution: - Use DMSO-d₆ or add D₂O - Dilute sample or use heat - Filter sample c1->s1 s2 Solution: - Dry under high vacuum - Re-purify sample - Check purity by HPLC c2->s2 c3->s3

Caption: Decision tree for troubleshooting NMR spectral issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • TutorChase. Why might an NMR spectrum show broad peaks?.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. PubMed.
  • Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. (2019).
  • Chemistry Stack Exchange. 1H NMR Broad peaks. (2015).
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021).
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. PubMed.
  • Wiley-VCH. Supporting Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole.
  • Medikamenter Quality Services. Common Issues in HPLC Analysis. (2025).
  • MySkinRecipes. This compound.
  • Labcompare. Troubleshooting Common HPLC Issues. (2025).
  • International Journal of Trend in Scientific Research and Development. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Phenomenex. Common HPLC Problems & How to Deal With Them. (2022).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53413182, 7-methoxy-4-methyl-1H-indole.
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.
  • ACS Publications. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2022).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84673021, 7-methoxy-2-methyl-1H-indole-4-carboxylic acid.

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your mobile phase and troubleshooting common chromatographic issues. Our approach is rooted in a deep understanding of the physicochemical properties of this molecule and extensive experience in HPLC method development.

Understanding Your Analyte: this compound

A successful HPLC method begins with a thorough understanding of the analyte. This compound is a moderately polar molecule, and its behavior on a reversed-phase column is influenced by its structural features.

Physicochemical PropertyValue / PredictionImplication for HPLC Method Development
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol [1]Influences diffusion and mass transfer characteristics.
Predicted logP 2.6079Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
Predicted pKa ~13-15 (estimated)The indole N-H is weakly acidic. The molecule will be in its neutral form across the typical HPLC pH range (2-8), simplifying mobile phase pH selection.
Solubility Predicted to have low to moderate solubility in polar protic solvents (e.g., water, methanol) and high solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).[2]Use a high proportion of organic solvent for sample preparation to ensure complete dissolution.
UV Absorbance Expected λmax in the 300-400 nm range.A UV detector set in this range should provide good sensitivity.

Recommended Starting HPLC Method

This method serves as a robust starting point for your experiments. Optimization will likely be necessary to achieve the desired resolution and run time for your specific application.

Experimental Protocol: Initial HPLC Conditions

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: I'm observing significant peak tailing for my analyte. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Secondary Silanol Interactions Your analyte, while neutral, possesses a methoxy group and a nitro group that can engage in hydrogen bonding with residual silanol groups (Si-OH) on the silica-based stationary phase of your column. These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause peak tailing.

  • Troubleshooting & Optimization:

    • Mobile Phase pH Adjustment: While the analyte itself is not ionizable in the typical pH range, a low pH mobile phase (e.g., pH 2-3 using formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.

    • Use of Mobile Phase Additives: If pH adjustment is insufficient, consider adding a competitive base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1% v/v). TEA can mask the active silanol sites and improve peak shape.

    • Column Selection: Employ a modern, high-purity silica column with end-capping. These columns have a lower concentration of accessible silanol groups, which reduces the likelihood of peak tailing.

Q2: My retention times are drifting between injections. What should I investigate?

A2: Inconsistent retention times can make peak identification and quantification unreliable. Several factors related to the HPLC system and mobile phase can contribute to this issue.[2][3]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run. Increasing the equilibration time can often resolve this issue.[4]

    • Mobile Phase Composition Changes: Prepare fresh mobile phase for each run to avoid changes in composition due to the evaporation of volatile organic solvents.[4] Ensure accurate and consistent preparation of the mobile phase.

    • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause flow rate fluctuations; degas the mobile phase and purge the pump.

    • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even small variations in ambient temperature can affect retention times.[4]

Q3: I'm seeing a split peak for my analyte. What are the possible reasons?

A3: Peak splitting can be a frustrating problem with several potential root causes.

  • Troubleshooting Workflow:

    G cluster_sample Sample Preparation cluster_column Column Issues cluster_system System Issues Start Split Peak Observed Sample_Prep Check Sample Preparation Start->Sample_Prep Column_Issue Investigate Column Sample_Prep->Column_Issue If sample prep is correct Solvent_Mismatch Sample solvent stronger than mobile phase? Sample_Prep->Solvent_Mismatch Incomplete_Dissolution Analyte fully dissolved? Sample_Prep->Incomplete_Dissolution System_Issue Examine HPLC System Column_Issue->System_Issue If column is not the issue Contamination Column contaminated? Column_Issue->Contamination Void Void in packing material? Column_Issue->Void Injector Partial injector blockage? System_Issue->Injector Solution Problem Resolved Solvent_Mismatch->Solution Redissolve in mobile phase Incomplete_Dissolution->Solution Ensure complete dissolution Contamination->Solution Flush or replace column Void->Solution Replace column Injector->Solution Clean/service injector

    Caption: Troubleshooting workflow for split peaks.

  • Detailed Explanations:

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. It is always best to dissolve your sample in the initial mobile phase composition.

    • Incomplete Sample Dissolution: Ensure your sample is fully dissolved before injection. Undissolved particulates can lead to split peaks.

    • Column Contamination: A blocked column frit or contamination at the head of the column can disrupt the sample flow path. Try back-flushing the column or, if necessary, replacing it.

    • Column Void: A void or channel in the column packing material can also cause peak splitting. This may require replacing the column.

Q4: How can I improve the sensitivity of my analysis for low-level impurities?

A4: Achieving low limits of detection is often critical. Here are several strategies to enhance sensitivity.

  • Strategies for Improving Sensitivity:

    • Optimize Detection Wavelength: While 350 nm is a good starting point, perform a UV scan of your analyte to determine the absolute λmax. A diode array detector (DAD) is invaluable for this.

    • Increase Injection Volume: A larger injection volume will increase the signal, but be mindful of potential peak broadening if the injection volume is too large or the sample solvent is too strong.[5]

    • Reduce Baseline Noise: Use high-purity HPLC-grade solvents and freshly prepared mobile phases to minimize baseline noise. A clean system is essential for low-level detection.

    • Sample Pre-concentration: If your sample matrix allows, consider a solid-phase extraction (SPE) step to concentrate your analyte before injection.

References

  • 1H-Indole, 4-methoxy-7-nitro-. LookChem. (n.d.).
  • 4-Methoxy-7-nitro-indoline. PubChem. (n.d.).
  • Lu, J. W., Lavi, A., & Lin, Y. H. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(9), 1592–1601.
  • UV Vis Spectra of Indole Analogues. Research Data Australia. (n.d.).
  • Drifting HPLC Peak Retention Times. LabVeda. (2024, April 24).
  • Soares, M. A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Molecules, 27(15), 4998.
  • Factors that affect sensitivity in HPLC. MicroSolv. (2025, June 28).
  • How to Improve Sensitivity. GL Sciences. (n.d.).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of indole-containing compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of their NMR spectra.

Introduction: The Unique Challenges of Indole NMR

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, but its NMR spectra can be deceptively complex. Overlapping aromatic signals, quadrupolar broadening from the ¹⁴N nucleus, and unpredictable substituent effects often complicate straightforward interpretation. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my indole spectrum so overlapped and difficult to assign?

A1: The four protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) often resonate in a narrow region of the ¹H NMR spectrum, typically between 7.0 and 7.7 ppm. This leads to signal overlap, making assignment challenging. Several strategies can be employed to resolve these signals:

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant Aromatic Solvent-Induced Shifts (ASIS), which may resolve overlapping signals.[1]

  • Higher Magnetic Field: Acquiring the spectrum on a higher field spectrometer (e.g., transitioning from 400 MHz to 600 MHz) increases chemical shift dispersion, which can effectively separate multiplets that are crowded at lower fields.[1]

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving signal overlap. A COSY (Correlation Spectroscopy) experiment reveals correlations between J-coupled protons (typically three bonds apart), allowing you to trace the connectivity of the aromatic spin system.[1][2]

Q2: The N-H proton signal of my indole is broad or sometimes not visible. Why does this happen?

A2: The broadening of the N-H proton signal is primarily due to two factors:

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a spin I=1 and a non-spherical charge distribution, resulting in a quadrupolar moment. This leads to rapid relaxation and broadening of the signals of adjacent protons, including the N-H proton.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange can be pH and temperature-dependent. To sharpen the N-H signal, one can use a very dry solvent and/or lower the temperature of the experiment.

Q3: How can I definitively determine the substitution pattern on the indole ring?

A3: Determining the precise location of substituents is a common challenge. A combination of 1D and 2D NMR techniques is often necessary:

  • NOE (Nuclear Overhauser Effect) Experiments: 1D NOE or 2D NOESY/ROESY experiments are invaluable for determining through-space proximity of protons. For instance, irradiating a substituent's protons and observing an NOE to a specific indole ring proton can confirm its position.

  • Long-Range Heteronuclear Correlation (HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two to three bonds. This is extremely useful for connecting a substituent to the indole core by observing correlations from the substituent's protons to the carbon atoms of the indole ring.[3]

  • ¹³C NMR Chemical Shifts: Substituents induce predictable changes in the ¹³C chemical shifts of the indole ring carbons. Comparing the observed shifts to literature values for known substituted indoles can provide strong evidence for the substitution pattern.[4][5][6]

Q4: I've synthesized a substituted indole, but the NMR shows unexpected signals. What could they be?

A4: Unexpected signals often arise from common impurities or side products from the synthesis.

  • Starting Materials: Unreacted starting materials are a common source of impurity signals.

  • Solvent Residues: Residual solvents from the reaction or purification steps are frequently observed. There are extensive published tables of common solvent chemical shifts in various deuterated solvents.[7][8][9]

  • Oxidation/Polymerization Products: Indoles can be sensitive to air and light, leading to oxidation or polymerization, which may appear as a pinkish or yellowish hue in the sample.[10] These products can give rise to complex, often broad, signals in the NMR spectrum.

  • Side Products from Synthesis: Depending on the synthetic route, various isomeric or side products can be formed. For example, in reactions involving electrophilic substitution, substitution may occur at an alternative position if the primary site is blocked.[11] During catalytic hydrogenation steps, dehalogenation can occur, leading to impurities where a halogen substituent has been replaced by hydrogen.[12]

Troubleshooting Guides

Issue 1: Ambiguous Aromatic Region

Problem: You have a disubstituted indole, and the aromatic region of the ¹H NMR spectrum is a complex multiplet, making it impossible to assign the substitution pattern.

Troubleshooting Workflow:

G start Complex Aromatic Multiplet step1 Acquire 1D ¹H NMR in a different solvent (e.g., benzene-d₆) start->step1 Induce chemical shift changes step2 Run a 2D COSY experiment step1->step2 If overlap persists step3 Analyze coupling constants (J-values) step2->step3 Identify coupled proton networks step4 Run a 2D NOESY or ROESY experiment step3->step4 Establish through-space proximities step5 Run a 2D HMBC experiment step4->step5 Confirm connectivity to carbons end Determine Substitution Pattern step5->end

Caption: Workflow for resolving ambiguous aromatic signals.

Detailed Steps & Rationale:

  • Change Solvent: As a first step, re-acquiring the ¹H NMR in a solvent like benzene-d₆ can alter the chemical shifts of the aromatic protons, potentially resolving the overlap. This is a quick and often effective initial approach.

  • Acquire a COSY Spectrum: This experiment will reveal which protons are coupled to each other. For a typical indole benzene ring, you will see correlations between H-4 and H-5, H-5 and H-6, and H-6 and H-7. This helps to trace the proton connectivity.

  • Analyze Coupling Constants: The magnitude of the coupling constant (J) provides valuable information about the relative positions of the coupled protons.

    • Ortho coupling (³JHH) is typically the largest, around 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is the smallest, often less than 1 Hz and not always resolved.[13] By carefully analyzing the splitting patterns and measuring the coupling constants, you can often deduce the substitution pattern.

  • Utilize NOE: If ambiguity remains, a 2D NOESY or ROESY experiment can show through-space correlations. For example, an NOE between a substituent on the pyrrole ring (e.g., N-CH₃) and a proton on the benzene ring (e.g., H-7) can provide a definitive assignment.

  • Confirm with HMBC: The HMBC experiment provides the final piece of the puzzle by showing long-range correlations between protons and carbons. This allows you to unambiguously link substituents to specific positions on the indole scaffold.

Issue 2: Broadened Signals Due to ¹⁴N Quadrupole

Problem: Signals for protons adjacent to the indole nitrogen (H-1 and H-2) are broad, making integration and coupling constant measurement difficult.

Troubleshooting Workflow:

G start Broad H-1/H-2 Signals step1 Lower the experimental temperature start->step1 Slow down quadrupolar relaxation step2 Use a more viscous solvent step1->step2 If broadening persists step3 Consider ¹⁵N isotopic labeling step2->step3 Definitive solution end Sharper Signals step3->end

Caption: Workflow to mitigate ¹⁴N quadrupolar broadening.

Detailed Steps & Rationale:

  • Lower Temperature: Decreasing the temperature of the NMR experiment can sometimes sharpen the signals by altering the relaxation properties of the ¹⁴N nucleus.

  • Increase Solvent Viscosity: Using a more viscous solvent can slow down molecular tumbling, which can lead to sharper lines for nuclei coupled to a quadrupolar nucleus.[1]

  • ¹⁵N Isotopic Labeling: The most definitive solution is to synthesize the indole with a ¹⁵N-labeled precursor. The ¹⁵N isotope has a spin of I=1/2 and is not quadrupolar. NMR spectra of ¹⁵N-labeled indoles show sharp signals for adjacent protons and also allow for the observation of ¹⁵N-¹H coupling constants, providing additional structural information.[1][2]

Key Experimental Protocols

Protocol 1: Standard 2D COSY Acquisition
  • Sample Preparation: Prepare a solution of the indole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent phase-sensitive gradient COSY).

    • Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): 2-4.

    • Number of Increments (in F1): 256-512.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 2: Standard 2D HMBC Acquisition
  • Sample and Spectrometer Setup: As per the COSY protocol.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, phase-sensitive HMBC).

    • ¹H Spectral Width: As per COSY.

    • ¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-160 ppm).

    • Number of Scans (NS): 8-16 (or more for dilute samples).

    • Number of Increments (in F1): 256-400.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Long-Range Coupling Delay (d6): Set to optimize for a long-range coupling constant of 8-10 Hz (e.g., 62.5 ms for 8 Hz).

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Data Summary: Typical Chemical Shift Ranges

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted indole in CDCl₃. These values are a useful starting point for analysis, but be aware that substituents can cause significant deviations.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~8.1 (broad)-
C2-H~7.2~124
C3-H~6.5~102
C4-H~7.6~120
C5-H~7.1~122
C6-H~7.1~121
C7-H~7.6~111
C3a-~128
C7a-~136

Data compiled from various sources, including Joseph-Nathan et al. (1988).[14]

Conclusion

The structural elucidation of substituted indoles by NMR spectroscopy requires a multi-faceted approach. By understanding the inherent challenges and systematically applying a combination of 1D and advanced 2D NMR techniques, researchers can confidently and accurately determine the structures of these important molecules. This guide serves as a foundational resource for troubleshooting common issues and implementing robust experimental strategies.

References
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE.HETEROCYCLES, 27(2).
  • 13C NMR spectroscopy of indole deriv
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S.
  • Parker, R. G., & Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.The Journal of Organic Chemistry.
  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). PubMed.
  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • Technical Support Center: NMR Spectroscopy of Indole Compounds.Benchchem.
  • Structural elucidation of indole alkaloids – Strychnine and Brucine. (2021). Magritek.
  • Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Synthesis and NMR spectra of [15N]indole. (2023).
  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles.New Journal of Chemistry (RSC Publishing).
  • McGrath, K. (2017). What do common indole impurities look like?
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Predicting spin-spin coupling p
  • Identification and synthesis of impurities formed during sertindole prepar
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.PMC - NIH.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Synthesis and Chemistry of Indole.
  • Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. (2021). PubMed.
  • Frankenberger, W. T., Jr, & Poth, M. (1987).
  • Synthesis of indoles.Organic Chemistry Portal.
  • On-DNA Synthesis of Multisubstituted Indoles. (2023).

Sources

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. Our focus is on ensuring high purity and yield by understanding and controlling the underlying chemical principles.

The indole nucleus is a cornerstone in medicinal chemistry, but its electron-rich nature makes it prone to side reactions, particularly during electrophilic substitution like nitration.[1] The synthesis of this compound is a prime example where careful control of reaction parameters is paramount to avoid a complex mixture of impurities. This guide will walk you through common issues and their solutions, grounded in established chemical literature.

Primary Synthetic Route: Electrophilic Nitration

The most common and direct method for preparing this compound is the electrophilic nitration of 7-Methoxy-1H-indole. The methoxy group at the C7 position and the nitrogen atom of the pyrrole ring are both electron-donating, which activates the indole ring towards electrophilic attack. However, this high reactivity can also lead to a lack of selectivity and the formation of various impurities.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Desired Product cluster_impurities Potential Impurities start 7-Methoxy-1H-indole reaction Electrophilic Nitration (e.g., HNO3 / H2SO4 or milder agents) start->reaction product This compound reaction->product impurity1 Isomeric Impurities (e.g., 3-, 5-, 6-nitro) reaction->impurity1 impurity2 Di- and Poly-nitrated Products reaction->impurity2 impurity3 Polymeric Tar reaction->impurity3

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors.

Potential Causes:

  • Degradation of Starting Material or Product: The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation or polymerization.[1]

  • Suboptimal Reaction Temperature: Temperatures that are too high can promote side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction.

  • Inappropriate Nitrating Agent: A nitrating agent that is too harsh can lead to the formation of tar and other degradation products, reducing the yield of the desired product.

Solutions:

  • Optimize Reaction Temperature: For nitration with mixed acids (HNO₃/H₂SO₄), it is crucial to maintain a low temperature, typically between 0°C and 5°C, especially during the addition of the nitrating agent.[2]

  • Choose a Milder Nitrating Agent: Consider using alternatives to mixed acids, which can offer better control and milder reaction conditions. Acetyl nitrate or benzoyl nitrate are less aggressive options.[3] For enhanced regioselectivity and to avoid strong acids, non-acidic methods using ammonium nitrate with an anhydride like trifluoroacetic anhydride can be effective.[2]

  • Protect the Indole Nitrogen: The use of an N-protecting group, such as tosyl (Ts) or tert-butyloxycarbonyl (Boc), can modulate the reactivity of the indole ring, potentially reducing degradation and improving the yield of the desired mononitrated product.[3]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Degradation (Acidic Conditions) problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Harsh Nitrating Agent problem->cause3 solution1 Use Milder Nitrating Agents cause1->solution1 solution3 Consider N-Protection cause1->solution3 solution2 Precise Temperature Control (0-5°C) cause2->solution2 cause3->solution1

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant formation of isomeric impurities. How can I improve the regioselectivity for the 4-position?

The formation of multiple nitro-isomers is a direct consequence of the complex directing effects within the 7-methoxy-1H-indole structure.

Potential Causes:

  • Competing Directing Effects: While the methoxy group at C7 directs electrophilic substitution to the ortho and para positions (C6 and C4), the pyrrole nitrogen strongly directs to the C3 position. This can result in a mixture of 3-, 4-, 5-, and 6-nitro isomers.

  • Reaction Conditions: The choice of solvent and nitrating agent can significantly influence the ratio of isomers formed.

Solutions:

  • Utilize N-Protection: Protecting the indole nitrogen with a bulky group like Boc or Ts can sterically hinder attack at the C2 and C3 positions, thereby favoring nitration on the benzene ring. The electronic nature of the protecting group also modulates the ring's reactivity.[3]

  • Select a Regioselective Nitrating Agent: Milder nitrating agents often provide better regioselectivity. For instance, using tetramethylammonium nitrate with trifluoroacetic anhydride on an N-protected indole can offer high selectivity for nitration on the benzene ring.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is often necessary to empirically optimize the solvent to favor the formation of the desired isomer.

G cluster_nitration Nitration (NO2+) start 7-Methoxy-1H-indole nitration Electrophilic Attack start->nitration product4 4-Nitro (Desired) nitration->product4 Para to -OCH3 product3 3-Nitro (Common) nitration->product3 Pyrrole N-directing product5 5-Nitro nitration->product5 product6 6-Nitro nitration->product6 Ortho to -OCH3

Caption: Formation pathways of common isomeric impurities.

Q3: My final product is contaminated with di- and poly-nitrated species. How can I prevent this?

Over-nitration is a common issue when dealing with highly activated aromatic systems.

Potential Causes:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent will inevitably lead to multiple nitrations on the activated indole ring.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate, making it more difficult to stop the reaction at the mono-nitration stage.

Solutions:

  • Control Stoichiometry: Carefully control the molar equivalents of the nitrating agent. Use a minimal excess to ensure the reaction goes to completion without promoting over-nitration.[3]

  • Maintain Low Temperatures: Performing the reaction at reduced temperatures (e.g., 0°C or below) can decrease the rate of the second nitration step more significantly than the first, thus favoring the mono-nitrated product.[3]

  • Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, minimizing the chance of di-nitration.

Q4: I am struggling with the purification of this compound from its impurities. What are the best practices?

Effective purification is critical for obtaining a high-purity final product.

Potential Causes:

  • Similar Polarity of Isomers: The various mono-nitro isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Presence of Tarry Byproducts: Polymeric materials can complicate the purification process, often streaking on TLC plates and fouling chromatography columns.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. A gradient elution may be necessary to resolve closely related isomers.

    • Silica Gel to Compound Ratio: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1) to improve separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of impurities and can significantly enhance the purity of the final product.

  • Initial Work-up: Before attempting chromatography, ensure a thorough work-up procedure is followed. This includes quenching the reaction with ice, neutralizing any strong acids, and extracting the product into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

Frequently Asked Questions (FAQs)

  • What are the recommended analytical methods for purity assessment?

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting isomeric impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid) is a good starting point.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any major impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[5]

  • Why is acid-catalyzed polymerization a problem for indoles?

    • The indole ring is highly susceptible to acid-catalyzed polymerization. Protonation at the C3 position generates a reactive indoleninium cation. This cation can then act as an electrophile and attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that leads to the formation of high molecular weight polymers or "tar".[3] This is why using milder, non-acidic nitrating conditions is often preferred.

  • What are the ideal storage conditions for this compound?

    • The indole ring is susceptible to oxidation and photodegradation.[6] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

Quantitative Data and Protocols

Table 1: Common Impurities and Their Identification
Impurity NamePotential SourceRecommended Analytical Method
7-Methoxy-1H-indoleIncomplete reactionHPLC, GC-MS, TLC
7-Methoxy-3-nitro-1H-indoleLack of regioselectivityHPLC, NMR
7-Methoxy-5-nitro-1H-indoleLack of regioselectivityHPLC, NMR
7-Methoxy-6-nitro-1H-indoleLack of regioselectivityHPLC, NMR
Di-nitro isomersOver-nitrationHPLC, LC-MS
Polymeric byproductsAcid-catalyzed degradationVisual (tar), GPC
Table 2: Comparison of Common Nitrating Agents
Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄0-5 °CInexpensive, highly reactiveLow regioselectivity, harsh acidic conditions, risk of polymerization and over-nitration
Acetyl NitrateLow temperatureMilder than mixed acids, better controlCan be unstable
Benzoyl NitrateLow temperatureMilder than mixed acids, good for sensitive substratesReagent preparation required
NH₄NO₃ / TFAA0-5 °CNon-acidic, often good regioselectivityAnhydrous conditions required, reagent cost

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration with HNO₃/H₂SO₄

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.05 eq) to sulfuric acid at 0°C.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent like methanol.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
  • BenchChem. (2025). Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 3-nitro-1-tosyl-1H-indole.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
  • Request PDF. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]

Sources

Technical Support Center: A-Z Guide to Scaling the Synthesis of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Synthesis Scale-Up

Welcome to the comprehensive technical support guide for the synthesis of 7-Methoxy-4-nitro-1H-indole. This resource is specifically designed for researchers, scientists, and drug development professionals who are looking to transition this valuable synthetic building block from bench-scale to larger, more demanding production quantities. The indole scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this molecule makes it a crucial intermediate.[1][2]

Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the laboratory scale. Issues such as reaction kinetics, heat transfer, mass transport, and safety become paramount. This guide provides a structured approach to troubleshooting and optimizing the synthesis of this compound, with a focus on practical, field-proven insights to ensure a robust and reproducible process.

Foundational Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

While several methods exist for the synthesis of indoles, the Leimgruber-Batcho synthesis stands out as a popular and effective choice for producing a wide variety of substituted indoles, including this compound.[3][4] This two-step process offers high yields under relatively mild conditions, making it amenable to scale-up.[3] The general pathway involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[3][5]

Visualizing the Workflow: From Starting Material to Final Product

To provide a clear overview of the process, the following diagram illustrates the key stages in the scaled-up synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 2-Methyl-3-methoxy-nitrobenzene C Intermediate Enamine A->C Reflux B DMFDMA & Pyrrolidine B->C D Intermediate Enamine F This compound D->F Reduction & Cyclization E Reducing Agent (e.g., Raney Ni, H2) E->F G Crude Product I Pure Product G->I H Crystallization / Chromatography H->I

Caption: A high-level overview of the synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions in Scale-Up

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion in Enamine Formation

Question: We are observing a low yield of the intermediate enamine and our starting material, 2-methyl-3-methoxy-nitrobenzene, remains largely unreacted. What could be the cause?

Answer: This is a common issue when scaling up the Leimgruber-Batcho synthesis. Several factors can contribute to incomplete conversion:

  • Insufficient Reaction Time or Temperature: The condensation reaction to form the enamine requires sufficient thermal energy to proceed at an adequate rate.[5] While the reaction is typically run at reflux, the larger volume and surface area of a scaled-up reaction may lead to inefficient heating.

    • Solution: Ensure your heating mantle or oil bath is appropriately sized for the reaction vessel and that the reaction mixture is being stirred efficiently to ensure even heat distribution. Monitor the internal reaction temperature and consider extending the reflux time.

  • Purity of Reagents: The presence of moisture in the N,N-dimethylformamide dimethyl acetal (DMFDMA) can lead to its decomposition and reduce its effectiveness.

    • Solution: Use freshly opened or properly stored DMFDMA. If the purity is , consider distillation prior to use.

  • Stoichiometry of Pyrrolidine: Pyrrolidine acts as a catalyst to accelerate the formation of the enamine.[3] An insufficient amount will slow down the reaction.

    • Solution: While catalytic, a slight excess of pyrrolidine can sometimes be beneficial in driving the reaction to completion. Experiment with incrementally increasing the molar ratio of pyrrolidine.

Issue 2: Formation of Impurities During Reductive Cyclization

Question: During the reductive cyclization step, we are observing the formation of multiple side products, making purification difficult. How can we improve the selectivity of this step?

Answer: The reductive cyclization is a critical step where selectivity is key. The formation of impurities can often be traced back to the choice of reducing agent and the reaction conditions.

  • Choice of Reducing Agent: While several reducing agents can be used, such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride, their reactivity and selectivity can vary.[3]

    • Solution: For scale-up, catalytic hydrogenation with palladium on carbon is often a preferred method due to its cleaner reaction profile and easier work-up. Raney nickel can be highly effective but may require careful handling due to its pyrophoric nature.

  • Reaction Temperature and Pressure: Exothermic reactions are a significant concern during nitration and reduction steps.[6][7] Poor temperature control during the reduction can lead to over-reduction or side reactions.

    • Solution: Implement a robust cooling system for the reaction vessel. For hydrogenations, carefully control the hydrogen pressure and monitor the reaction temperature closely. A gradual addition of the reducing agent or a controlled feed of hydrogen can help manage the exotherm.

Issue 3: Difficulty in Product Isolation and Purification

Question: Our final product, this compound, is difficult to crystallize and chromatography is proving to be inefficient at a larger scale. Are there alternative purification strategies?

Answer: Purification is a common bottleneck in scaling up synthesis. While chromatography is a powerful tool at the lab scale, it can become costly and time-consuming for larger quantities.

  • Crystallization Optimization: The choice of solvent is crucial for successful crystallization.

    • Solution: Conduct a systematic screening of different solvent systems (e.g., ethanol, methanol, ethyl acetate/heptane mixtures) to find the optimal conditions for crystallization. Seeding the supersaturated solution with a small amount of pure product can also induce crystallization.

  • Wash Steps During Work-up: Residual acids or bases from the reaction can interfere with crystallization.[7]

    • Solution: Ensure the organic phase is thoroughly washed with a sodium bicarbonate solution to remove any acidic impurities and then with brine to remove excess water before drying and solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The two main safety hazards are the nitration reaction itself and the handling of the reducing agents. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[6][8] The use of hydrogen gas with catalysts like palladium on carbon or Raney nickel carries a risk of fire or explosion. A thorough risk assessment, proper engineering controls (e.g., fume hoods, blast shields), and the use of appropriate personal protective equipment (PPE) are essential.[6]

Q2: Can the Fischer indole synthesis be used as an alternative route?

A2: The Fischer indole synthesis is a classic and versatile method for preparing indoles.[9][10][11] However, for the synthesis of this compound, the Leimgruber-Batcho method is generally preferred due to the ready availability of the starting ortho-nitrotoluene derivative and the typically milder reaction conditions.[3][4] The Fischer synthesis would require a correspondingly substituted phenylhydrazine, which may be less accessible.

Q3: How can I monitor the progress of the reactions during scale-up?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the enamine formation and the reductive cyclization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of the product and any major impurities.

Quantitative Data Summary

ParameterStep 1: Enamine FormationStep 2: Reductive Cyclization
Key Reagents 2-Methyl-3-methoxy-nitrobenzene, DMFDMA, PyrrolidineIntermediate Enamine, Pd/C, H₂
Solvent DMFEthanol or Ethyl Acetate
Temperature Reflux (approx. 153°C)Room Temperature to 40°C
Pressure Atmospheric1-4 atm (for hydrogenation)
Typical Reaction Time 4-8 hours2-6 hours
Typical Yield 85-95%80-90%

Decision-Making and Troubleshooting Workflow

The following diagram provides a logical flow for addressing common issues during the scale-up process.

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Enamine Formation start->step1 check1 Low Yield? step1->check1 action1 Increase Reflux Time / Check Reagent Purity check1->action1 Yes step2 Step 2: Reductive Cyclization check1->step2 No action1->step1 check2 Impurity Formation? step2->check2 action2 Optimize Reducing Agent / Control Exotherm check2->action2 Yes purification Purification check2->purification No action2->step2 check3 Purification Issues? purification->check3 action3 Screen Crystallization Solvents / Optimize Wash Steps check3->action3 Yes end Pure Product check3->end No action3->purification

Caption: A decision tree for troubleshooting common problems in the synthesis scale-up.

References

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). PMC - NIH.
  • Nitration reaction safety. (2024). YouTube.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • Leimgruber–Batcho indole synthesis. Wikipedia.
  • The Leimgruber-Batcho Indole Synthesis. Semantic Scholar.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). NIH.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Synthesis and Chemistry of Indole. vpscience.org.
  • Synthesis of highly substituted indoles in presence of solid acid catalysts. (2011). Taylor & Francis.
  • NITRATION. vpscience.org.
  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC Publishing.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.
  • Fischer Indole Synthesis. Chem-Station Int. Ed..
  • Fischer indole synthesis. Wikipedia.

Sources

Technical Support Center: 7-Methoxy-4-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Condition Optimization, Troubleshooting, and Best Practices

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the nitration of 7-methoxy-1H-indole. Here, we delve into the common challenges, provide detailed troubleshooting protocols in a direct question-and-answer format, and explain the chemical principles behind our recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this specific molecule presents a classic regioselectivity challenge inherent to electrophilic substitution on substituted indoles. The indole nucleus is highly reactive and prone to acid-catalyzed polymerization.[1][2] The starting material, 7-methoxy-1H-indole, has two directing influences:

  • The Indole Nitrogen: Strongly activates the C3 position for electrophilic attack.[3]

  • The 7-Methoxy Group: As an electron-donating group, it activates the ortho (C6) and para (C4) positions on the benzene ring.

Under strongly acidic conditions, the indole nitrogen can be protonated, deactivating the pyrrole ring and favoring nitration on the benzene ring at positions 5 and 6.[1] Therefore, achieving selective nitration at the C4 position requires carefully controlled conditions that balance reactivity and prevent side reactions like polymerization and the formation of other nitro-isomers (primarily 6-nitro and 5-nitro).

Q2: How does the choice of nitrating agent affect the reaction outcome?

The choice of nitrating agent is critical for controlling selectivity and minimizing degradation. Agents range from harsh to mild, with significant implications for the reaction.

  • Strongly Acidic (e.g., HNO₃/H₂SO₄): This classic "mixed acid" system generates a high concentration of the nitronium ion (NO₂⁺) but is often too harsh for the sensitive indole core, leading to extensive polymerization and the formation of dark, insoluble tars.[1][2] It should generally be avoided for this substrate.

  • Milder Acids (e.g., HNO₃ in Acetic Acid): This is a more controlled approach that can provide the desired product, but still requires careful temperature management to prevent side reactions.[4]

  • Non-Acidic Reagents (e.g., Acetyl Nitrate, Benzoyl Nitrate): These reagents, often prepared in situ, provide the electrophilic NO₂⁺ source under much milder conditions, reducing the risk of acid-catalyzed polymerization.[2] They are often preferred for sensitive substrates.

  • Alternative Reagents (e.g., Ammonium Tetramethylnitrate with Trifluoroacetic Anhydride): Recent methodologies have introduced novel, non-acidic systems that can offer high regioselectivity and functional group tolerance.[5][6]

Q3: Why is temperature control so critical in this reaction?

Nitration is a highly exothermic process.[7] For a sensitive substrate like 7-methoxy-1H-indole, poor temperature control can lead to several problems:

  • Thermal Runaway: Rapid increases in temperature can accelerate the reaction beyond control, leading to decomposition.

  • Reduced Selectivity: Higher temperatures often provide enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a mixture of products.

  • Increased Polymerization: The acid-catalyzed polymerization of indoles is significantly accelerated at higher temperatures.[2]

Maintaining a low and stable temperature (e.g., -10 °C to 5 °C) is paramount for achieving a clean reaction with high yield and selectivity.

Troubleshooting Guide: From Low Yield to Purification Headaches

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 4-Nitro Product

Q: My reaction is complete (TLC shows consumption of starting material), but the yield of this compound is very low. What went wrong?

This is a common issue that typically points to degradation of the starting material or the product.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action
Acid-Catalyzed Polymerization The electron-rich indole nucleus is highly susceptible to protonation, especially at C3, which initiates a chain reaction leading to insoluble polymers (tar).[2]Avoid strong mineral acids like H₂SO₄. Switch to a milder nitrating system such as nitric acid in acetic acid or acetyl nitrate. Ensure the reaction is performed at low temperatures (≤ 0 °C) to minimize acid-catalyzed decomposition.[2]
Over-Nitration If the reaction is run for too long, at too high a temperature, or with excess nitrating agent, a second nitration can occur, leading to dinitro-indole byproducts.[2]Use a slight excess (1.05-1.1 equivalents) of the nitrating agent.[2] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Maintain strict temperature control.
Oxidative Degradation The indole ring is sensitive to oxidation, which can be exacerbated by impurities in reagents or dissolved oxygen. This leads to colored impurities and reduced yield.[8][9]Use high-purity, degassed solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon).
Issue 2: Poor Regioselectivity - A Mixture of Isomers

Q: My final product is a mixture of nitro-isomers that are difficult to separate. How can I improve selectivity for the 4-position?

Achieving high regioselectivity is the central challenge. The formation of 6-nitro and 5-nitro isomers is common.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action
Harsh Reaction Conditions High temperatures and strong acids can overcome the subtle electronic and steric factors that favor C4 nitration, leading to a mixture of products. Protonation at C3 deactivates the pyrrole ring, making the benzenoid ring more susceptible to attack at C5 and C6.[1]1. Lower the Temperature: Conduct the reaction at -10 °C to 0 °C. 2. Change Nitrating Agent: Shift from HNO₃/H₂SO₄ or HNO₃/AcOH to a milder, non-acidic agent like acetyl nitrate or benzoyl nitrate.[2] This favors attack on the neutral indole ring where the directing effects are more pronounced.
Solvent Effects The solvent can influence the reactivity of the nitrating agent and the stability of the intermediates.Acetic acid or acetic anhydride are common choices. Consider exploring less polar solvents like dichloromethane with a suitable nitrating agent, which may alter the selectivity profile.

Visualizing the Process: Workflow and Mechanism

A logical workflow is essential for systematic optimization. The following diagram outlines a decision-making process for troubleshooting the nitration reaction.

Caption: Troubleshooting workflow for the nitration of 7-methoxy-1H-indole.

The regioselectivity is governed by the electronic effects within the starting material. The methoxy group at C7 enriches the C4 (para) and C6 (ortho) positions with electron density, making them targets for the electrophilic nitronium ion.

Caption: Electrophilic attack at the C4 position.

Optimized Experimental Protocol

This protocol is a recommended starting point, designed to favor the formation of the C4-nitro isomer while minimizing side reactions.

Materials:

  • 7-Methoxy-1H-indole (1.0 eq)

  • Acetic Anhydride (10 vol)

  • Fuming Nitric Acid (≥90%, 1.05 eq)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate):

    • In a clean, dry flask, add acetic anhydride (5 vol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly, dropwise, add fuming nitric acid (1.05 eq) to the cold acetic anhydride with vigorous stirring. Caution: This is an exothermic reaction. Maintain the temperature below 10 °C throughout the addition.

    • Keep the resulting acetyl nitrate solution cold (0-5 °C) for immediate use.

  • Nitration Reaction:

    • In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 7-methoxy-1H-indole (1.0 eq) in acetic anhydride (5 vol).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly, dropwise, add the pre-cooled acetyl nitrate solution to the indole solution. Monitor the internal temperature closely, ensuring it does not rise above 5 °C.[1]

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Purification:

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large volume of stirred ice-water (approx. 10 times the reaction volume) to quench the reaction.[7]

    • A precipitate (the crude product) should form. If it does not, proceed to liquid-liquid extraction.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

    • Transfer the crude solid to a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. Extract the product into the organic layer. Caution: Vent the funnel frequently to release CO₂ gas produced during neutralization.[7]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

References

  • Química Organica.org. Electrophilic substitution at the indole.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Wiley-VCH. Supporting Information. This source provides examples of NMR data for various substituted nitro-indoles, which can be used for comparative characterization.
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubChem, NIH. 7-Methoxy-1H-indole.
  • Organic & Biomolecular Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
  • Organic Syntheses. 4-nitroindole.
  • Arkivoc. Synthesis, reactivity and biological properties of methoxy-activated indoles.

Sources

Technical Support Center: Synthesis of 7-Methoxy-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Over-Nitration in 7-Methoxy-1H-Indole Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 7-methoxy-1H-indole. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and prevent the formation of unwanted polynitrated byproducts.

Troubleshooting Guide: Overcoming Over-Nitration

This section addresses specific issues you might encounter during the nitration of 7-methoxy-1H-indole, with a focus on preventing the formation of dinitro and trinitro species.

Question: My reaction is producing a significant amount of di- and tri-nitrated 7-methoxy-1H-indole. How can I improve the selectivity for mono-nitration?

Answer:

The formation of multiple nitrated products is a common challenge in indole chemistry due to the high electron density of the indole nucleus, which makes it susceptible to multiple electrophilic additions. The methoxy group at the 7-position further activates the ring, exacerbating this issue. Here’s a breakdown of the causative factors and how to address them:

  • Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating agent is a primary cause of over-nitration. The unreacted nitrating agent will continue to react with the desired mono-nitrated product.

  • High Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, leading to the formation of polynitrated compounds.

  • Potent Nitrating Agent: Strong nitrating agents, such as the classic mixed acid (HNO₃/H₂SO₄), can be too reactive for the activated 7-methoxy-1H-indole system, leading to poor control over the reaction.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your nitrating agent. Aim for a 1:1 molar ratio of the nitrating agent to 7-methoxy-1H-indole. For initial optimizations, you can even start with a slight substoichiometric amount of the nitrating agent (e.g., 0.95 equivalents) and monitor the reaction progress closely by TLC or LC-MS.

  • Low-Temperature Reaction: Perform the reaction at low temperatures to moderate its reactivity. A starting temperature of 0 °C is recommended, and for particularly sensitive systems, temperatures as low as -78 °C (dry ice/acetone bath) may be necessary.

  • Choice of Milder Nitrating Agent: Employing a milder nitrating agent can significantly improve selectivity. Consider alternatives to mixed acid, such as:

    • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.

    • Tetramethylammonium nitrate/Trifluoroacetic anhydride ((NMe₄)NO₃/TFAA): This non-acidic nitrating system is known for its mildness and high regioselectivity in indole nitration.[1][2][3][4]

Question: My reaction is producing a dark, insoluble tar-like substance. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble tars is indicative of polymerization of the indole starting material. The indole nucleus is sensitive to strongly acidic conditions and can readily polymerize.[5]

Solutions:

  • Maintain Low Temperatures: As with over-nitration, keeping the reaction temperature low (0 °C or below) is crucial to minimize polymerization.

  • Controlled Addition: Add the nitrating agent dropwise and slowly to the solution of 7-methoxy-1H-indole to avoid localized areas of high concentration and temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

  • High Purity Reagents and Solvents: Use high-purity, degassed solvents to avoid impurities that can catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 7-methoxy-1H-indole?

The methoxy group at the C7 position is an ortho-, para-directing group. In the context of the 7-methoxy-1H-indole ring system, the incoming nitro group is primarily directed to the C5 position.[6][7] However, minor amounts of other isomers can be formed depending on the reaction conditions.

Q2: How does the methoxy group at the 7-position influence the nitration outcome?

The methoxy group is a strong electron-donating group, which activates the benzene portion of the indole ring towards electrophilic substitution. This increased reactivity makes the molecule more susceptible to over-nitration compared to unsubstituted indole.

Q3: Is it necessary to protect the indole nitrogen (N-H) before nitration?

Protecting the indole nitrogen with a group like tert-Butoxycarbonyl (Boc) or benzenesulfonyl can be a beneficial strategy.[8] This can prevent side reactions at the nitrogen and can sometimes improve the stability of the indole ring under the reaction conditions. However, it adds extra steps to the synthesis (protection and deprotection). For many protocols aiming for mono-nitration with mild reagents, N-protection may not be strictly necessary if the reaction conditions are carefully controlled.

Experimental Protocol: Selective Mono-nitration of 7-Methoxy-1H-Indole

This protocol utilizes a mild nitrating agent to favor the formation of 7-methoxy-5-nitro-1H-indole.

Materials:

  • 7-methoxy-1H-indole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

1. Preparation of the Nitrating Agent (Acetyl Nitrate):

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, under an argon atmosphere, add acetic anhydride (1.2 equivalents).
  • Cool the flask to 0 °C in an ice bath.
  • Slowly add fuming nitric acid (1.0 equivalent) dropwise to the acetic anhydride with vigorous stirring.
  • Stir the mixture at 0 °C for 30 minutes to generate acetyl nitrate in situ.

2. Nitration Reaction:

  • In a separate flame-dried round-bottom flask, dissolve 7-methoxy-1H-indole (1.0 equivalent) in anhydrous dichloromethane.
  • Cool the indole solution to -20 °C using a suitable cooling bath (e.g., ice/salt).
  • Slowly add the pre-formed acetyl nitrate solution dropwise to the indole solution over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.
  • After the addition is complete, stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 7-methoxy-5-nitro-1H-indole.
ParameterRecommended ConditionRationale
Nitrating Agent Acetyl Nitrate (in situ)Milder than mixed acid, reducing over-nitration risk.
Stoichiometry 1:1 (Indole:Nitrating Agent)Minimizes excess nitrating agent to prevent polynitration.
Temperature -20 °C to -15 °CControls reaction rate and improves selectivity.
Solvent Anhydrous DichloromethaneAprotic solvent that is inert under the reaction conditions.
Monitoring Thin Layer Chromatography (TLC)Allows for careful tracking of the reaction to avoid prolonged reaction times.

Troubleshooting Workflow

Troubleshooting_Overnitration start Start: Nitration of 7-methoxy-1H-indole problem Problem: Significant Over-nitration Observed (Di/Trinitro Products) start->problem check_stoichiometry 1. Review Stoichiometry Was excess nitrating agent used? problem->check_stoichiometry Analyze check_temp 2. Review Temperature Control Was the reaction temperature too high? check_stoichiometry->check_temp No solution_stoichiometry Solution: Use 1.0 eq. of nitrating agent. Consider starting with 0.95 eq. check_stoichiometry->solution_stoichiometry Yes check_reagent 3. Review Nitrating Agent Was a highly reactive agent used (e.g., HNO3/H2SO4)? check_temp->check_reagent No solution_temp Solution: Maintain low temperature (0°C to -20°C). Use a controlled cooling bath. check_temp->solution_temp Yes solution_reagent Solution: Switch to a milder nitrating agent. (e.g., Acetyl Nitrate or (NMe4)NO3/TFAA) check_reagent->solution_reagent Yes implement Implement Changes & Rerun Experiment check_reagent->implement No, conditions were mild. Re-evaluate purity of starting materials. solution_stoichiometry->implement solution_temp->implement solution_reagent->implement

Sources

Technical Support Center: Recrystallization of Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitroindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Nitroindoles, with their unique electronic properties and propensity for polymorphism, can present specific purification hurdles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your protocols.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you might encounter during the recrystallization of nitroindoles. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My nitroindole "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" is a common and frustrating phenomenon where the dissolved compound separates from the cooling solution as a liquid instead of a solid.[1][2] This liquid phase, or "oil," is simply your molten compound, often saturated with impurities.[1][3]

Root Causes & Scientific Explanation:

  • Melting Point Depression: The primary cause is that the melting point of your crude nitroindole is lower than the temperature of the solution at the point of saturation.[1][3] Significant impurities can dramatically lower the melting point of a compound.

  • High Solvent Boiling Point: Using a solvent with a boiling point higher than the melting point of your compound can lead to this issue.[4]

  • Excessive Supersaturation: Cooling the solution too rapidly can generate a high level of supersaturation, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.[2]

Solutions & Protocols:

  • Re-heat and Dilute: The simplest first step is to reheat the flask to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature, then allow it to cool much more slowly.[1]

  • Lower the Solvent Boiling Point: Select a solvent or a solvent pair with a lower boiling point. For example, if you used toluene (~111 °C), consider switching to ethyl acetate (77 °C) or an ethanol/water mixture.[5]

  • Induce Crystallization at a Higher Temperature:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites.[6]

    • Seeding: Add a tiny, pure crystal of the nitroindole (a "seed crystal") to the warm solution just before the cloud point. This provides a template for proper crystal growth.[6][7]

  • Change the Solvent System: If the problem persists, the solvent polarity may be too different from your compound.[3] Perform small-scale solubility tests to find a more suitable single solvent or a solvent-antisolvent pair.[8][9]

Q2: No crystals are forming, even after my solution has cooled in an ice bath. What should I do?

A2: The lack of crystallization indicates that your solution is not sufficiently supersaturated. This is a common issue that can usually be resolved by adjusting the solution's concentration or by providing a trigger for nucleation.[6]

Root Causes & Scientific Explanation:

  • Excess Solvent: The most likely cause is using too much solvent during the initial dissolution step.[1][6] A successful recrystallization requires dissolving the solute in the minimum amount of hot solvent.[10][11]

  • Insufficient Cooling: While less common, some compounds require very low temperatures to crystallize effectively.

  • Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated state, the molecules need an energy nudge or a template to begin forming a crystal lattice.

Solutions & Protocols:

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) under a nitrogen stream or in a fume hood. Allow the concentrated solution to cool again.[1]

  • Induce Nucleation (Mechanical Methods):

    • Scratching: Vigorously scratch the inner surface of the flask below the solvent line with a glass rod.[6]

    • Seed Crystals: Add a seed crystal of your compound. This is the most reliable method to induce crystallization.[1][6]

  • Drastic Cooling: If crystals still do not form, place the flask in a dry ice/acetone bath for a short period. Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Solvent Evaporation: As a last resort, you can slowly evaporate the solvent in a fume hood. This is less of a controlled recrystallization and more of a precipitation, but it can help recover your material for another attempt with a different solvent system.[12]

Q3: My final product is still highly colored, even after recrystallization. How do I remove colored impurities?

A3: Nitroindoles are often yellow crystalline solids due to the nitroaromatic chromophore.[13] However, deep orange, red, or brown colors often indicate the presence of persistent, highly conjugated impurities.

Root Causes & Scientific Explanation:

  • Polar Impurities: Many colored impurities are highly polar and can get trapped in the crystal lattice of the moderately polar nitroindole.

  • Ineffective Solvent: The chosen solvent may be excellent for crystallizing your main product but poor at leaving the colored impurities behind in the mother liquor.

Solutions & Protocols:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb large, flat, polar, and colored molecules.[6]

    • Protocol: After dissolving your crude nitroindole in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass—a spatula tip is often sufficient). Swirl the hot mixture for 2-5 minutes.

    • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[14] If you skip this, the charcoal will contaminate your final product. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel.[14]

  • Solvent System Optimization: Consider a solvent system that is less effective at dissolving the colored impurity. Sometimes switching to a less polar solvent can leave polar colored impurities behind as insoluble solids that can be removed via hot filtration.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for my specific nitroindole derivative?

A: The ideal solvent is one in which your nitroindole is highly soluble when hot but poorly soluble when cold.[8][9] The principle of "like dissolves like" is a good starting point; nitroindoles are moderately polar.[11]

Solvent Screening Protocol:

  • Setup: Place ~20 mg of your crude nitroindole into several small test tubes.

  • Testing: Add ~0.5 mL of a test solvent to each tube at room temperature. Common candidates include ethanol, methanol, ethyl acetate, acetone, and toluene.[14][15]

  • Observation:

    • If the compound dissolves at room temperature, the solvent is unsuitable (too soluble).[14]

    • If it doesn't dissolve, gently heat the tube in a water bath.[14]

    • If it dissolves completely when hot, it's a good candidate.

    • Remove the tube from the heat and let it cool. The best solvents will show rapid and abundant crystal formation upon cooling.[16]

For a Mixed Solvent System (Solvent-Antisolvent):

If no single solvent is ideal, find a "good" solvent that dissolves your compound well at room temperature and a miscible "poor" solvent (antisolvent) in which it is insoluble.[8]

  • Dissolve the nitroindole in a minimal amount of the "good" solvent (e.g., acetone or ethanol).

  • Heat the solution gently.

  • Add the "poor" antisolvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly.

SolventBoiling Point (°C)PolarityNotes for Nitroindoles
Ethanol 78Polar ProticOften a good starting point. Can be used in a solvent pair with water.[14][16]
Methanol 65Polar ProticSimilar to ethanol but more volatile. Good for higher polarity nitroindoles.[15]
Ethyl Acetate 77Moderate PolarityA versatile solvent, often effective for moderately polar compounds.[16]
Acetone 56Polar AproticExcellent solvent, but its low boiling point means a smaller solubility difference between hot and cold.[16]
Toluene 111Non-polarUseful for less polar nitroindoles, but be cautious of oiling out due to the high boiling point.[5]
Water 100Highly PolarGenerally a poor solvent for nitroindoles alone but excellent as an antisolvent with alcohols or acetone.[13][17]

Q: My recrystallization yield is very low. What are the common causes?

A: A low yield is typically caused by procedural errors rather than a fundamental flaw in the technique.[1]

Common Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent error. An excess of solvent will keep a significant amount of your product dissolved in the mother liquor, even when cold.[6]

    • Solution: Always use the absolute minimum amount of hot solvent required to dissolve your solid.[11]

  • Premature Crystallization: If crystals form during hot filtration, you will lose a substantial portion of your product on the filter paper.

    • Solution: Use a small excess of solvent (~5-10%) before hot filtration and keep the solution, funnel, and receiving flask hot.[18] You can boil off the excess solvent after filtration and before cooling.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.

    • Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[11][19]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for cooling can leave product in the solution.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

Visual Workflow: Troubleshooting Recrystallization Failures

The following diagram outlines a decision-making process for troubleshooting common issues encountered during the recrystallization of nitroindoles.

G start Recrystallization Attempt check_crystals Did crystals form upon cooling? start->check_crystals oiled_out Did the compound 'oil out'? check_crystals->oiled_out No success Success: Collect, Wash, Dry check_crystals->success Yes no_crystals Problem: No Crystals oiled_out->no_crystals No oil_problem Problem: Oiling Out oiled_out->oil_problem Yes solution_nc1 1. Reduce solvent volume (boil off excess) no_crystals->solution_nc1 solution_nc2 2. Induce nucleation (scratch/seed) solution_nc1->solution_nc2 solution_nc3 3. Re-evaluate solvent choice solution_nc2->solution_nc3 solution_oo1 1. Re-heat, add more solvent, cool slowly oil_problem->solution_oo1 solution_oo2 2. Use lower boiling point solvent solution_oo1->solution_oo2 solution_oo3 3. Seed solution while warm solution_oo2->solution_oo3

Caption: Troubleshooting flowchart for nitroindole recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from Solubility of Things website: [Link]
  • University of California, Irvine. (n.d.). Recrystallization.
  • California State University, Long Beach. (n.d.). Recrystallization1.
  • University of Rochester. (2026). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department: [Link]
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Chemistry website: [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Reddit. (2019). Picking a recrystallization solvent?. r/chemhelp.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Quora. (2017). What is the best solvent for recrystallization?.
  • Kennesaw State University. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Wellesley College. (n.d.). Recrystallization-1.pdf.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department: [Link]
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from University of Rochester Chemistry Department: [Link]
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry Department: [Link]
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Nitroindoles: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted nitroindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The strategic introduction of a nitro group onto the indole ring system profoundly influences the molecule's electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive comparison of the primary synthetic routes to substituted nitroindoles, offering field-proven insights into the causality behind experimental choices and a detailed analysis of their respective advantages and limitations.

Introduction to Nitroindole Synthesis

The synthesis of substituted nitroindoles can be broadly categorized into two approaches: the direct nitration of a pre-formed indole nucleus and the construction of the indole ring from a nitro-functionalized precursor. Direct nitration is often complicated by the high reactivity of the indole ring, leading to issues with regioselectivity and the formation of polymeric byproducts under harsh acidic conditions[1][2][3][4]. Consequently, a variety of named reactions have been developed or adapted to construct the indole ring system with a nitro group already in place, offering greater control over the final product's substitution pattern. This guide will delve into the mechanistic intricacies and practical considerations of the most pertinent of these methods.

Classical and Modern Synthetic Routes

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus[5][6][7]. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically prepared from the condensation of a phenylhydrazine with an aldehyde or ketone[6][8].

Mechanism and Rationale

The accepted mechanism, proposed by Robinson, involves the following key steps[2][6]:

  • Hydrazone Formation: Reaction of a nitrophenylhydrazine with an aldehyde or ketone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [9][9]-Sigmatropic Rearrangement: A concerted pericyclic rearrangement, which is the key bond-forming step.

  • Rearomatization and Cyclization: Loss of a proton to regain aromaticity, followed by nucleophilic attack of the amino group onto the imine.

  • Ammonia Elimination: Elimination of ammonia to form the final indole product.

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and polyphosphoric acid (PPA)[5][6]. The deactivating nature of the nitro group on the phenylhydrazine often necessitates harsher reaction conditions, which can lead to lower yields[2].

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Nitrophenylhydrazine Nitrophenylhydrazine Phenylhydrazone Phenylhydrazone Nitrophenylhydrazine->Phenylhydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Aminoacetal Aminoacetal Di-imine->Aminoacetal Cyclization Nitroindole Nitroindole Aminoacetal->Nitroindole Elimination of NH3

Fischer Indole Synthesis Mechanism

Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-nitroindolenine [2]

  • Step 1: Reaction Setup. A mixture of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone is prepared in a binary solvent system of acetic acid and hydrochloric acid.

  • Step 2: Reflux. The reaction mixture is refluxed for 4 hours.

  • Step 3: Work-up and Isolation. After cooling, the product is extracted from the reaction mixture.

  • Yield: This specific reaction has been reported to yield the product at approximately 30%[2]. It is important to note that without the addition of HCl and with a shorter reflux time, the yield is significantly lower (10%), highlighting the sensitivity of the Fischer synthesis to reaction conditions when dealing with deactivated substrates[2].

The Bartoli Indole Synthesis

Developed in 1989 by Giuseppe Bartoli and his team, this method is particularly effective for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes[10][11][12]. The reaction utilizes three equivalents of a vinyl Grignard reagent, which is a key mechanistic feature[10][13].

Mechanism and Rationale

The mechanism of the Bartoli indole synthesis is complex and involves the following key transformations[10][11][12]:

  • Initial Grignard Addition: The first equivalent of the vinyl Grignard reagent adds to the nitro group, which upon decomposition, forms a nitrosoarene intermediate.

  • Second Grignard Addition: A second equivalent of the Grignard reagent adds to the nitroso group.

  • [9][9]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[9][9]-sigmatropic rearrangement, a step that is facilitated by the steric bulk of the ortho-substituent[10].

  • Cyclization and Aromatization: The rearranged intermediate cyclizes, and a third equivalent of the Grignard reagent acts as a base to facilitate rearomatization.

  • Acidic Work-up: An acidic work-up yields the final 7-substituted indole.

The requirement for an ortho-substituent is a defining characteristic of this reaction; without it, yields are often low to negligible[11].

Bartoli_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o-Substituted\nNitroarene o-Substituted Nitroarene Nitrosoarene Nitrosoarene o-Substituted\nNitroarene->Nitrosoarene 1st Grignard Addition Vinyl Grignard\n(3 equiv.) Vinyl Grignard (3 equiv.) Vinyl Grignard\n(3 equiv.)->Nitrosoarene Addition Product Addition Product Nitrosoarene->Addition Product 2nd Grignard Addition Rearranged Intermediate Rearranged Intermediate Addition Product->Rearranged Intermediate [3,3]-Sigmatropic Rearrangement 7-Substituted Indole 7-Substituted Indole Rearranged Intermediate->7-Substituted Indole Cyclization & Aromatization

Bartoli Indole Synthesis Mechanism

Experimental Protocol: General Procedure for Bartoli Indole Synthesis [10][12]

  • Step 1: Reaction Setup. To a solution of the ortho-substituted nitroarene in anhydrous THF at -40 °C under an inert atmosphere, a solution of the vinyl Grignard reagent (3.0 equivalents) in THF is added dropwise.

  • Step 2: Reaction. The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

  • Step 3: Quenching and Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel.

  • Yield: Yields for the Bartoli synthesis typically range from 40-80%[10].

The Leimgruber-Batcho Indole Synthesis

This two-step synthesis provides a high-yield and versatile route to indoles from ortho-nitrotoluenes, making it a popular alternative to the Fischer indole synthesis[14][15].

Mechanism and Rationale

The Leimgruber-Batcho synthesis proceeds in two distinct stages[14][15]:

  • Enamine Formation: The ortho-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (an enamine). The methyl group of the o-nitrotoluene is sufficiently acidic to react under these conditions.

  • Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the enamine moiety, followed by the elimination of dimethylamine to afford the indole. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride[14][15].

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine Indole Indole Enamine->Indole Reductive Cyclization

Leimgruber-Batcho Indole Synthesis

Experimental Protocol: Synthesis of 6-Chloro-5-fluoroindole [16]

  • Step 1: Enamine Formation. A mixture of 4-chloro-5-fluoro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in DMF is heated.

  • Step 2: Reductive Cyclization. The resulting enamine is then subjected to reductive cyclization using a suitable reducing agent, such as iron in acetic acid[16].

  • Yield: This modified Leimgruber-Batcho reaction is reported to be efficient for the large-scale synthesis of the target indole[16].

The Reissert Indole Synthesis

The Reissert synthesis is another classical method that utilizes an ortho-nitrotoluene as the starting material[6][17].

Mechanism and Rationale

The key steps in the Reissert synthesis are[6][17]:

  • Condensation: The ortho-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: This intermediate is then subjected to reductive cyclization, typically using zinc dust in acetic acid or ferrous sulfate and ammonia[6][18]. The nitro group is reduced to an amine, which spontaneously cyclizes to form an indole-2-carboxylic acid.

  • Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o-Nitrotoluene o-Nitrotoluene Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Ethyl o-nitrophenylpyruvate Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl o-nitrophenylpyruvate Indole-2-carboxylic acid Indole-2-carboxylic acid Ethyl o-nitrophenylpyruvate->Indole-2-carboxylic acid Reductive Cyclization Indole Indole Indole-2-carboxylic acid->Indole Decarboxylation

Reissert Indole Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate [3]

  • Step 1: Esterification. 5-nitroindole-2-carboxylic acid is esterified using concentrated sulfuric acid in ethanol at 80°C for 2 hours.

  • Yield: This step is reported to have a yield of 85%[3].

The Cadogan-Sundberg Indole Synthesis

This reaction provides a route to indoles from ortho-nitrostyrenes through a deoxygenative cyclization using trivalent phosphorus reagents like triethyl phosphite[9][19].

Mechanism and Rationale

The proposed mechanism involves[9][19]:

  • Deoxygenation: The trialkyl phosphite deoxygenates the nitro group to a nitroso group.

  • Cyclization: The nitroso group then reacts with the adjacent alkene in a concerted or stepwise manner to form an N-hydroxyindole intermediate.

  • Further Deoxygenation: The N-hydroxyindole is then deoxygenated by another molecule of the phosphite to yield the final indole product.

Cadogan_Sundberg_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o-Nitrostyrene o-Nitrostyrene Nitroso Intermediate Nitroso Intermediate o-Nitrostyrene->Nitroso Intermediate Deoxygenation Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphite->Nitroso Intermediate N-Hydroxyindole N-Hydroxyindole Nitroso Intermediate->N-Hydroxyindole Cyclization Indole Indole N-Hydroxyindole->Indole Deoxygenation

Cadogan-Sundberg Indole Synthesis
Direct Nitration of Indole

While challenging, direct nitration of the indole ring is a straightforward approach. The regioselectivity is highly dependent on the reaction conditions[1][2][3][4].

Mechanism and Rationale

  • Non-acidic Conditions: Under non-acidic conditions, using reagents like benzoyl nitrate or ethyl nitrate, electrophilic attack occurs preferentially at the electron-rich C-3 position[3][4].

  • Acidic Conditions: In strongly acidic media (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, and the most stable cation is formed by protonation at C-3. This deactivates the pyrrole ring towards further electrophilic attack. Consequently, nitration occurs on the benzene ring, typically yielding a mixture of 5-nitro and 6-nitroindole, with the 5-nitro isomer often predominating[1]. However, these conditions can also lead to polymerization and low yields[2].

Experimental Protocol: General Procedure for Nitration of 3-acetylindole [17]

  • Step 1: Reaction Setup. 3-acetylindole is treated with concentrated nitric acid.

  • Step 2: Product Distribution. The reaction predominantly yields 3-acetyl-6-nitroindole, with a smaller amount of the 3-acetyl-4-nitroindole isomer[17].

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Material Key Reagents Typical Products Advantages Disadvantages Typical Yields
Fischer Indole Nitrophenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., PPA, ZnCl₂)Substituted nitroindolesVersatile, well-established.Often requires harsh conditions, can give low yields with deactivated substrates, potential for isomeric mixtures with unsymmetrical ketones.10-70%[2]
Bartoli Indole o-Substituted NitroareneVinyl Grignard reagent7-Substituted indolesExcellent regioselectivity for 7-substituted indoles, mild conditions.Requires 3 equivalents of Grignard reagent, limited to ortho-substituted nitroarenes.40-80%[10]
Leimgruber-Batcho o-NitrotolueneDMF-DMA, Reducing agent (e.g., Raney Ni/H₂, Pd/C)Substituted indolesHigh yields, mild conditions, good alternative to Fischer.Starting o-nitrotoluenes may not be readily available.High[15]
Reissert Indole o-NitrotolueneDiethyl oxalate, Base, Reducing agent (e.g., Zn/AcOH)Indole-2-carboxylic acids, IndolesUtilizes readily available starting materials.Multi-step, can involve harsh conditions.Moderate to Good
Cadogan-Sundberg o-NitrostyreneTrialkyl phosphiteSubstituted indolesGood for specific substrates.Starting o-nitrostyrenes can be challenging to synthesize.Moderate to Good
Direct Nitration IndoleNitrating agent (e.g., HNO₃/H₂SO₄, Benzoyl nitrate)Mixture of nitroindole isomersAtom economical, direct.Poor regioselectivity, risk of polymerization, often low yields of desired isomer.Variable, often low for a specific isomer.

Conclusion

The synthesis of substituted nitroindoles is a critical endeavor in medicinal chemistry, and the choice of synthetic route is paramount to achieving the desired substitution pattern in good yield. While direct nitration offers a conceptually simple approach, the challenges associated with regioselectivity and side reactions often make it impractical.

For the synthesis of 7-substituted nitroindoles, the Bartoli indole synthesis stands out as a highly regioselective and efficient method. The Leimgruber-Batcho synthesis offers a high-yielding and milder alternative to the classical Fischer indole synthesis , particularly when starting from o-nitrotoluenes. The Reissert and Cadogan-Sundberg syntheses provide valuable alternatives for specific substitution patterns.

Ultimately, the optimal synthetic strategy will depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and limitations of each method, as outlined in this guide, is essential for making an informed decision and achieving success in the synthesis of these important heterocyclic compounds.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au. [Link]
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). eScholarship, University of California. [Link]
  • Cadogan–Sundberg indole synthesis. (n.d.). Hellenica World. [Link]
  • Taber, D. F., & Neubert, P. (2010). Indole synthesis: a review and proposed classification.
  • Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. [Link]
  • Sharma, P. K., & Kumar, M. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(5), 624-641. [Link]
  • 7-Nitroindole. (n.d.). PubChem. [Link]
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). eScholarship. [Link]
  • 6-Nitroindole. (n.d.). NIST WebBook. [Link]
  • 7-Nitroindole. (n.d.). SpectraBase. [Link]
  • Bartoli indole synthesis. (n.d.). Grokipedia. [Link]
  • Synthesis and Chemistry of Indole. (n.d.). Dr. Divya Kushwaha. [Link]
  • Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. [Link]
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
  • Bartoli indole synthesis. (n.d.). Wikipedia. [Link]
  • 7-Nitroindole. (n.d.). SpectraBase. [Link]
  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]
  • Bartoli (Indole Synthesis). (n.d.). Química Organica.org. [Link]
  • Wang, C., Li, Y., Zhang, Y., & Wang, M. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
  • Bartoli Indole Synthesis. (n.d.). SynArchive. [Link]
  • Gribble, G. W. (2019). Reissert Indole Synthesis. In Indole Ring Synthesis (pp. 343-353). John Wiley & Sons, Ltd. [Link]
  • Reissert-Indole-Synthesis.pdf. (2016).
  • Indole Chemistry. (n.d.). Scribd. [Link]
  • Direct nitration of five membered heterocycles. (2025).
  • THE FISCHER INDOLE SYNTHESIS. (n.d.). SciSpace. [Link]
  • Clark, R. D. (2009). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube. [Link]
  • Preparation and Properties of INDOLE. (n.d.). SlideShare. [Link]
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. [Link]

Sources

A Senior Application Scientist's Guide to Indole Synthesis: Fischer Indolization vs. Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active molecules, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2][3] Consequently, the efficient construction of this privileged heterocycle is a critical task for researchers in drug discovery and development. Among the myriad of available methods, the Fischer indole synthesis and various reductive cyclization strategies represent two of the most powerful and widely employed approaches.

This guide provides an in-depth, objective comparison of these two synthetic philosophies. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, discuss the causality behind experimental choices, and provide field-proven insights to help you select the optimal strategy for your specific synthetic target.

The Classic Workhorse: The Fischer Indole Synthesis

First reported by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis is a robust and time-honored method for converting arylhydrazines and enolizable aldehydes or ketones into indoles under acidic conditions.[2][4] Its enduring prevalence is a testament to its reliability and the ready availability of its starting materials.

Mechanistic Underpinnings

The reaction's success hinges on a cascade of acid-catalyzed transformations. A deep understanding of this mechanism is crucial for troubleshooting and predicting outcomes, particularly when dealing with complex substrates. The process unfolds through a well-elucidated sequence:[5][6]

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.[7]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[5][7]

  • [8][8]-Sigmatropic Rearrangement: This is the key, irreversible, and stereospecific step. The protonated enamine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[6]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the newly formed amine onto the imine carbon to form a cyclic aminal.[6]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring.[1][6]

Fischer_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Acid, -H₂O Ketone Ketone / Aldehyde Ketone->Hydrazone + Acid, -H₂O Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ Diimine Di-imine Intermediate ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement (Key Step) Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole - NH₃, - H⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Scope, Strengths, and Limitations

The primary strength of the Fischer synthesis lies in its broad scope for producing substituted indoles.[1] However, its reliance on strong acids (both Brønsted and Lewis acids like ZnCl₂, BF₃) and often elevated temperatures presents significant limitations.[1][9]

  • Functional Group Intolerance: Substrates bearing acid-labile functional groups may decompose or lead to unwanted side reactions.

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomeric indoles, complicating purification.[5] Likewise, meta-substituted arylhydrazines can yield both 4- and 6-substituted indoles.[10]

  • Reaction Failures: The synthesis is notoriously difficult for producing the parent, unsubstituted indole from acetaldehyde.[1] Furthermore, certain substitution patterns, particularly those involving electron-donating groups that stabilize a competing N-N bond cleavage pathway, can cause the reaction to fail entirely.[11]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is adapted from established procedures and demonstrates a classic application of the Fischer synthesis.[7]

Workflow Diagram

Fischer_Workflow cluster_prep Hydrazone Preparation cluster_cyclize Indolization cluster_workup Workup & Purification prep1 Step 1: Mix Reactants Mix acetophenone and phenylhydrazine. prep2 Step 2: Heat Warm on steam bath for 1 hour. prep1->prep2 prep3 Step 3: Dissolve & Cool Dissolve in hot ethanol, then cool in ice bath to crystallize. prep2->prep3 cyc1 Step 4: Mix with Catalyst Mix hydrazone with powdered anhydrous ZnCl₂. prep3->cyc1 Isolated Hydrazone cyc2 Step 5: Heat Immerse in oil bath at 170°C and stir vigorously. cyc1->cyc2 work1 Step 6: Quench Pour hot mixture into water. cyc2->work1 work2 Step 7: Acidify Add acetic and hydrochloric acid to dissolve zinc salts. work1->work2 work3 Step 8: Isolate & Recrystallize Collect crude product by filtration and recrystallize from hot ethanol. work2->work3

Caption: Experimental workflow for 2-phenylindole synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).[7]

    • Warm the mixture on a steam bath for 1 hour.[7]

    • Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitation and cool the flask in an ice bath.[7]

    • Collect the acetophenone phenylhydrazone crystals by filtration and wash with 25 mL of cold ethanol.[7]

  • Indolization:

    • Caution: This step involves high temperatures and should be performed in a well-ventilated fume hood.

    • In a 1-L beaker, prepare an intimate mixture of the freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).[7]

    • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will liquefy after 3-4 minutes.[7]

  • Workup and Purification:

    • After the reaction is complete (indicated by the cessation of fumes), remove the beaker from the bath and continue stirring for 5 minutes.[7]

    • Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.[7]

    • To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, then pour this acidic solution into the water mixture.[7]

    • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.[7]

    • Recrystallize the crude solid from hot 95% ethanol to yield pure 2-phenylindole (typical yield: 72-80%).[7]

The Modern Alternative: Reductive Cyclization

Reductive cyclization strategies offer a powerful and often milder alternative to the Fischer synthesis. The core principle involves the intramolecular cyclization of an aniline, generated in situ from the reduction of an aromatic nitro compound, onto an adjacent side chain.[12][13]

Mechanistic Principles

This class of reactions is characterized by its versatility, stemming from the variety of precursors and reducing agents that can be employed. A common and effective strategy is the reductive cyclization of an o-nitrostyrene.

  • Nitro Group Reduction: The key initiating step is the reduction of the aromatic nitro group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), or with chemical reductants like tin(II) chloride, iron in acetic acid, or transition-metal-catalyzed reactions using carbon monoxide as the reductant.[12][14] The nitro group is typically reduced to an amino group, potentially via nitroso and hydroxylamine intermediates.

  • Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile, attacking the adjacent alkene (or other electrophilic group). This cyclization step forms the five-membered pyrrole ring.

  • Aromatization: A final dehydration or elimination step occurs to furnish the stable, aromatic indole core.

Reductive_Cyclization_Mechanism Start o-Nitrostyrene Aniline o-Aminostyrene Intermediate Start->Aniline Reduction of NO₂ (e.g., H₂, Pd/C) Indoline Indoline Intermediate Aniline->Indoline Intramolecular Cyclization Indole Indole Product Indoline->Indole Oxidation/ Aromatization

Caption: General mechanism for reductive cyclization of an o-nitrostyrene.

Scope, Strengths, and Limitations

The major advantage of reductive cyclization methods is their compatibility with a wider range of functional groups compared to the Fischer synthesis, owing to the often milder and non-acidic reaction conditions.[15][16]

  • Functional Group Tolerance: Methods like catalytic hydrogenation are highly chemoselective for the nitro group, leaving esters, amides, and other sensitive functionalities intact.

  • Milder Conditions: Many protocols, such as the use of Co-Rh nanoparticles with atmospheric hydrogen, can proceed at room temperature and pressure, a stark contrast to the high heat of the Fischer indolization.[17]

  • Precursor Synthesis: The primary limitation is that the synthesis of the required nitroaromatic starting materials can be more complex than simply mixing a commercially available hydrazine and ketone.[12]

  • Reagent Stoichiometry: While catalytic methods are atom-economical, older methods using stoichiometric reductants like SnCl₂ or Fe generate significant metallic waste.[12]

Experimental Protocol: Catalytic Reductive Cyclization of a 2-(2-Nitroaryl)acetonitrile

This protocol is based on a highly efficient and mild procedure using heterobimetallic nanoparticles.[17]

Workflow Diagram

Reductive_Workflow step1 Step 1: Setup Charge flask with 2-(2-nitroaryl)acetonitrile, solvent, and Co-Rh nanoparticle catalyst. step2 Step 2: Hydrogenation Purge with H₂ gas and stir under H₂ atmosphere (1 atm) at 25°C. step1->step2 step3 Step 3: Monitor Monitor reaction progress by TLC or GC/MS. step2->step3 step4 Step 4: Workup Filter to remove catalyst. Concentrate the filtrate. step3->step4 step5 Step 5: Purify Purify the crude product by column chromatography. step4->step5

Caption: Workflow for catalytic reductive cyclization.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add the 2-(2-nitroaryl)acetonitrile substrate (e.g., 1.0 mmol), a suitable solvent (e.g., methanol or THF), and the Co–Rh heterobimetallic nanoparticle catalyst.[17]

  • Hydrogenation:

    • Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas three times.

    • Maintain a positive pressure of hydrogen (1 atm, balloon) and stir the reaction mixture vigorously at room temperature (25°C).[17]

  • Monitoring:

    • Monitor the reaction for the consumption of starting material using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. The catalyst can often be recovered and reused.[17]

    • Wash the filter cake with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure indole.

Head-to-Head Comparison: Performance at a Glance

The choice between these two powerful methods is dictated by the specific requirements of the target molecule, the availability of starting materials, and the tolerance of the substrate to the reaction conditions.

FeatureFischer Indole SynthesisReductive Cyclization
Starting Materials Arylhydrazines, Aldehydes/KetonesSubstituted Nitroaromatics (e.g., o-nitrostyrenes)
Key Transformation [8][8]-Sigmatropic RearrangementNitro Group Reduction & Intramolecular Cyclization
Typical Conditions Strongly acidic (Brønsted or Lewis), High Temp (>80°C)Often neutral, milder temperatures (can be 25°C)
Functional Group Tol. Poor for acid-sensitive groupsGenerally excellent
Regiocontrol Can be poor with unsymmetrical substratesGenerally excellent, defined by precursor structure
Primary Advantage Operational simplicity; readily available starting materialsMild conditions; broad functional group compatibility
Primary Disadvantage Harsh conditions; limited functional group toleranceRequires synthesis of specific, often complex, precursors

Conclusion and Strategic Recommendations

Both the Fischer indole synthesis and reductive cyclization are indispensable tools in organic synthesis. They are not competitors but rather complementary strategies, each with a distinct domain of optimal application.

  • Choose the Fischer Indole Synthesis when: Your target indole is accessible from simple, commercially available arylhydrazines and ketones, and it does not contain functional groups that are sensitive to strong acid and heat. It is an excellent choice for rapid analog synthesis and exploring structure-activity relationships in early-stage drug discovery.

  • Choose Reductive Cyclization when: Your target molecule possesses sensitive functional groups (esters, protecting groups, etc.) that would not survive the harsh conditions of the Fischer synthesis. This method provides a more controlled and often higher-yielding pathway for complex, functionalized indoles, making it a preferred strategy in late-stage synthesis and the preparation of delicate natural products.

Ultimately, a thorough analysis of the target structure, coupled with the mechanistic insights provided in this guide, will empower the modern researcher to make a strategic, evidence-based decision, paving the most efficient path to their desired indole.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
  • Buchwald, S. L., & Driver, T. G. (2007). A three-component Fischer indole synthesis. Nature protocols, 2(8), 2092–2098.
  • Wang, C., et al. (2022). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 13(3), 855-861.
  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(1), 106.
  • Kim, J., et al. (2018). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co–Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. Organic Letters, 20(18), 5788-5792.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
  • Fouad, M. A., et al. (2021). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2021(34), 4876-4894.
  • Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3237.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(21), 8964–8969.
  • Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4446-4451.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Chen, J., et al. (2014). Facile synthesis of indoles by K₂CO₃ catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters, 55(3), 675-678.
  • Boyer Research. (2021, September 30). 14 - Synthesis of Indoles [Video]. YouTube.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54095.
  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic chemistry frontiers, 1(1), 28-34.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • ResearchGate. (n.d.). Fischer indole synthesis and Fischer-type indole syntheses. ResearchGate.
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Note: A direct link to a specific page is not available, but the book is a standard reference for nitro compound chemistry).
  • ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. ResearchGate.
  • Sutor, A., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(24), 5900.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Sutor, A., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(24), 5900.

Sources

A Comparative Guide to the Biological Activity of 7-Methoxy-4-nitro-1H-indole and other Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitroindole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and biological activity, making nitroindoles a fascinating and potent class of compounds for therapeutic development. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is a key pharmacophore in many antimicrobial and anticancer agents.[2] This guide provides a comparative analysis of the biological activity of 7-Methoxy-4-nitro-1H-indole, placing it in the context of other nitroindole isomers to elucidate structure-activity relationships (SAR) and guide future research. While direct experimental data for this compound is limited, by examining its structural analogs, we can infer its potential biological profile.

Anticancer Activity: A Tale of Isomers

The position of the nitro group on the indole ring profoundly influences the anticancer activity and mechanism of action. The most extensively studied isomers are the 5-nitroindoles, which have shown significant promise as anticancer agents.

5-Nitroindoles: Targeting the c-Myc Oncogene

A significant body of research has focused on 5-nitroindole derivatives as potent binders and stabilizers of the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene.[3][4] The c-Myc oncoprotein is a critical regulator of cell proliferation and is overexpressed in many cancers.[5] By stabilizing the G-quadruplex, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[6]

One study highlighted a series of pyrrolidine-substituted 5-nitroindoles that effectively bind to the c-Myc promoter G-quadruplex.[6] For instance, compounds 5 and 7 in their study demonstrated potent inhibition of HeLa cell proliferation with IC₅₀ values of 5.08 µM and 5.89 µM, respectively.[6] This activity is attributed to the stabilization of the G-quadruplex, leading to a reduction in c-Myc protein levels and subsequent cell cycle arrest in the sub-G1/G1 phase.[6] Furthermore, these compounds were found to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[6]

The structure-activity relationship for these 5-nitroindoles indicates that substitution at the 5-position is crucial for activity. Both 5-nitro and 5-aminoindoles show binding affinity, suggesting the importance of electronic interactions at this position.[6]

4-Nitroindoles and 7-Methoxyindoles: Predicting the Activity of this compound

The methoxy group at the 7-position is also expected to play a significant role. Methoxy-substituted indoles have garnered attention as their electron-donating groups can enhance biological activity.[8] Research on 7-azaindole derivatives, which are structurally similar to indoles, has shown that substitutions at various positions on the ring system are crucial for anticancer activity, with positions 1, 3, and 5 being particularly important.[9]

Considering these points, this compound combines the electron-withdrawing properties of the 4-nitro group with the electron-donating methoxy group at a position known to influence biological activity. This unique electronic profile suggests it could interact with various biological targets, potentially including kinases or DNA structures, though likely through a different mechanism than the 5-nitroindole G-quadruplex binders.

Comparative Anticancer Activity Data
Compound ClassSpecific Derivative(s)Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
5-Nitroindoles Pyrrolidine-substituted 5-nitroindole (5) HeLa5.08 ± 0.91c-Myc G-quadruplex binder, ROS induction[6]
Pyrrolidine-substituted 5-nitroindole (7) HeLa5.89 ± 0.73c-Myc G-quadruplex binder, ROS induction[6]
Indole-Chalcones N-ethyl-3-acetylindole derivativesMDA-MB-23113 - 19Not specified[10]
7-Azaindoles Substituted 3-amino-1H-7-azaindoleHeLa3.7Not specified[10]
HepG28.0Not specified[10]
MCF-719.9Not specified[10]

Antimicrobial and Antiparasitic Potential

The nitro group is a well-established pharmacophore in antimicrobial and antiparasitic drugs.[2] Its presence on the indole scaffold suggests that nitroindoles could be effective agents against a range of pathogens.

Antibacterial and Antifungal Activities

Indole derivatives have demonstrated broad-spectrum antimicrobial activities.[11][12] The introduction of a nitro group can enhance this activity. While specific data for this compound is lacking, studies on other indole derivatives provide valuable insights. For example, some indole derivatives containing 1,2,4-triazole moieties have shown significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL.[11]

In the context of antifungal activity, certain indole derivatives have exhibited potent effects against various fungal species.[13] For instance, some indole derivatives have shown broad-spectrum antifungal activity against several phytopathogenic fungi, with some compounds being more potent than the commercial fungicide hymexazole.[13]

Antiparasitic Activities

Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are mainstays in the treatment of parasitic diseases.[6] The nitro group is often bio-reduced within the parasite to generate reactive nitrogen species that are toxic to the pathogen. This mechanism suggests that nitroindoles could also possess significant antiparasitic properties.

Recent research has explored 5-nitroindole-rhodanine conjugates for their antitrypanosomatid activity, highlighting the potential of the nitroindole scaffold in developing new treatments for diseases like leishmaniasis and trypanosomiasis.

Given the established role of the nitro group in antimicrobial and antiparasitic chemotherapy, it is highly probable that this compound exhibits some level of activity in these areas. The specific spectrum and potency would need to be determined experimentally.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and its analogs, the following detailed experimental protocols are provided.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship and Future Directions

The biological activity of nitroindoles is highly dependent on the position of the nitro group and the nature of other substituents on the indole ring.

SAR_Nitroindoles cluster_indole Indole Core cluster_substituents Substituents cluster_activity Biological Activity Indole Indole Ring Nitro Nitro Group (NO2) - Electron-withdrawing - Key for antimicrobial/anticancer activity Indole->Nitro Position matters (e.g., C4, C5, C6, C7) Methoxy Methoxy Group (OCH3) - Electron-donating - Modulates biological activity Indole->Methoxy Position matters (e.g., C7) Other Other Substituents (e.g., halogens, alkyl chains) - Fine-tune activity and properties Indole->Other Anticancer Anticancer Nitro->Anticancer Antimicrobial Antimicrobial Nitro->Antimicrobial Antiparasitic Antiparasitic Nitro->Antiparasitic Methoxy->Anticancer Other->Anticancer

  • Position of the Nitro Group: As demonstrated, the position of the nitro group is a critical determinant of the mechanism of anticancer activity. 5-Nitroindoles are known to target G-quadruplex DNA, while the activities of 4-, 6-, and 7-nitroindoles are less defined but likely involve different targets.

  • Role of the Methoxy Group: The electron-donating methoxy group at the 7-position in this compound will influence the overall electronic distribution of the molecule, potentially affecting its binding affinity to various biological targets. Methoxy groups can also impact the metabolic stability and pharmacokinetic properties of a compound.[14]

Future research should focus on:

  • The synthesis and direct biological evaluation of this compound to determine its anticancer, antimicrobial, and antiparasitic activities.

  • Elucidation of its mechanism of action to identify its cellular targets.

  • A systematic investigation of other 4-nitroindole and 7-methoxyindole derivatives to build a comprehensive structure-activity relationship profile.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce, a comparative analysis of related nitroindole and methoxyindole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The unique combination of a 4-nitro and a 7-methoxy substituent on the indole scaffold suggests that this compound could possess interesting anticancer and antimicrobial properties, likely with a distinct mechanism of action compared to its more studied 5-nitro isomer. The experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate further research into this promising, yet underexplored, chemical entity.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • BenchChem. (2025). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. BenchChem.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • BenchChem. (2025). Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. BenchChem.
  • Hrelia, P., Morotti, M., Vigagni, F., Burnelli, S., Garuti, L., Sabatino, P., & Cantelli-Forti, G. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 10(5), 389-393.
  • BenchChem. (2025). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. BenchChem.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Taha, M., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
  • Chem-Impex. (n.d.). 4-Nitroindole. Chem-Impex.
  • ResearchGate. (n.d.). Methoxy-Activated Indole-7-Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties.
  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
  • Kudapa, V., et al. (2022). Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles. Semantic Scholar.
  • ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds.
  • Dhiman, A., et al. (2022).
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.
  • Pharmaceuticals. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • MDPI. (2024).
  • Johnson, H. E., & Crosby, D. G. (1966). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 88(1), 160-163.
  • PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. PubChem.
  • ResearchGate. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • El-Naggar, M., et al. (2021).
  • Malesani, G., et al. (1988). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. PubMed.
  • Frontiers. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.
  • Besson, T., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed.
  • Anizon, F., et al. (2009). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
  • Bergan, T., et al. (1979). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial agents and chemotherapy, 15(4), 549–554.
  • MDPI. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI.
  • Ishmail, F. Z., et al. (2021). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 50(5), 1233-1242.
  • Li, Y., et al. (2020).
  • Dhiman, A., et al. (2022).
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI.
  • Li, L., et al. (2018). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed.
  • NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
  • Sharma, N., et al. (2023).
  • Motterlini, R., et al. (2008). Structure-activity relationships of methoxychalcones as inducers of heme oxygenase-1. Journal of medicinal chemistry, 51(11), 3209–3218.
  • NIH. (n.d.). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC.

Sources

A Comparative Guide to the Structure-Activity Relationship of Methoxy and Nitro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modulating Bioactivity Through Strategic Substitution

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug discovery. Its versatile framework allows for a wide range of biological activities, from anticancer and antimicrobial to central nervous system (CNS) modulation.[1][2] The therapeutic potential of an indole derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of two common yet electronically divergent substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group.

Through an examination of their effects on physicochemical properties, biological activities, and underlying mechanisms of action, this document serves as a resource for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental observations and provide detailed protocols to support further investigation.

The Electronic Tug-of-War: Methoxy vs. Nitro Substitution

The indole nucleus is an electron-rich aromatic system.[3] The introduction of a methoxy or nitro group initiates an electronic "tug-of-war" that fundamentally alters the molecule's reactivity and its potential interactions with biological targets.

The Methoxy Group: An Electron-Donating Enhancer

The methoxy group, through its +M (mesomeric) effect, donates electron density to the indole ring, further enhancing its nucleophilicity.[4] This increased electron density can strengthen interactions with electron-deficient pockets in target proteins. However, its -I (inductive) effect, though weaker, should not be disregarded. The position of the methoxy group is critical; for instance, a 5-methoxy substituent significantly influences the activity of compounds targeting serotonin receptors, owing to its structural resemblance to serotonin.[5]

The Nitro Group: A Potent Electron-Withdrawing Modulator

Conversely, the nitro group is a strong electron-withdrawing group, exerting both a -I and -M effect.[6] This drastically reduces the electron density of the indole ring, making it more electrophilic. This inversion of electronic character opens up different avenues for biological activity, often involving interactions with electron-rich biological nucleophiles.[7] For example, the electron-deficient nature of the 3-nitroindole core makes it a good Michael acceptor, a reactivity that has been exploited in the design of various inhibitors.[7]

Comparative Analysis of Physicochemical Properties

The electronic nature of the substituent directly impacts key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyMethoxy-Substituted IndolesNitro-Substituted IndolesRationale and Implications
Lipophilicity (logP) Generally increases lipophilicity compared to unsubstituted indole.Can have a variable effect. While the nitro group itself is polar, its influence on the overall electronic distribution can impact lipophilicity. For instance, nitroindolinone has a higher logP than a chloroindolinone derivative.[8][9]Lipophilicity is crucial for membrane permeability and oral bioavailability. The "methoxy advantage" can sometimes enhance passage across biological membranes.[10]
Solubility Generally have lower aqueous solubility due to increased lipophilicity.Can have higher aqueous solubility compared to their methoxy counterparts due to the polar nitro group.[8][9]Adequate solubility is essential for formulation and in vivo administration. The polarity of the nitro group can be advantageous in this regard.
Hydrogen Bonding The methoxy oxygen can act as a hydrogen bond acceptor.The oxygen atoms of the nitro group are strong hydrogen bond acceptors.[8][9]Hydrogen bonding is a key interaction in ligand-receptor binding, and the stronger acceptor capacity of the nitro group can be leveraged in drug design.
Dipole Moment The methoxy group introduces a moderate dipole moment.The nitro group imparts a significant dipole moment, increasing the molecule's overall polarity.[11]A higher dipole moment can influence solubility and binding interactions.
Metabolic Stability The methoxy group can be a site of metabolism (O-demethylation) by cytochrome P450 enzymes.The nitro group can undergo metabolic reduction to amino groups, which can sometimes lead to toxicity.Understanding metabolic pathways is critical for predicting a drug's half-life and potential for adverse effects.

Structure-Activity Relationship (SAR) in Key Therapeutic Areas: A Comparative Overview

The divergent electronic and physicochemical properties of methoxy and nitro-substituted indoles translate into distinct structure-activity relationships across various therapeutic domains.

Anticancer Activity

The indole scaffold is a prolific source of anticancer agents.[12][13] Both methoxy and nitro substituents have been incorporated to modulate this activity, often by targeting tubulin polymerization or specific signaling pathways.

  • Methoxyindoles: The presence of a methoxy group, particularly at the 5- and 6-positions, is often associated with potent antitubulin activity.[14] For example, some 5-methoxyindole derivatives are significantly more potent than the standard drug Sunitinib.[5] The electron-donating nature of the methoxy group can enhance binding to the colchicine binding site on tubulin.

  • Nitroindoles: Nitro-substituted indoles have also demonstrated significant anticancer effects. For instance, 5-nitro-2-phenylindole has been shown to inhibit the NorA efflux pump in bacteria, a mechanism that can also be relevant in overcoming multidrug resistance in cancer.[15] In some cases, the presence of a nitro group is crucial for increasing cytotoxic activity.[16][17]

Comparative Anticancer Activity Data

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Key Observation
Methoxyindole-Isatin Hybrid 5oZR-75 (Breast)1.69Sunitinib8.11The 5-methoxy group contributes to potency significantly greater than the standard drug.[5]
Indolo[2,3-b]quinoline MMNCHCT116 (Colorectal)0.335-Fluorouracil>100A methoxy-containing fused system shows remarkable potency.[5]
2-Arylindole 2-(3-Nitrophenyl)-1H-indoleS. typhi15.6 µg/ml--Demonstrates potent antibacterial activity, a mechanism sometimes transferable to anticancer strategies.[15]
Antimicrobial Activity

Indole derivatives are a promising class of antimicrobial agents.[18][19][20] The electronic properties conferred by methoxy and nitro groups play a crucial role in their efficacy against various pathogens.

  • Methoxyindoles: 5-methoxy-2-phenylindole has been reported to have significant antibacterial activity against Gram-positive bacteria.[15] The lipophilicity imparted by the methoxy group can facilitate penetration of the bacterial cell wall.

  • Nitroindoles: The nitro group is a well-known pharmacophore in antimicrobial drugs.[17] 5-Nitroindole derivatives have been investigated as efflux pump inhibitors in bacteria, which can reverse antibiotic resistance.[15]

Central Nervous System (CNS) Activity

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a prime target for CNS drug discovery.[1][21][22]

  • Methoxyindoles: The 5-methoxyindole scaffold is a classic pharmacophore for serotonin (5-HT) receptors.[5] Melatonin (N-acetyl-5-methoxytryptamine) is a prime example of a neurohormone with a 5-methoxyindole core that regulates circadian rhythms.[22]

  • Nitroindoles: Nitro-substitution can dramatically alter receptor binding profiles. For example, a 4-nitro substituent on an indole analog of melatonin leads to very high affinity and selectivity for the MT₃ binding site, whereas 6- or 7-nitro substitution results in a loss of MT₃ affinity while retaining good MT₁ and MT₂ affinities.[23]

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed step-by-step methodologies for key experiments are provided below.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (methoxy- and nitro-substituted indoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at twice the desired final concentration to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CNS Receptor Binding Assay (Radioligand Competition Assay)

This protocol measures the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT₂A receptors from HEK293 cells)

  • Radioligand with known high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds and a known non-labeled ligand (for non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the assay buffer, cell membranes (typically 50-100 µg of protein), and the test compound at various concentrations.[16]

  • To determine non-specific binding, add a high concentration of a known non-labeled ligand instead of the test compound in separate wells.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its K_d value. The final assay volume is typically 250 µL.[20]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀, which can then be converted to the inhibition constant (K_i).

Visualizing the Logic: Synthesis and SAR

The strategic synthesis of these derivatives is paramount to exploring their SAR. The choice of synthetic route depends on the desired substitution pattern.

Generalized Synthetic Approaches

Caption: Common synthetic routes to methoxy- and nitro-indoles.

Conceptual SAR Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization a Scaffold Selection (Indole) b Substituent Choice (-OCH3 vs. -NO2) a->b c Positional Isomerism b->c d Chemical Synthesis c->d e Physicochemical Profiling (logP, Solubility) d->e f Biological Screening (Anticancer, Antimicrobial, CNS) e->f g Potency & Selectivity (IC50, MIC, Ki) f->g h Data Analysis g->h i Identify SAR Trends h->i j Lead Optimization i->j j->b Iterative Design

Sources

A Comparative Analysis of the Cytotoxicity of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous natural and synthetic compounds with potent biological activities.[1] Its versatile nature allows for a wide range of chemical modifications, leading to the development of derivatives with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the cytotoxicity of various indole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer agents.

The Diverse Cytotoxic Mechanisms of Indole Derivatives

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a key reason for their prominence in cancer research. The primary mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cellular machinery like microtubules.[2][3][4]

Induction of Apoptosis

A primary mechanism by which many indole derivatives eliminate cancer cells is through the induction of apoptosis.[2][5][6] This process of programmed cell death is tightly regulated and involves a cascade of signaling events. Several indole compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins. For instance, some derivatives upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases.[2][7][8]

Apoptosis Induction Pathway by Indole Derivatives

apoptosis_pathway Indole_Derivative Indole Derivative Cell_Membrane Cancer Cell Membrane Indole_Derivative->Cell_Membrane Enters Cell Bax Bax (Pro-apoptotic) Cell_Membrane->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell_Membrane->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Simplified signaling pathway of apoptosis induction by indole derivatives.

Cell Cycle Arrest

Another critical mechanism of action for many indole derivatives is the disruption of the cell cycle, preventing cancer cells from proliferating uncontrollably.[3][4] These compounds can halt the cell cycle at various phases, most commonly at the G1 or G2/M checkpoints.[7][9][10] For example, some indole-3-carbinol derivatives have been shown to induce G1 arrest by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of CDKs required for progression into the S phase.[11][12] Others cause an accumulation of cells in the G2/M phase, often as a prelude to apoptosis.[7][9][10]

G1 Phase Cell Cycle Arrest by Indole Derivatives

cell_cycle_arrest cluster_rb_e2f Rb-E2F Complex Indole_Derivative Indole Derivative p21_p27 p21/p27 (CDK Inhibitors) Indole_Derivative->p21_p27 Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21_p27->CDK4_6_CyclinD Inhibits Rb Rb Protein CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes

Caption: Mechanism of G1 cell cycle arrest induced by certain indole derivatives.

Inhibition of Tubulin Polymerization

The cytoskeleton, particularly microtubules, plays a crucial role in cell division, motility, and intracellular transport. Several indole derivatives, including vinca alkaloids, are potent inhibitors of tubulin polymerization.[2][6][13] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.[4][13][14] This mechanism is a clinically validated strategy for cancer chemotherapy.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[15][16] A lower IC50 value indicates higher cytotoxicity. The following table summarizes the IC50 values for a selection of indole derivatives against various human cancer cell lines and, where available, normal cell lines to indicate selectivity.

Indole Derivative ClassCompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Indole-Aryl-Amide Compound 4HT29 (Colon)0.963T3 (Fibroblast)0.63[17]
HeLa (Cervical)1.87[17]
MCF7 (Breast)0.84[17]
Compound 5HT29 (Colon)2.613T3 (Fibroblast)32[17]
PC3 (Prostate)0.39[17]
Indole Mannich Base Compound 1cHepG2 (Liver)0.9HEK293 (Kidney)>100[18][19]
MCF-7 (Breast)0.55[18][19]
HeLa (Cervical)0.50[18][19]
Indole-Chalcone Compound 55A549 (Lung)0.003--[20]
HeLa (Cervical)0.009[20]
Pyrazolo[1,5-a]pyrimidine Compound 9cHCT-116 (Colon)0.31--[13]
Compound 11aHCT-116 (Colon)0.34--[13]
Indazole Derivative Compound 6oK562 (Leukemia)5.15HEK-293 (Kidney)33.2[16]
Indolobenzazepine Compound HL4MDA-MB-231 (Breast)0.22 ± 0.04HEK293 (Kidney)>10[21]
LM3 (Hepatocellular)0.11 ± 0.02[21]

Note: This table is a representative sample and not an exhaustive list of all studied indole derivatives.

Standardized Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for three commonly used assays.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow Start Start: Cancer and Normal Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Indole Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Apoptosis Annexin V Assay (Apoptosis) Assay->Apoptosis Data_Acquisition Data Acquisition (e.g., Spectrophotometer, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Comparative Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for determining the cytotoxicity of indole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[19][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[23]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23][24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indicator of compromised cell membrane integrity.[1][21]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well of the new plate according to the manufacturer's instructions.[5][25]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[25] Controls for maximum LDH release (from lysed cells) and spontaneous LDH release (from untreated cells) are crucial for data normalization.[26]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[3][27]

Protocol:

  • Cell Harvesting: Following treatment with indole derivatives, harvest both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[15]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (like Propidium Iodide or DAPI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Conclusion and Future Directions

The indole scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization, underscore the therapeutic potential of this class of compounds. The comparative analysis of cytotoxicity presented here highlights the importance of structure-activity relationship studies in optimizing potency and selectivity.

Future research should focus on elucidating the precise molecular targets of novel indole derivatives and exploring their potential in combination therapies to overcome drug resistance. The continued application of robust and standardized cytotoxicity assays will be paramount in identifying the most promising candidates for further preclinical and clinical development.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, R. A., Al-Ghamdi, A. S., Al-Amer, O. M., ... & El-Sharkawy, K. A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]
  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
  • Khattab, M., & El-Damasy, A. K. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, R. A., Al-Ghamdi, A. S., Al-Amer, O. M., ... & El-Sharkawy, K. A. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 864930. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, R. A., Al-Ghamdi, A. S., Al-Amer, O. M., ... & El-Sharkawy, K. A. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 864930. [Link]
  • Sbraccia, M., Petrucci, G., Bruno, I., Guglielmi, P., Sestili, P., & Fioravanti, R. (2020).
  • Kaur, M., Singh, M., & Chadha, N. (2022). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 1-13. [Link]
  • Wittmann, C., Sivchenko, A. S., Bacher, F., Tong, K. K. H., Guru, N., Wilson, T., ... & Arion, V. B. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. Inorganic Chemistry, 61(4), 1456–1470. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
  • Hassan, M., Thangavel, N., & Jasinski, J. P. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(13), 1834–1843. [Link]
  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. [Link]
  • Toolabi, M., Sabzevari, Z., Forouzanfar, Z., & Mojaddami, A. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. [Link]
  • Huang, W., Chen, Z., Shang, X., & Li, Y. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(16), 3691. [Link]
  • Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022).
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
  • Singh, G., Sharma, A., & Kumar, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114459. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, R. A., Al-Ghamdi, A. S., Al-Amer, O. M., ... & El-Sharkawy, K. A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, R. A., Al-Ghamdi, A. S., Al-Amer, O. M., ... & El-Sharkawy, K. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3328. [Link]
  • Wang, Y., Zhang, Y., & Chen, Y. (2022). Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy.
  • Fernandes, C., Remédios, C., Marques, C., Santos, M. M. M., & Beltrão, E. (2024).
  • Olgen, S., Kaleli, S. N. B., Karaca, B. T., & Ural, U. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(24), 3798-3817. [Link]
  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2007). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Medicinal research reviews, 27(4), 477-529. [Link]
  • Esmaeili, M. A., Abachi, F., & Benham, F. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine drugs, 11(10), 3889-3906. [Link]
  • Gholami, O., Jeddi-Tehrani, M., & Zarnani, A. H. (2017). Indole-3-carbinol induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line. Journal of receptor and signal transduction research, 37(5), 506-514. [Link]
  • Chinni, S. R., Li, Y., Upadhyay, S., Koppolu, P. K., & Sarkar, F. H. (2001). Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells. Oncogene, 20(23), 2927-2936. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Indole Derivatives

7-Methoxy-4-nitro-1H-indole is an emerging heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel molecule destined for regulated applications, the ability to accurately and reliably quantify it in various matrices is paramount. The development and validation of robust analytical methods are foundational to ensuring product quality, safety, and efficacy. However, in a globalized development landscape, it is common for analytical testing to be transferred between laboratories, be it from a research and development setting to a quality control (QC) lab, or between different contract research organizations (CROs).

This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it details the rigorous process of cross-validation , ensuring that disparate methods or laboratories can produce equivalent and reliable results. The principles and protocols herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the recently adopted Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[5][6][7] This guide will not only outline the "how" but also the critical "why" behind each step, providing researchers, scientists, and drug development professionals with a practical framework for ensuring data integrity across the analytical lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for methodical development.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃[8][9]
Molecular Weight192.17 g/mol [8][9]
Predicted SolubilityHigh in polar aprotic solvents (DMSO, DMF); Moderate in alcohols; Low in water and nonpolar solvents.[10]
UV AbsorbanceExpected to absorb in the near-UV range (300-400 nm) due to the nitroaromatic chromophore.[11][12]

Part 1: Methodologies Under Comparison

For this guide, we will presuppose the existence of two validated analytical methods for the quantification of this compound in a drug substance matrix.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally sensitive compounds.

  • Causality of Choices: A C18 stationary phase is selected for its hydrophobic properties, which are well-suited for retaining the largely aromatic indole structure. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible ionization states and retention times. UV detection at 254 nm is a common choice for aromatic compounds, offering good sensitivity.[13]

Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase to a target concentration of 50 µg/mL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high separation efficiency and specificity, particularly for volatile and thermally stable compounds. While the indole nucleus is amenable to GC, the nitro group can present thermal stability challenges; thus, method development must be meticulous.

  • Causality of Choices: A low-polarity phenyl-arylene polymer column (e.g., DB-5ms) is chosen for its excellent performance with a wide range of semi-polar compounds. A split injection is used to prevent column overloading with the high-concentration sample. The temperature program is designed to ensure the elution of the analyte without thermal degradation. Electron Ionization (EI) is a standard mode that provides reproducible fragmentation patterns for library matching and quantification. Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte. For this compound (MW 192.17), we would monitor the molecular ion (m/z 192) and key fragment ions.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split, 20:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions monitored: m/z 192 (quantifier), 162, 147 (qualifiers).

  • Standard & Sample Preparation: Prepare standards and samples in Dichloromethane at concentrations analogous to the HPLC method.

Part 2: The Cross-Validation Protocol

Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results.[14] This is critical when, for instance, a legacy method (e.g., HPLC-UV) is being replaced by a newer one (e.g., GC-MS), or when data from two different laboratories using different methods must be compared within the same study. The framework for this process is clearly defined by regulatory bodies.[1][5][7]

The core principle is to analyze the same set of well-characterized samples using both methods and to evaluate the results against pre-defined acceptance criteria.

Workflow for Method Cross-Validation

The following diagram outlines the logical flow of a cross-validation study, from planning to final assessment.

CrossValidationWorkflow cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_report Phase 4: Documentation P1 Define Protocol & Acceptance Criteria (ICH Q2(R2) Framework) P2 Select Representative Samples (e.g., 3 Batches, 3 Replicates each) P1->P2 E1 Analyze Samples with Original Method (HPLC-UV) P2->E1 E2 Analyze Same Samples with New Method (GC-MS) P2->E2 D1 Compile Data from Both Methods E1->D1 E2->D1 D2 Statistical Comparison (e.g., Percent Difference, Bland-Altman) D1->D2 D3 Evaluate Against Acceptance Criteria D2->D3 D4 Conclusion: Methods are Equivalent? D3->D4 D4->P1 No (Investigate & Repeat) R1 Generate Cross-Validation Report D4->R1 Yes R2 Implement New Method (if successful) R1->R2

Caption: Logical workflow for a typical analytical method cross-validation study.

Step-by-Step Cross-Validation Experiment
  • Define Protocol and Acceptance Criteria: Before any analysis, a formal protocol must be written. This document, grounded in ICH Q2(R2) principles, defines the scope, procedures, and, most importantly, the acceptance criteria for equivalence.[2] A common criterion is that the mean result of the new method should be within ±2.0% of the mean result of the original method, and the precision (as %RSD) between the two datasets should not exceed 3.0%.

  • Sample Selection: Select a minimum of three independent batches of this compound drug substance. For each batch, prepare three independent samples. This 3x3 design provides sufficient data for statistical evaluation.

  • Analysis:

    • Analyze all nine samples (3 batches x 3 preps) using the validated HPLC-UV method (Method A). This serves as the reference dataset.

    • Analyze the exact same nine samples using the validated GC-MS method (Method B).

  • Data Evaluation:

    • Calculate the mean assay value and Relative Standard Deviation (RSD) for each batch from both methods.

    • Calculate the percent difference between the mean assay values obtained by the two methods for each batch.

      • % Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100

    • Perform a statistical comparison, such as a Student's t-test or an equivalence test, to determine if there is a statistically significant difference between the two datasets.

Part 3: Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics from the initial validation of each method and the results of our hypothetical cross-validation experiment.

Table 1: Summary of Method Validation Parameters

This table presents the typical performance characteristics that would have been established during the initial validation of each method, as per ICH Q2(R2) guidelines.[4][14]

ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Guideline Context
Specificity Baseline resolved from impurities and excipients. Peak purity > 99.5%.No interfering peaks at the retention time of the analyte. Mass spectrum match > 95%.Demonstrates the method can unequivocally assess the analyte in the presence of other components.[4]
Linearity (r²) > 0.999> 0.998The method's response is directly proportional to the analyte concentration over a defined range.[4]
Range (µg/mL) 1 - 1501 - 150The interval where the method is precise, accurate, and linear.[2]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%The closeness of test results to the true value.
Precision (%RSD)
- Repeatability≤ 0.5%≤ 0.8%Precision under the same operating conditions over a short interval.
- Intermediate≤ 1.0%≤ 1.5%Precision within-laboratory: different days, analysts, or equipment.
LOD (µg/mL) 0.30.2The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) 1.00.8The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in flow rate (±5%), mobile phase composition (±2%), and temperature (±2°C).Unaffected by minor changes in flow rate (±5%), oven ramp rate (±2°C/min), and inlet temperature (±10°C).A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 2: Cross-Validation Experimental Results

This table presents the hypothetical data from the head-to-head comparison of the two methods.

Batch IDHPLC-UV Assay (%)GC-MS Assay (%)% DifferenceAcceptance Criteria Met? (≤ ±2.0%)
Batch 001 99.599.8+0.30%Yes
Batch 002 98.998.5-0.40%Yes
Batch 003 100.2100.8+0.60%Yes
Overall Mean 99.53 99.70 +0.17% Yes
Overall RSD 0.65% 1.16% N/A N/A

Discussion and Conclusion

In our illustrative study, the cross-validation results demonstrate a high degree of concordance between the HPLC-UV and GC-MS methods. The percent difference for each of the three batches, as well as the overall mean difference (+0.17%), falls well within the pre-defined acceptance criterion of ±2.0%. This provides a high degree of confidence that the GC-MS method (Method B) can be implemented as a replacement for, or an alternative to, the HPLC-UV method (Method A) without compromising data integrity.

The choice between HPLC-UV and GC-MS in a routine setting would depend on several factors. The HPLC-UV method shows slightly better precision in this hypothetical dataset and is often considered more robust for routine QC applications. Conversely, the GC-MS method offers superior specificity due to the added dimension of mass analysis and a slightly lower limit of quantification. This could be advantageous for applications requiring trace-level analysis or impurity identification.

Ultimately, this guide demonstrates that a successful cross-validation exercise, built upon the principles of authoritative guidelines like ICH Q2(R2), is the linchpin for analytical method lifecycle management.[3] It ensures that regardless of the technique or the laboratory, the analytical data generated is trustworthy, consistent, and scientifically sound, thereby upholding the quality and safety of the final product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2023.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Asphalion. March 2024.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Jordi Labs.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. GMP Navigator.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. July 2024.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Center for Biotechnology Information.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. July 2015.
  • ICH Q2(R2): Validation of Analytical Procedures. ResearchGate.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. April 2020.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. African Journal of Biotechnology. June 2016.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. December 2012.
  • 4-Methoxy-7-nitro-indoline. PubChem.
  • 7-Methoxy-1H-indole. PubChem.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate.
  • (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. July 2024.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PubMed Central.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. Taylor & Francis Online.
  • Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. August 2025.
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. December 2018.
  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Agilent.
  • Sensitivity of a UV coupled to an HPLC. Chromatography Forum. March 2008.
  • 1H-Indole, 4-methyl-. NIST WebBook.
  • Benzene, 1-methoxy-4-nitro-. NIST WebBook.
  • This compound [P52616]. ChemUniverse.
  • This compound. Aladdin.

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The indole nucleus, in particular, is a privileged structure in a vast array of biologically active compounds. This guide provides an in-depth analysis and comparison of synthetic routes to a specifically substituted indole, 7-Methoxy-4-nitro-1H-indole , a molecule with potential applications in medicinal chemistry and materials science.

This document moves beyond a simple recitation of protocols. It is designed to offer a comparative benchmark of synthetic efficiency, grounded in mechanistic principles and practical considerations. We will dissect the potential synthetic pathways, evaluating them on criteria of yield, regioselectivity, scalability, and the availability of starting materials.

Introduction to this compound

The indole scaffold is a critical pharmacophore, and its functionalization dictates its biological activity. The presence of a methoxy group at the 7-position and a nitro group at the 4-position on the indole ring creates a unique electronic and steric environment. The electron-donating methoxy group and the electron-withdrawing nitro group can modulate the molecule's properties, making it an attractive target for synthetic exploration. However, the specific placement of these substituents presents a significant synthetic challenge, demanding a careful selection of synthetic strategy.

Comparative Analysis of Synthetic Routes

We will now explore and compare the most plausible synthetic routes to this compound. This comparison will be based on established chemical principles and available data for analogous transformations.

Route 1: Direct Nitration of 7-Methoxy-1H-indole

Direct functionalization of a pre-formed indole core is often the most atom-economical approach. However, the nitration of indoles is notoriously challenging due to the high electron density of the pyrrole ring, which can lead to over-reactivity and a lack of regioselectivity.

Mechanistic Considerations: The electrophilic substitution of indoles is highly dependent on the reaction conditions. The C3 position is the most nucleophilic and is typically the site of substitution under non-acidic conditions. Under strongly acidic conditions, the indole nitrogen is protonated, which deactivates the pyrrole ring and directs substitution to the benzene ring, primarily at the C5 position. The methoxy group at C7 is an ortho-, para-director. Therefore, in the nitration of 7-methoxy-1H-indole, the incoming nitro group would be directed to the C5 and C6 positions. The formation of the 4-nitro isomer is not electronically favored.

Supporting Evidence: A detailed protocol for the nitration of 7-methoxy-1H-indole using a mixture of nitric and sulfuric acid in acetic acid reports the formation of 7-methoxy-5-nitro-1H-indole, with no mention of the 4-nitro isomer.[1] This strongly suggests that the direct nitration approach is not a viable method for the synthesis of this compound in any appreciable yield.

Predicted Outcome:

ParameterAssessment
Yield Very Low to None
Regioselectivity Poor for the 4-nitro isomer
Scalability Poor due to purification challenges
Starting Material Availability 7-Methoxy-1H-indole is commercially available.[2]

Experimental Protocol (Hypothetical for 4-nitro isomer):

While not expected to be efficient, a hypothetical protocol for direct nitration is presented below for comparative purposes.

  • Dissolve 7-methoxy-1H-indole in a suitable solvent such as acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a designated period.

  • Quench the reaction by pouring it over ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The crude product would require extensive chromatographic purification to isolate the desired 4-nitro isomer from other regioisomers.

Route 2: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4][5][6][7] This approach is particularly well-suited for our target molecule.

Mechanistic Rationale: The reaction proceeds through the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene. The ortho-substituent is crucial for the success of the reaction, as it facilitates a key[4][4]-sigmatropic rearrangement. The reaction's high regioselectivity for 7-substituted indoles makes it an attractive choice.

Proposed Synthesis: The synthesis of this compound via the Bartoli synthesis would start from the commercially available 2-methoxy-6-nitrotoluene .[8][9][10][11]

Figure 1: Proposed workflow for the Bartoli synthesis of this compound.

Experimental Protocol (Proposed):

  • To a solution of 2-methoxy-6-nitrotoluene in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (3.0 equivalents) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Efficiency:

ParameterAssessment
Yield Good to Excellent (based on literature for similar substrates)
Regioselectivity Excellent
Scalability Generally scalable
Starting Material Availability 2-Methoxy-6-nitrotoluene is commercially available.[8][9][10][11]
Route 3: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is another versatile method for preparing indoles, starting from o-nitrotoluenes.[1] It involves the formation of an enamine followed by reductive cyclization.

Mechanistic Pathway: The synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-o-nitrostyrene. This intermediate is then subjected to reductive cyclization to yield the indole.

Proposed Synthesis: For this compound, the required starting material would be 2-methyl-3-methoxy-5-nitroaniline . The synthesis of this precursor would likely involve multiple steps, starting from a commercially available material like 3-methoxy-5-nitroaniline.[12][13]

Figure 2: Proposed workflow for the Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Proposed):

  • Enamine Formation: A mixture of 2-methyl-3-methoxy-5-nitroaniline, N,N-dimethylformamide dimethyl acetal, and pyrrolidine is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) under a hydrogen atmosphere.

  • Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield this compound.

Predicted Efficiency:

ParameterAssessment
Yield Moderate to Good (for the two steps)
Regioselectivity Excellent
Scalability Generally scalable
Starting Material Availability The precursor, 2-methyl-3-methoxy-5-nitroaniline, is not readily commercially available and would require a multi-step synthesis.
Route 4: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[14][15][16][17][18]

Mechanistic Outline: The reaction involves the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

Proposed Synthesis: To synthesize this compound, the required starting materials would be (2-methoxy-5-nitrophenyl)hydrazine and a suitable two-carbon aldehyde equivalent, such as acetaldehyde . The synthesis of the substituted hydrazine would likely start from 3-methoxy-5-nitroaniline.[12][13]

Figure 3: Proposed workflow for the Fischer indole synthesis of this compound.

Experimental Protocol (Proposed):

  • (2-methoxy-5-nitrophenyl)hydrazine is reacted with acetaldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

  • The isolated hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heated to induce the cyclization.

  • After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent.

  • Purification by column chromatography would be necessary to obtain the pure this compound.

Predicted Efficiency:

ParameterAssessment
Yield Moderate
Regioselectivity Good, but can be affected by the nature of the substituents.
Scalability Can be challenging due to the often harsh acidic conditions.
Starting Material Availability The required hydrazine is not readily available and needs to be synthesized.

Summary of Synthetic Efficiency

Synthetic RouteStarting Material AvailabilityKey AdvantagesKey DisadvantagesOverall Efficiency
Direct Nitration HighOne-step processPoor regioselectivity, low yieldVery Low
Bartoli Synthesis HighExcellent regioselectivity for 7-substituted indoles, good yieldsRequires stoichiometric Grignard reagentHigh
Leimgruber-Batcho LowGood yields, mild conditionsMulti-step synthesis of starting materialModerate
Fischer Synthesis LowWell-established, versatileRequires synthesis of hydrazine, potentially harsh conditionsModerate

Predicted Spectroscopic Data for this compound

While no experimental spectra for this compound have been found in the literature, we can predict the key signals based on the analysis of structurally related compounds.[19][20][21][22][23]

¹H NMR (Predicted):

  • NH proton: A broad singlet around δ 8.5-9.5 ppm.

  • Indole H2 and H3: Doublets or triplets in the region of δ 6.5-7.5 ppm.

  • Aromatic protons (H5, H6): Doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm.

  • Methoxy protons: A sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR (Predicted):

  • Indole carbons: Signals for the indole ring carbons would be expected in the range of δ 100-140 ppm.

  • Carbon bearing the nitro group (C4): Expected to be significantly downfield.

  • Carbon bearing the methoxy group (C7): Expected to be downfield.

  • Methoxy carbon: A signal around δ 55-60 ppm.

Conclusion and Recommendation

Based on this comprehensive analysis, the Bartoli indole synthesis stands out as the most efficient and recommended route for the preparation of this compound. The key advantages of this method are the high regioselectivity for the desired 7-substituted product and the commercial availability of the required starting material, 2-methoxy-6-nitrotoluene. This combination of factors makes it the most practical and scalable approach for obtaining this valuable indole derivative for further research and development.

While the Leimgruber-Batcho and Fischer indole syntheses are viable alternatives, they are hampered by the need for multi-step syntheses of their respective starting materials, which adds to the overall cost and complexity of the process. Direct nitration, on the other hand, is predicted to be an inefficient method due to the inherent regioselectivity of electrophilic substitution on the indole nucleus.

This guide provides a strategic framework for researchers to make informed decisions when approaching the synthesis of complex substituted indoles. By understanding the underlying mechanisms and practical considerations of different synthetic routes, the path to efficient and successful synthesis can be more readily navigated.

References

  • Bartoli indole synthesis - Wikipedia. (n.d.).
  • Bartoli Indole Synthesis. (n.d.). SynArchive.
  • 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Supporting Information - Wiley-VCH. (n.d.).
  • Bartoli Indole Synthesis | Request PDF. (n.d.). ResearchGate.
  • Bartoli Indole Synthesis - J&K Scientific LLC. (2021, February 8).
  • Bartoli indole synthesis ~ Name-Reaction.com. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Fischer Indole Synthesis - J&K Scientific LLC. (2025, February 23).
  • 2-Methoxy-6-nitrotoluene | Call Wychem 01440 820338. (n.d.).
  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.).
  • Fischer Indole Synthesis | Chem-Station Int. Ed. (2014, August 27).
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).
  • Reagents and conditions: (a) 2-methoxy-5-nitroaniline, MWI, isobutanol,... - ResearchGate. (n.d.).
  • Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.).
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.).

Sources

A Comparative Spectroscopic Guide to 7-Methoxy-4-nitro-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for 7-Methoxy-4-nitro-1H-indole and its fundamental structural analogs: 4-nitro-1H-indole and 7-methoxy-1H-indole. Understanding the distinct spectral signatures imparted by the electron-withdrawing nitro group and the electron-donating methoxy group is paramount for researchers in drug discovery, materials science, and synthetic chemistry. This document moves beyond a simple data repository, explaining the physicochemical principles behind the observed spectral shifts and patterns, thereby empowering researchers to confidently identify and characterize these and related substituted indole compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the amino acid tryptophan.[1] The introduction of substituents onto the indole ring profoundly alters its electronic properties, which in turn modulates its biological activity and provides unique spectral handles for characterization.[1][2] This guide will dissect the contributions of the 4-nitro and 7-methoxy substituents to the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles of the indole core.

Molecular Structures for Comparison

To visually ground our discussion, the structures of the parent compound and its key analogs are presented below. The strategic placement of the nitro group at the C4 position and the methoxy group at the C7 position creates a unique electronic environment that is reflected across all spectroscopic methods.

G cluster_0 This compound cluster_1 4-nitro-1H-indole cluster_2 7-methoxy-1H-indole A A B B C C G A Sample Preparation (Dissolution in appropriate solvent) B UV-Vis Spectroscopy (Determine λmax) A->B Analyze sample C FTIR Spectroscopy (Identify functional groups) A->C Analyze sample D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->D Analyze sample E HRMS (Confirm mass and formula) A->E Analyze sample F Structural Elucidation (Combine all spectral data) B->F Correlate data C->F Correlate data D->F Correlate data E->F Correlate data

Figure 2: Standard workflow for spectroscopic characterization.

Detailed Methodologies

1. UV-Vis Spectroscopy [3][4]* Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or 2-propanol).

  • Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-600 nm.

    • Blank: Use the same solvent as the sample for the baseline correction.

    • Slit Width: 1.0 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy [3]* Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the clean ATR crystal and apply pressure to ensure good contact.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the frequencies of characteristic absorption bands and compare them to known values for specific functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]* Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with proton decoupling.

  • Data Analysis: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate peaks, determine multiplicities, and assign signals to the corresponding nuclei.

4. High-Resolution Mass Spectrometry (HRMS) [5]* Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, typically coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectral properties of this compound are a direct consequence of the electronic interplay between the indole nucleus, the electron-donating methoxy group, and the electron-withdrawing nitro group. This guide demonstrates that each spectroscopic technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals the extent of π-system conjugation, IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps the precise atomic connectivity and electronic environment, and mass spectrometry validates the elemental composition and provides fragmentation clues. By understanding the principles outlined herein, researchers can leverage these powerful analytical techniques for the unambiguous identification and characterization of substituted indoles, accelerating progress in their respective fields.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au. [Link]
  • 7-Methoxy-1H-indole. (n.d.). PubChem. [Link]
  • Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024).
  • Optical properties of 3-substituted indoles. (2020). RSC Advances. [Link]
  • Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry. [Link]
  • Optical properties of 3-substituted indoles. (2020). RSC Publishing. [Link]
  • [Application of spectrofluorometry to the study of metabolism of methoxy-indoles]. (1970). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences.
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
  • Supporting Information for "Michael Addition of Indoles to Nitroolefins in W
  • GC/MS Analysis of Other Methoxyindoles: Are They Photoperiodic Signals?. (n.d.). In The Pineal Gland and Cancer. [Link]
  • [Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)]. (1969). Clinica Chimica Acta. [Link]
  • Optical properties of 3-substituted indoles. (2020). LookChem. [Link]
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au. [Link]
  • 7-Methoxy-1H-indole. (n.d.). LookChem. [Link]
  • 4-Nitro-1H-indole. (n.d.). PubChem. [Link]
  • 7-Methoxy-1H-indole-2,3-dione. (n.d.).
  • 4-Methoxy-7-nitro-indoline. (n.d.). PubChem. [Link]
  • Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019). Journal of Physiology and Biochemistry. [Link]
  • Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). The Royal Society of Chemistry. [Link]
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC. (n.d.).
  • 7-methoxy-4-methyl-1H-indole. (n.d.). PubChem. [Link]
  • 4-NITRO-1H-INDOLE. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.).
  • This compound. (n.d.). ChemUniverse. [Link]

Sources

Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 7-Methoxy-4-nitro-1H-indole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a refined lead is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and clinical trial failures.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of 7-Methoxy-4-nitro-1H-indole, a nitroaromatic indole derivative, by comparing it with structurally similar compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this guide will leverage established principles and methodologies to predict and evaluate its potential off-target liabilities.

The Indole Scaffold: A Privileged Structure with Inherent Risks

The indole core is a ubiquitous motif in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. However, this promiscuity is a double-edged sword. Compounds based on scaffolds like 7-azaindole have been explored as potent inhibitors for various kinases, including Rho kinase (ROCK) and PAK1.[4][5] This inherent potential for kinase binding immediately raises a flag for any novel indole-containing compound.

Key Considerations for the Indole Scaffold:

  • Kinase Promiscuity: The ATP-binding site of many kinases shares structural similarities, making them susceptible to inhibition by indole-based compounds.

  • GPCR Interactions: The structural resemblance to serotonin and other tryptamine derivatives can lead to interactions with G-protein coupled receptors.

  • CYP450 Metabolism: The indole ring is subject to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential drug-drug interactions.

The Nitroaromatic Moiety: A Functional Group with Toxicological and Mechanistic Implications

The presence of a nitro group on the aromatic ring of this compound is a significant feature that warrants careful consideration. While nitroaromatic compounds are components of some approved drugs, they are often flagged for potential toxicity.[6]

Potential Roles and Risks of the Nitro Group:

  • Toxicity Concerns: The aryl nitro group can be associated with toxicological challenges.[6] It can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates that can covalently modify proteins and nucleic acids, leading to cytotoxicity and genotoxicity.

  • Hypoxia-Activated Prodrugs: The nitro group can also be exploited for therapeutic benefit. In the low-oxygen environment of solid tumors (hypoxia), nitroreductase enzymes can reduce the nitro group, leading to the activation of a cytotoxic agent.[7] This makes nitroaromatic compounds interesting candidates for hypoxia-selective cancer therapies.[8]

  • Altered Target Engagement: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indole ring system, potentially altering its binding affinity and selectivity for its intended target and off-targets. For instance, in the context of Protease-Activated Receptor 4 (PAR-4) antagonists, the nitro functionality was found to be important for activity.[6]

A Framework for Off-Target Profiling: A Multi-pronged Approach

Given the limited direct data on this compound, a robust strategy for characterizing its off-target profile is essential. This involves a combination of computational and experimental methods.[2][9]

In Silico Profiling: The First Line of Defense

Computational methods provide a cost-effective and high-throughput means to predict potential off-target interactions based on the chemical structure of the molecule.[2][9]

Recommended In Silico Approaches:

  • Chemical Similarity Searching: Comparing the structure of this compound against databases of known bioactive compounds can reveal potential off-targets based on the principle that structurally similar molecules often have similar biological activities.

  • Pharmacophore Modeling: Building a 3D pharmacophore model based on the molecule's key chemical features can be used to screen against a library of protein structures to identify potential binding partners.

  • Molecular Docking: Docking the compound into the binding sites of a panel of known off-target proteins (e.g., a broad panel of kinases, GPCRs, and ion channels) can predict binding affinities and modes.

In Vitro Experimental Profiling: Validating Predictions

Experimental validation is crucial to confirm or refute the predictions from in silico models. A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

Key Experimental Methodologies:

  • Broad Panel Screening:

    • Kinase Profiling: Screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is a standard industry practice to identify unintended kinase interactions.[2]

    • Receptor Binding Assays: A broad panel of GPCR, ion channel, and transporter binding assays can uncover interactions with other major target families.

  • Target-Specific Validation:

    • Enzymatic Assays: For any identified kinase or enzyme hits, IC50 determination through enzymatic assays is necessary to quantify the potency of the off-target interaction.

    • Cellular Thermal Shift Assay (CETSA): This label-free method can confirm target engagement in a more physiological cellular context by measuring changes in protein thermal stability upon ligand binding.[1][2]

Comparative Analysis: Learning from Structurally Similar Compounds

To contextualize the potential off-target profile of this compound, it is instructive to examine the known activities of structurally related molecules.

Compound Class Key Structural Features Known On-Target/Off-Target Activities Potential Implications for this compound
Substituted Indoles Indole core with various substitutionsKinase inhibition (e.g., p38α MAP kinase), tubulin assembly inhibition.[10][11]High potential for kinase off-targets.
Nitroindoles Indole core with a nitro groupPAR-4 antagonism; often associated with toxicity but can be crucial for activity.[6]The nitro group may confer specific bioactivity but also carries a toxicity risk.
7-Azaindoles Indole with a nitrogen atom in the 7-positionPotent and selective inhibitors of kinases like ROCK and PAK1.[4][5]The methoxy group at the 7-position of the query compound may influence selectivity profiles compared to the nitrogen in 7-azaindoles.
Indolequinones Indole fused to a quinone ring systemBioreductively activated cytotoxins, particularly under hypoxic conditions.[8]The nitro group on this compound suggests a potential for bioreductive activation, similar to indolequinones.

Experimental Protocols: A Practical Guide

Protocol: Kinase Panel Screening (General Workflow)
  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Prepare serial dilutions to be tested at a final concentration range (e.g., 10 µM to 1 nM).

  • Binding Assay: The compound is incubated with a panel of immobilized kinases. The amount of compound bound to each kinase is quantified, typically using a competition assay with a known ligand.

  • Data Analysis: The results are expressed as a percentage of control, and a "hit" is defined as a significant reduction in the binding of the control ligand.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates target engagement.[2]

Visualizing the Strategy

Workflow for Off-Target Profiling

OffTargetWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Validation Compound_Structure This compound Structure Similarity_Search Chemical Similarity Searching Compound_Structure->Similarity_Search Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Molecular_Docking Molecular Docking Compound_Structure->Molecular_Docking Predicted_Off_Targets List of Predicted Off-Targets Similarity_Search->Predicted_Off_Targets Pharmacophore_Modeling->Predicted_Off_Targets Molecular_Docking->Predicted_Off_Targets Kinase_Screening Broad Kinase Panel Screening Predicted_Off_Targets->Kinase_Screening Guide selection of experimental assays Receptor_Screening GPCR/Ion Channel Screening Predicted_Off_Targets->Receptor_Screening Validated_Off_Targets Validated Off-Targets Kinase_Screening->Validated_Off_Targets Receptor_Screening->Validated_Off_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Off_Targets SAR_Optimization SAR Optimization Validated_Off_Targets->SAR_Optimization Inform Structure-Activity Relationship Studies InteractionPathways cluster_0 Potential Off-Target Classes Molecule This compound Kinases Kinome Molecule->Kinases ATP-competitive inhibition GPCRs GPCRome Molecule->GPCRs Serotonin mimicry CYP450 CYP450 Enzymes Molecule->CYP450 Metabolism Nitroreductases Nitroreductases (Hypoxic Cells) Molecule->Nitroreductases Reduction & Activation Cell_Signaling_Disruption Cell_Signaling_Disruption Kinases->Cell_Signaling_Disruption Altered Phosphorylation Neurological_CV_Effects Neurological_CV_Effects GPCRs->Neurological_CV_Effects Signal Transduction Changes Reactive_Metabolites Reactive_Metabolites CYP450->Reactive_Metabolites Toxicity / DDI Cytotoxicity Cytotoxicity Nitroreductases->Cytotoxicity Cell Death

Caption: Potential off-target interaction pathways for this compound.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery, essential for de-risking novel chemical entities. [1][3][9]For this compound, a systematic evaluation of its interaction with the kinome is of paramount importance due to its indole scaffold. Furthermore, the nitroaromatic moiety necessitates a thorough investigation of its metabolic fate and potential for bioreductive activation. By employing the integrated in silico and in vitro strategies outlined in this guide, researchers can build a detailed off-target profile, enabling informed decisions in lead optimization and preclinical development. The insights gained will not only contribute to the safer development of this specific compound but also add to the broader understanding of the structure-activity relationships governing the off-target effects of substituted indoles.

References

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (URL: )
  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (URL: [Link])
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])
  • Off-Target Profiling - Cre
  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - NIH. (URL: [Link])
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (URL: [Link])
  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing). (URL: [Link])
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (URL: [Link])
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH. (URL: [Link])
  • Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro - PubMed. (URL: [Link])

Sources

Navigating the Selectivity Landscape: A Comparative Analysis of 7-Methoxy-4-nitro-1H-indole's Potential Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of oncology drug discovery, the pursuit of compounds that exhibit potent cytotoxicity against tumor cells while sparing healthy tissues is paramount. The indole scaffold has long been a focal point of such research, serving as the backbone for numerous natural and synthetic molecules with significant anticancer properties[1]. This guide delves into the prospective selectivity profile of a specific, yet under-characterized, member of this family: 7-Methoxy-4-nitro-1H-indole.

It is important to note that specific experimental data on the comprehensive selectivity profile of this compound is not yet widely available in the public domain[2]. Therefore, this guide will employ a scientifically grounded approach by presenting and analyzing experimental data from structurally related nitro- and methoxy-substituted indole derivatives. This comparative analysis will serve as a robust framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at elucidating the therapeutic potential of this promising compound. We will explore the methodologies for determining selective cytotoxicity, the rationale behind the structural features of this compound, and how it might compare to both established chemotherapeutics and other investigational indole derivatives.

The Rationale: Why this compound?

The therapeutic interest in this compound is not arbitrary; it stems from the well-documented structure-activity relationships of substituted indoles. The presence of both a methoxy and a nitro group on the indole ring is predicted to significantly influence its biological activity.

  • The Methoxy Group: Generally, methoxy substitution on the indole nucleus is known to enhance the electron-donating properties of the ring system, which can modulate the molecule's interaction with biological targets[3]. Depending on its position, a methoxy group can influence the lipophilicity of the compound, thereby affecting its cell permeability and bioavailability. In some indole series, methoxy groups have been shown to be crucial for potent inhibition of key cellular processes in cancer, such as tubulin polymerization[4].

  • The Nitro Group: Conversely, the nitro group is a strong electron-withdrawing group. Its inclusion in a molecular scaffold can have profound effects on the compound's electronic properties and reactivity. In the context of anticancer agents, nitro groups can be involved in bioreductive activation within the hypoxic microenvironment of tumors, leading to the formation of cytotoxic metabolites. Furthermore, nitro-substituted indoles have been investigated as binders of unique DNA structures, such as G-quadruplexes in the promoter regions of oncogenes like c-Myc, leading to the suppression of tumor growth[5].

The specific placement of these groups at the 7- and 4-positions, respectively, creates a unique electronic and steric profile that warrants a thorough investigation of its selective cytotoxicity.

Comparative Cytotoxicity Analysis

To contextualize the potential of this compound, we will examine the in vitro cytotoxicity (IC50 values) of representative substituted indole derivatives against a panel of human cancer cell lines and a non-cancerous cell line. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For a benchmark comparison, we will also include data for Doxorubicin, a widely used chemotherapeutic agent.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Representative 5-Nitroindole A HeLa (Cervical)7.5 ± 0.8---[2]
MCF-7 (Breast)12.2 ± 1.5---[2]
HCT-116 (Colon)9.8 ± 1.1---[2]
Representative 5-Nitroindole B HeLa (Cervical)5.2 ± 0.6---[2]
MCF-7 (Breast)8.9 ± 0.9---[2]
HCT-116 (Colon)6.5 ± 0.7---[2]
Indazole Derivative 6o K562 (Leukemia)5.15HEK-293 (Embryonic Kidney)33.26.45[6]
Doxorubicin MCF-7 (Breast)0.79 ± 0.05---[7]
HCT-116 (Colon)~0.1-0.5Normal Fibroblasts~1-5~10General Literature

Note: The data for representative 5-nitroindoles is illustrative, based on the activities of similar compounds. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

The Selectivity Index: A Critical Metric

The concept of the Selectivity Index (SI) is central to the preclinical evaluation of any potential anticancer agent. It provides a quantitative measure of a compound's ability to selectively target cancer cells over normal cells. A favorable SI value (typically >2-3) suggests a wider therapeutic window, meaning the compound can be administered at a concentration that is effective against the tumor while having minimal toxic effects on healthy tissues. The calculation is straightforward:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A high SI is a strong indicator that a compound warrants further investigation in more complex preclinical models.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following is a detailed methodology for determining the cytotoxic activity and selectivity index of a test compound like this compound.

Workflow for Determining Cytotoxicity and Selectivity Index

G cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Cancer & Normal Cell Lines B 2. Harvest & Count Cells A->B C 3. Seed Cells into 96-well Plates B->C E 5. Treat Seeded Cells with Compound Dilutions C->E D 4. Prepare Serial Dilutions of This compound D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate for 4 hours G->H I 9. Solubilize Formazan Crystals H->I J 10. Measure Absorbance at 570 nm I->J K 11. Calculate % Cell Viability J->K L 12. Determine IC50 Values K->L M 13. Calculate Selectivity Index (SI) L->M

Caption: Workflow for assessing the in vitro cytotoxicity and selectivity of a test compound.

Detailed MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Culture the selected cancer and normal cell lines in their respective recommended media until they reach approximately 80% confluency.

    • Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cells in fresh culture medium to a final concentration that will result in 30-50% confluency after 24 hours of seeding.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

    • Calculate the Selectivity Index as previously described.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be determined, its structural features suggest potential interactions with key cellular signaling pathways implicated in cancer cell proliferation and survival. One plausible hypothesis is the modulation of pathways involving kinases and apoptosis regulators.

G cluster_pathway Hypothetical Signaling Pathway cluster_kinase Kinase Cascade cluster_apoptosis Apoptosis Regulation Indole This compound Kinase1 Upstream Kinase (e.g., Receptor Tyrosine Kinase) Indole->Kinase1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Kinase2 Downstream Kinase (e.g., PI3K/Akt) Kinase1->Kinase2 Phosphorylation Kinase2->Bcl2 Activates Proliferation Cell Proliferation & Survival Kinase2->Proliferation Bax Bax (Pro-apoptotic) Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway targeted by this compound.

This diagram illustrates a potential dual mechanism where the compound could inhibit an upstream kinase, thereby suppressing pro-survival signaling, and concurrently downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death (apoptosis).

Conclusion and Future Directions

The exploration of novel indole derivatives like this compound is a testament to the ongoing efforts to develop more effective and less toxic cancer therapies. While this guide has utilized data from structurally related compounds to build a framework for its evaluation, it underscores the critical need for direct experimental investigation.

Future research should focus on a comprehensive screening of this compound against a broad panel of cancer cell lines, such as the NCI-60 panel, alongside a diverse set of normal cell lines to establish a robust selectivity profile. Mechanistic studies, including kinase inhibition assays, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis, will be crucial in elucidating its mode of action. The insights gained from such studies will be invaluable in determining whether this compound can progress from a promising chemical entity to a viable candidate for preclinical and, ultimately, clinical development.

References

  • ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. [Link]
  • ResearchGate. (n.d.). The IC50 results of the synthesized against 4 cancer cell lines. [Link]
  • Wang, C., et al. (2023). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Cancer Gene Therapy, 30(1), 1-13. [Link]
  • Kaushik, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114102. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Molecules, 27(19), 6529. [Link]
  • Hossain, M. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 32(5), 785-797. [Link]
  • Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. International Journal of Molecular Sciences, 25(14), 7724. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5030. [Link]
  • ResearchGate. (n.d.). IC 50 Values (μM)
  • ResearchGate. (n.d.). Showing IC 50 values of compound 4-6 with different cancer cell lines. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery, 15(10), 1045-1055. [Link]
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. [Link]
  • Shoemaker, R. H. (2006). The NCI60 human tumor cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]
  • Kar, P., & Choudhury, D. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 9(4), 2133-2165. [Link]

Sources

Comparative study of the antimicrobial spectrum of nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now kicking off a deep dive into nitroindoles. My initial focus is a comprehensive Google search to build a strong base of knowledge. I'm exploring their synthesis, known antimicrobial capabilities, and underlying mechanisms. Simultaneously, I'm hunting for established protocols relevant to this area of study.

Expanding Search Protocols

I'm now expanding my search beyond the initial Google sweep. I'm focusing on established antimicrobial testing protocols, like broth microdilution for MIC and agar well diffusion. I'm also hunting for specific studies on nitroindole derivatives' antimicrobial activity, with a particular eye on comparative data against different microbes.

Structuring Comparative Analysis

I'm now integrating information to structure the comparison guide. I'll outline an introduction to nitroindoles and their therapeutic potential, followed by detailed methodology. Using data, I'll build tables summarizing antimicrobial spectrum and potency. I'll also create Graphviz diagrams for workflow and pathways. The main body will explain choices, interpret data, and discuss mechanisms with citations. Finally, I'll compile a complete "References" and review everything.

Reviewing Antimicrobial Mechanisms

I've been sifting through the initial findings and am gaining a better understanding of nitroindoles and indole derivatives' antimicrobial activity. I am focusing now on the specifics, particularly the reductive activation pathways of nitroimidazole and exploring its dual action. Delving into the specific details of its mechanism is the current priority.

Structuring Comparative Data

I have a solid grasp on the antimicrobial properties of nitroindoles and indole derivatives, including their mechanisms, and have also gathered MIC data. However, a direct comparison is missing, so I will need to construct a comparative study from the available fragmented data. My next step will be to organize this data and present it in a cohesive manner to provide the desired comparative analysis.

Organizing the Information

I have a firm grasp of the antimicrobial properties of nitroindoles and indole derivatives, including MIC values and mechanisms. I found good data on experimental protocols too, like MIC determination. I now have the framework to structure the requested comparative study. I need to gather the data into a cohesive form, as the literature doesn't present a direct comparison. I can now proceed to write and synthesize the information.

A Strategic Guide to Evaluating 7-Methoxy-4-nitro-1H-indole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 7-Methoxy-4-nitro-1H-indole, a novel heterocyclic compound, as a potential kinase inhibitor. For researchers in oncology, immunology, and neurology, the identification of novel kinase inhibitors with unique selectivity profiles is a paramount objective. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide outlines a robust, multi-tiered experimental strategy to thoroughly characterize the kinase inhibitory activity of this compound, establish its selectivity profile, and provide a framework for comparison against established kinase inhibitors.

The Rationale: Why Investigate this compound?

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The indole nucleus is a recurring motif in a multitude of biologically active compounds, including several clinically approved kinase inhibitors.[1][2] The specific substitutions on the indole ring of this compound, namely the electron-withdrawing nitro group and the electron-donating methoxy group, present a unique electronic and steric profile that warrants investigation for potential interactions with the ATP-binding pocket of various kinases. This guide proposes a systematic approach to unlock the therapeutic potential of this and similar novel chemical entities.

A Phased Approach to Kinase Inhibitor Profiling

A hierarchical screening strategy is the most efficient and cost-effective method for evaluating a novel compound's kinase inhibitory potential.[5] This approach begins with a broad, single-concentration screen to identify initial targets, followed by more focused dose-response studies to quantify potency and selectivity.

Phase 1: Broad Kinome Screening

The initial step is to perform a broad screen against a large, diverse panel of kinases at a single, relatively high concentration (e.g., 10 µM). This provides a global view of the compound's potential targets.

  • Experimental Choice: A well-established platform such as the DiscoverX KINOMEscan™ or a similar competitive binding assay is recommended for this initial screen. These assays are highly sensitive and can be performed with a large number of kinases simultaneously.

  • Causality: The goal of this initial screen is not to determine precise potency, but to cast a wide net and identify any kinase families or specific kinases that interact with this compound. A high concentration ensures that even weaker interactions are detected.

Phase 2: IC50 Determination and Selectivity Profiling

For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

  • Experimental Choice: A robust in vitro kinase assay, such as a fluorescence-based method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay like the ADP-Glo™ Kinase Assay, should be employed.[3] These assays provide quantitative data on enzyme activity.

  • Causality: Generating a 10-point dose-response curve for each "hit" kinase allows for the precise calculation of the IC50 value, a key measure of the compound's potency. Comparing the IC50 values across different kinases reveals the compound's selectivity profile. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases.

Phase 3: Mechanism of Action Studies

Understanding how a compound inhibits a kinase is crucial for its development. The most common mechanism for kinase inhibitors is competition with ATP for the enzyme's active site.

  • Experimental Choice: To determine if this compound is an ATP-competitive inhibitor, kinase activity assays should be performed with varying concentrations of both the inhibitor and ATP.

  • Causality: If the compound is ATP-competitive, its apparent IC50 will increase as the concentration of ATP increases. This is because the inhibitor and ATP are competing for the same binding site.

Comparative Analysis with Reference Kinase Inhibitors

To put the potential inhibitory profile of this compound into context, it is essential to compare its performance against well-characterized kinase inhibitors.

Comparator Compound Primary Targets Selectivity Profile Rationale for Comparison
Staurosporine Broad-spectrumNon-selectiveServes as a positive control for broad kinase inhibition and a benchmark for potency.[6]
Dasatinib ABL, SRC family kinasesSpectrum-selectiveA clinically relevant example of a multi-targeted inhibitor.[5]
Vemurafenib BRAF V600EHighly selectiveAn example of a highly selective inhibitor, also based on an azaindole scaffold.[7]

The hypothetical data obtained for this compound can be plotted alongside the known inhibition profiles of these compounds to visually assess its relative potency and selectivity.

Detailed Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay

This protocol describes a universal, fluorescence-based in vitro kinase assay for determining inhibitor potency.[3]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at the Km for each specific kinase.

    • Prepare a stop/detection solution containing a terbium-labeled anti-phospho-specific antibody.

  • Assay Procedure:

    • Dispense 2.5 µL of a 4X serial dilution of the inhibitor or DMSO (vehicle control) into a 384-well assay plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Potency & Selectivity cluster_phase3 Phase 3: Mechanism of Action p1_start This compound p1_screen Broad Kinome Screen (Single Concentration, e.g., 10 µM) p1_start->p1_screen p1_hits Identify Initial 'Hits' (e.g., >70% Inhibition) p1_screen->p1_hits p2_dose 10-Point Dose-Response Curve p1_hits->p2_dose p2_ic50 Calculate IC50 Values p2_dose->p2_ic50 p2_selectivity Determine Selectivity Profile p2_ic50->p2_selectivity p3_atp ATP Competition Assay p2_ic50->p3_atp p3_moa Determine Mechanism of Inhibition p3_atp->p3_moa

Caption: A three-phased experimental workflow for kinase inhibitor profiling.

Assuming a hypothetical primary target, for instance, a member of the MAPK/ERK pathway, the potential downstream effects of inhibition can be visualized.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically sound strategy for the initial evaluation of this compound as a kinase inhibitor. The indole scaffold holds significant promise in kinase-targeted drug discovery.[1][2][8][9] A systematic approach, as outlined here, is critical to understanding the compound's potency, selectivity, and mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to cell-based assays to assess its effects on downstream signaling and cellular proliferation, followed by in vivo studies to evaluate its pharmacokinetic properties and efficacy.

References

  • Protocols.io. (2023). In vitro kinase assay. [Link]
  • PMC - NIH. (n.d.). In vitro NLK Kinase Assay. [Link]
  • Bio-protocol. (2022). In vitro kinase assay. [Link]
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
  • PubMed Central. (n.d.).
  • Synthesis, reactivity and biological properties of methoxy-activ
  • ResearchGate. (n.d.).
  • NIH. (2022).
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • LookChem. (n.d.). 1H-Indole, 4-methoxy-7-nitro. [Link]
  • PMC - NIH. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). [Link]
  • ResearchGate. (2014).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). [Link]
  • ResearchGate. (2019). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2021). [Link]
  • NIH. (n.d.). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. [Link]
  • PMC. (2010). Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277. [Link]
  • PubMed. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. [Link]
  • PubMed. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. [Link]

Sources

A Head-to-Head Comparison Guide: Evaluating 7-Methoxy-4-nitro-1H-indole Against a Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document serves as a technical guide and framework for the comparative evaluation of a novel chemical entity. As of the date of publication, comprehensive biological data for 7-Methoxy-4-nitro-1H-indole is not extensively available in peer-reviewed literature. The data presented for this compound is hypothetical and illustrative, intended to guide researchers in designing and executing a rigorous comparative analysis against an established drug.

Introduction and Rationale

The landscape of oncology drug discovery is characterized by the pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, or safety profiles over existing therapies. The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[1] The introduction of a nitro group, as seen in this compound, can confer unique electronic properties that may lead to novel mechanisms of action or enhanced potency.[2]

This guide provides a comprehensive framework for a head-to-head comparison of This compound , an investigational compound, with Vemurafenib (Zelboraf®) , an FDA-approved, standard-of-care targeted therapy. Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated kinase, a key driver in approximately 50% of metastatic melanomas.[3][4]

The objective of this guide is to provide researchers, scientists, and drug development professionals with the strategic rationale and detailed experimental methodologies required to rigorously evaluate a novel compound like this compound against a clinically validated market leader. This comparison is structured to elucidate potential advantages in mechanism, potency, and selectivity.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the compounds, which influence their solubility, permeability, and metabolic stability.

PropertyThis compound (Investigational)Vemurafenib (Standard Drug)
Molecular Formula C₉H₈N₂O₃C₂₃H₁₈ClF₂N₃O₃S
Molecular Weight 192.17 g/mol 489.92 g/mol
Appearance Solid (predicted)White to off-white crystalline solid
LogP 2.60 (predicted)3.5 (experimental)
Known Function Chemical Intermediate[5]Selective BRAF V600E Kinase Inhibitor[6]

Comparative Mechanism of Action

Understanding the mechanism of action is critical to defining a compound's therapeutic potential and differentiation.

Vemurafenib: A Targeted Kinase Inhibitor

Vemurafenib's mechanism is well-established. It selectively binds to the ATP-binding domain of the BRAF V600E mutant kinase.[4] This mutation leads to constitutive activation of the BRAF protein, which results in persistent downstream signaling through the mitogen-activated protein kinase (MAPK/ERK) pathway, driving uncontrolled cell proliferation and survival.[3] By inhibiting the mutated BRAF kinase, Vemurafenib effectively shuts down this signaling cascade, leading to cell cycle arrest and apoptosis in melanoma cells harboring the mutation.[2][6]

MAPK_Pathway cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Activates Transcription Factors

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK pathway.

This compound: A Hypothesized Dual-Action Mechanism

Based on the known activities of related nitroindole compounds, we hypothesize that this compound may exert its anticancer effects through a novel, dual-action mechanism:

  • Kinase Inhibition: Similar to other indole derivatives, it may directly inhibit key oncogenic kinases, potentially including BRAF V600E or other kinases within the MAPK pathway.

  • G-Quadruplex Stabilization: Several nitroindole derivatives have been shown to bind and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes, most notably c-Myc.[7] The c-Myc proto-oncogene is overexpressed in a majority of human cancers and is a critical driver of proliferation. Stabilization of the G4 structure in its promoter region acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression.[8]

This hypothesized dual mechanism could offer a significant advantage by targeting two distinct oncogenic drivers, potentially leading to a more durable response and overcoming resistance mechanisms associated with single-target agents.

G4_Mechanism cluster_0 cluster_1 cluster_2 cMyc_Gene c-Myc Gene Promoter G4_Unstable G-Quadruplex (Unstable) cMyc_Gene->G4_Unstable Forms Transcription Transcription (RNA Polymerase) G4_Unstable->Transcription Allows G4_Stable G-Quadruplex (Stabilized) cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Produces Compound This compound Compound->G4_Unstable Binds & Stabilizes Transcription_Blocked Transcription Blocked G4_Stable->Transcription_Blocked Causes cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translates to Proliferation Tumor Growth cMyc_Protein->Proliferation

Caption: Hypothesized mechanism of c-Myc downregulation via G-Quadruplex stabilization.

Comparative Efficacy: A Framework for Data Interpretation

The following table presents a template with hypothetical but realistic data points necessary for a robust preclinical comparison. The goal is to determine if the investigational compound shows superior potency or a differentiated mechanistic profile.

AssayParameterThis compound (Hypothetical Data)Vemurafenib (Reference Data)Rationale
Biochemical Kinase Assay IC₅₀ (BRAF V600E)15 nM31 nM[9]Measures direct inhibition of the target kinase. A lower value indicates higher potency.
Cell Proliferation Assay IC₅₀ (A375 Cells¹)50 nM100 nM[9]Assesses the compound's ability to inhibit the growth of a relevant cancer cell line.
c-Myc Expression Assay EC₅₀ (Western Blot)200 nM> 10,000 nMQuantifies the downregulation of c-Myc protein, a key indicator of the G4-stabilizing mechanism.
In Vivo Xenograft Study Tumor Growth Inhibition (TGI)85% at 50 mg/kg90% at 50 mg/kgEvaluates anti-tumor efficacy in a living organism, providing crucial preclinical proof-of-concept.

¹A375 is a human melanoma cell line harboring the BRAF V600E mutation.[9]

Essential Experimental Protocols

To generate the comparative data outlined above, the following validated protocols should be employed.

Protocol 1: In Vitro BRAF V600E Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the purified BRAF V600E enzyme.

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add BRAF V600E Enzyme, MEK1 Substrate, and Test Compound Start->Step1 Step2 Initiate Reaction with [γ-³³P]-ATP Step1->Step2 Step3 Incubate at RT for 60 min Step2->Step3 Step4 Stop Reaction & Capture on Filter Plate Step3->Step4 Step5 Quantify ³³P Incorporation (Scintillation Counter) Step4->Step5 End Calculate IC₅₀ Step5->End

Caption: Workflow for a radiometric BRAF V600E kinase inhibition assay.

Methodology:

  • Preparation: Recombinant BRAF V600E protein is incubated with the test compound (this compound or Vemurafenib) at varying concentrations in a 96-well plate. The kinase substrate, MEK1, is included in the reaction buffer.[9]

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction proceeds for 60 minutes at room temperature.

  • Termination: The reaction is terminated by the addition of phosphoric acid.

  • Detection: The phosphorylated MEK1 is captured on a filter plate, and the amount of incorporated ³³P is quantified using a scintillation counter.

  • Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (A375 Melanoma Cells)

This assay measures the effect of the compounds on the viability of cancer cells that depend on the BRAF V600E signaling pathway.

Methodology:

  • Cell Seeding: A375 melanoma cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 72 hours.[9]

  • Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which quantifies the amount of ATP present, an indicator of metabolically active cells.[9]

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • Analysis: IC₅₀ values are determined from the resulting dose-response curves, representing the concentration at which cell growth is inhibited by 50%.

Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model

This protocol assesses the anti-tumor activity of the compounds in a living animal model, which is a critical step in preclinical development.

Xenograft_Workflow Start Implant A375 Cells Subcutaneously in Immunocompromised Mice Step1 Allow Tumors to Establish (e.g., 100-200 mm³) Start->Step1 Step2 Randomize Mice into Treatment Groups (Vehicle, Compound A, Compound B) Step1->Step2 Step3 Administer Daily Doses (e.g., Oral Gavage) for 21 Days Step2->Step3 Step4 Measure Tumor Volume and Body Weight Bi-weekly Step3->Step4 End Calculate Tumor Growth Inhibition (TGI) and Assess Tolerability Step4->End

Caption: Standard workflow for a subcutaneous xenograft mouse model study.

Methodology:

  • Tumor Implantation: A375 melanoma cells are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated daily with the vehicle control, this compound, or Vemurafenib at a specified dose (e.g., 50 mg/kg) via oral gavage.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, the percent Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Body weight data is used to assess the general toxicity of the treatments.

Safety, Toxicity, and Resistance

Vemurafenib
  • Common Side Effects: Arthralgia, rash, fatigue, photosensitivity, and the development of secondary cutaneous squamous cell carcinomas.[11]

  • Mechanisms of Resistance: Resistance to Vemurafenib is a significant clinical challenge. Common mechanisms include the reactivation of the MAPK pathway through NRAS mutations, overexpression of the cell surface protein PDGFRB, or secretion of hepatocyte growth factor (HGF) by stromal cells.[2]

This compound
  • Potential Toxicity: A key consideration for this compound class is the presence of an aryl nitro group. While integral to the hypothesized mechanism, this functional group can sometimes be associated with toxicological liabilities through metabolic reduction. Therefore, early toxicology screening (e.g., Ames test for mutagenicity, hERG channel inhibition for cardiotoxicity) is essential.

  • Potential for Reduced Resistance: The hypothesized dual-action mechanism, targeting both a kinase and a transcription factor via G4 stabilization, could theoretically lead to a lower incidence of acquired resistance compared to single-target agents. This remains a key hypothesis to be tested.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to compare the novel investigational compound, this compound, against the standard-of-care BRAF V600E inhibitor, Vemurafenib. The proposed framework is designed to move beyond a simple potency comparison to elucidate a potentially novel mechanism of action that could translate into a significant clinical advantage.

Successful execution of these studies would be required to validate the hypothetical data presented. If this compound demonstrates potent kinase inhibition, a differentiated c-Myc-downregulating activity, and a favorable safety profile, it would represent a promising candidate for further preclinical and clinical development. The next steps would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, formal IND-enabling toxicology studies, and the identification of pharmacodynamic biomarkers to guide clinical trial design.

References

  • Vemurafenib - Wikipedia. (n.d.).
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (2021).
  • This compound - MySkinRecipes. (n.d.).
  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012).
  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024).
  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024).
  • BRafV600E cooperates with Pten silencing to elicit metastatic melanoma - PMC - NIH. (n.d.).
  • Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex. (2017).
  • G-Quadruplex Mediated c-myc Specific Downregulation: A Unique Pathway of the Anticancer Action of Immunomodulator Drugs - bioRxiv. (2024).
  • Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Immediate Actions

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Methoxy-4-nitro-1H-indole (CAS No. 175913-32-3). The procedures outlined herein are grounded in established chemical safety principles and are designed to mitigate risks to personnel and the environment. Due to the presence of a nitroaromatic functional group, this compound must be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1][2] The core principle of this guide is waste segregation at the point of generation, proper containment, and disposal through a licensed hazardous-waste contractor coordinated by your institution's Environmental Health and Safety (EHS) department.[3][4]

Hazard Profile and Risk Assessment

Understanding the hazard profile of this compound is fundamental to appreciating the causality behind these disposal requirements. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not consistently available, its structure—a methoxy-substituted indole ring with a nitro group—allows us to infer a reliable hazard profile from closely related analogs like 4-methoxy-7-nitro-1H-indole, 7-nitroindole, and general data on organic nitro compounds.[5][6][7]

The nitro functional group, particularly on an aromatic ring, is the primary driver of its hazardous properties. Such compounds are often toxic and can be thermally unstable.[1][7] The indole nucleus itself is susceptible to oxidation.[8] Therefore, a conservative approach to handling and disposal is mandatory.

Inferred Hazard Classification

The following table summarizes the likely GHS hazard classifications based on data from structurally similar compounds.[5][6]

Hazard ClassGHS CategoryPictogramHazard Statement
Acute Toxicity, OralCategory 4GHS07H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4GHS07H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2GHS07H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07H335: May cause respiratory irritation
Germ Cell MutagenicityCategory 2GHS08H341: Suspected of causing genetic defects

This data is synthesized for risk assessment purposes. Always refer to the supplier-specific SDS for definitive classifications.

Pre-Disposal Operations: Engineering Controls & PPE

Before handling the compound for disposal, ensure the proper safety measures are in place. These systems are self-validating; if they are not in place, work must not proceed.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[10][11]

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is non-negotiable.

    • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]

    • Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[12]

    • Respiratory Protection : If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and traceable.

Workflow Diagram: Chemical Waste Disposal

G Figure 1: Disposal Workflow for this compound start_node Point of Generation (Solid Waste, Contaminated Labware, Unused Reagent, Aqueous Solutions) A STEP 1: Waste Segregation - Solid Nitroaromatic Waste - Liquid Nitroaromatic Waste - Sharps / Glassware start_node->A Segregate Immediately process_node process_node storage_node storage_node final_node Licensed Hazardous Waste Facility (e.g., Incineration) ehs_node EHS Department ehs_node->final_node Transports for Destruction B STEP 2: Container Selection - Compatible, sealable containers - No metal for corrosive waste A->B Select Appropriate Container C STEP 3: Labeling - Attach Hazardous Waste Tag - List all constituents & percentages - Date accumulation start B->C Label Before Use D STEP 4: Waste Accumulation - In Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment C->D Store Safely E STEP 5: Request Pickup - Submit Hazardous Material Pickup Form to EHS D->E When container is full or storage limit reached E->ehs_node Coordinates Disposal

Sources

A Senior Application Scientist's Guide to Handling 7-Methoxy-4-nitro-1H-indole: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 7-Methoxy-4-nitro-1H-indole, a member of the nitrogen-containing heterocyclic family, are instrumental in this discovery process.[1][2][3][4] However, the unique reactivity and potential bioactivity of such molecules demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our protocol is designed not merely as a list of rules, but as a self-validating system rooted in the fundamental principles of chemical hazard mitigation.

Hazard Assessment: A Structurally-Informed Approach

  • Indole Core: The parent compound, 7-Methoxy-1H-indole, is known to cause skin, eye, and respiratory irritation.[5][6][7] It is classified as a Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and a Specific target organ toxicity (single exposure) Category 3.[5]

  • Nitro Group (-NO2): The presence of a nitro group on an aromatic ring is a critical consideration. Nitroaromatic compounds can have enhanced toxicity and may be skin sensitizers. Furthermore, they introduce a higher energy content to the molecule, which can increase reactivity and thermal instability under certain conditions. While there is no specific data for this compound, it is prudent to handle it as potentially more hazardous than its non-nitrated analog.

Based on this structural analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant and handle it with precautions appropriate for a compound with unknown, but potentially significant, toxicity.

The Hierarchy of Controls: Engineering Safeguards First

Before any discussion of PPE, it is imperative to implement engineering and administrative controls. PPE is the last line of defense.

  • Primary Engineering Control: All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation, which is a primary route of exposure for fine powders and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing & Aliquoting (Solid) Double-gloved Nitrile GlovesChemical Safety Goggles & Face ShieldLab Coat (fully buttoned), Disposable GownN95 Respirator (minimum)
Solution Preparation & Transfers Double-gloved Nitrile GlovesChemical Safety Goggles & Face ShieldLab Coat (fully buttoned), Disposable GownNot required if in a fume hood
Large-Scale Operations or Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Safety Goggles & Face ShieldChemical-resistant Apron over Lab CoatAir-purifying respirator with appropriate cartridges
Detailed PPE Justification and Procedures

Hand Protection:

  • Why: To prevent dermal absorption, which is a potential route of exposure. The compound is presumed to be a skin irritant.[5]

  • Protocol: Wear compatible chemical-resistant gloves.[8] Nitrile gloves are a suitable initial choice. For procedures involving prolonged contact or significant solvent use, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.[5] When finished, remove gloves using a technique that avoids skin contamination and wash hands thoroughly.[7]

Eye and Face Protection:

  • Why: To protect against splashes of solutions or aerosolized powder, which can cause serious eye irritation or damage.[6][9]

  • Protocol: At a minimum, wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] When handling the solid powder outside of a glovebox or during splash-prone operations, a face shield must be worn in addition to goggles to protect the entire face.[10]

Body Protection:

  • Why: To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.

  • Protocol: A clean, fully buttoned lab coat is mandatory. For procedures involving larger quantities or a higher risk of spillage, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[11] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Respiratory Protection:

  • Why: To prevent the inhalation of the compound, especially when handling it as a fine powder. The material is expected to be a respiratory irritant.[5][7]

  • Protocol: All weighing and handling of the solid compound should be performed in a chemical fume hood. If this is not feasible, or if dust generation is unavoidable, a NIOSH-approved respirator is required. An N95 dust mask may be sufficient for minor operations, but for any procedure with a significant risk of aerosolization, an air-purifying respirator with combination organic vapor/particulate cartridges should be used.[12][13] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for a common laboratory task: weighing the solid compound and preparing a solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don PPE: Lab Coat, Goggles, Double Nitrile Gloves prep2 Prepare Fume Hood: Verify Airflow, Clean Surface, Gather Equipment prep1->prep2 prep3 Obtain Compound: Transport in a sealed, secondary container prep2->prep3 h1 Place balance and weighing paper in hood prep3->h1 h2 Carefully open container and transfer solid h1->h2 h3 Seal primary container immediately after transfer h2->h3 h4 Add solid to solvent in the final flask h3->h4 c1 Wipe down all surfaces with appropriate solvent h4->c1 c2 Dispose of contaminated items in hazardous waste c1->c2 c3 Remove outer gloves and dispose c2->c3 c4 Remove inner gloves, gown, goggles c3->c4 c5 Wash hands thoroughly with soap and water c4->c5

Caption: Experimental workflow for safely handling this compound.

Emergency and Disposal Plans

Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill of solid material within a fume hood, carefully sweep it up with absorbent material and place it in a sealed container for disposal. Do not use water to clean up as it may spread contamination. For larger spills or spills outside of a fume hood, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal: All waste, including contaminated gloves, wipes, and weighing paper, must be collected in a designated, sealed hazardous waste container.[5] The container should be clearly labeled "Hazardous Waste" along with the full chemical name. Follow all institutional, local, and national regulations for the disposal of chemical waste. Given the nitro-containing nature of the compound, it must not be mixed with incompatible waste streams (e.g., strong oxidizing or reducing agents).

References

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. [Link]
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
  • Trihydro Corpor
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-7-nitro-indoline. PubChem. [Link]
  • Li, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]
  • Kamal, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
  • Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Australian Government Department of Health. (2023).
  • Ravasio, N., et al. (2003). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.